2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl4O/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWCHGGNNYGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1(CCl)CCl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320436 | |
| Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67059-01-2 | |
| Record name | 67059-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone CAS number
An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
This guide provides an in-depth technical overview of this compound, a unique polyfunctionalized building block for advanced chemical synthesis. Targeted at researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of properties to explore the compound's synthesis, reactivity, and potential as a scaffold for complex molecular architectures. The CAS number for this compound is 67059-01-2 .[1][2][3]
This compound is a symmetrical ketone characterized by a five-membered ring heavily substituted at the α-positions with four chloromethyl groups. This dense functionalization imparts significant steric hindrance around the carbonyl group and creates a rigid scaffold, defining its unique chemical behavior. The presence of four electrophilic carbon centers (the -CH₂Cl groups) makes it a versatile precursor for constructing complex polycyclic and spirocyclic systems.
While detailed experimental data is limited due to its status as a specialized research chemical, its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 67059-01-2 | [1][2][3] |
| Molecular Formula | C₉H₁₂Cl₄O | [1] |
| Molecular Weight | 278.00 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
| LogP (Computed) | 3.2773 | [1] |
| Rotatable Bonds | 4 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Synthesis Pathway
The primary route to this compound involves the chlorination of its hydroxylated precursor, 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (CAS No. 3322-70-1).[4][5][6][7] This precursor is typically synthesized through an aldol condensation reaction between cyclopentanone and an excess of formaldehyde. The subsequent substitution of the four hydroxyl groups with chlorine is achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The overall synthetic workflow is a two-step process, starting from readily available materials.
Caption: Synthetic workflow for this compound.
Chemical Reactivity: A Case Study in Intramolecular Cyclization
The true value of a synthetic building block is revealed through its reactivity. While one might predict that this compound would undergo nucleophilic substitution at its four chloromethyl groups, its behavior is more complex and illustrative of fundamental reaction principles.
A study on the reaction of this compound with potassium cyanide (KCN) in ethanol provides a compelling example.[4] The expected product would be a tetranitrile, resulting from the substitution of the four chlorine atoms. However, the reaction yields a 1,3-epoxide derivative instead.[4]
Mechanism of 1,3-Epoxide Formation
This unexpected outcome is a direct consequence of the molecule's structure. The reaction proceeds via an intramolecular cyclization, favored over the intermolecular substitution by cyanide.
-
Enolate Formation: The cyanide ion (or ethoxide from the solvent) acts as a base, abstracting a proton from a chloromethyl group, or more likely, the carbonyl oxygen is attacked by the nucleophile to form a tetrahedral intermediate.
-
Intramolecular Attack: The resulting oxyanion acts as an internal nucleophile, attacking one of the adjacent chloromethyl carbons in an Sₙ2 reaction. This is effectively an intramolecular Williamson ether synthesis.
-
Cyclization and Expulsion: The attack expels a chloride ion, forming a strained four-membered oxetane ring fused to the cyclopentanone core. The reaction proceeds to form a more stable bicyclic 1,3-epoxide structure.[4]
This mechanistic pathway highlights how steric hindrance around the electrophilic centers can redirect a reaction from a simple substitution to a more complex, and often more valuable, cyclization.
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2,2,5,5-Tetrakis(chloromethyl)cyclopentanone molecular weight
An In-Depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of this compound, a polyfunctionalized alicyclic ketone. With a molecular weight of 278.01 g/mol and the chemical formula C₉H₁₂Cl₄O, this compound serves as a versatile building block in advanced organic synthesis.[1][2] Its rigid cyclopentanone core is symmetrically substituted with four chloromethyl groups, presenting multiple reactive sites for constructing complex molecular architectures. This guide delves into the compound's core physicochemical properties, outlines a logical synthetic strategy, explores its unique chemical reactivity with mechanistic insight, and provides essential safety and handling protocols. The information herein is curated to support researchers in leveraging this compound's synthetic potential in fields such as macromolecular chemistry and the development of novel therapeutics.
Core Molecular Profile
A thorough understanding of a chemical reagent begins with its fundamental identity and physical properties. This section consolidates the core data for this compound.
Chemical Identity
The compound is systematically named and identified by several conventions, ensuring unambiguous reference in research and procurement.
| Identifier | Value | Source |
| Systematic Name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | [1] |
| Common Synonym | This compound | |
| CAS Number | 67059-01-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂Cl₄O | [1][2][4] |
| SMILES | C1CC(C(=O)C1(CCl)CCl)(CCl)CCl | [1] |
Physicochemical Properties
The quantitative physical and chemical characteristics of the molecule are crucial for planning experiments, from reaction setup to purification.
| Property | Value | Source |
| Molecular Weight | 278.00 g/mol ; 278.01 g/mol | [1][2][3] |
| Appearance | Solid (form may vary) | Assumed from storage conditions |
| Purity | ≥98% (typical for commercial grades) | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Hazard | Irritant | [2] |
Note: Data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Characterization
The practical application of this compound is predicated on its efficient synthesis. While detailed proprietary methods may vary, a logical and established chemical pathway can be inferred from foundational organic chemistry principles and related literature.
Retrosynthetic Analysis and Proposed Pathway
The structure of the target molecule suggests a straightforward synthetic approach originating from cyclopentanone. The key transformations are the exhaustive α-hydroxymethylation followed by the substitution of hydroxyl groups with chlorine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol Outline
This protocol is a conceptual guide based on established chemical transformations. Researchers must optimize conditions for safety and yield. The preparation of the precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, is a known procedure.[5][6]
Step 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
-
Reaction Setup: To a stirred solution of cyclopentanone in an appropriate solvent (e.g., water or ethanol), add a base catalyst such as calcium hydroxide.
-
Reagent Addition: Slowly add an excess of aqueous formaldehyde to the mixture. The reaction is a series of base-catalyzed aldol additions. The use of excess formaldehyde drives the reaction to exhaustive hydroxymethylation at both α-positions.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 50-60°C) and monitor the disappearance of the starting material by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation: Upon completion, neutralize the catalyst with acid. The product, being a poly-ol, may precipitate or be isolated through solvent evaporation and recrystallization.
Causality Note: A base catalyst is essential for deprotonating the α-carbon of cyclopentanone, forming an enolate that acts as the nucleophile to attack the electrophilic carbonyl carbon of formaldehyde. Using a significant excess of formaldehyde ensures all four α-hydrogens are substituted.
Step 2: Chlorination to Yield this compound
-
Reaction Setup: Suspend the dried 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone intermediate in an inert solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.
-
Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), at a reduced temperature (e.g., 0°C). The use of a base like pyridine is often included with SOCl₂ to neutralize the HCl byproduct.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Workup and Purification: Quench the reaction by carefully adding it to ice water. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography or recrystallization.
Causality Note: Chlorinating agents like SOCl₂ convert the primary alcohols into excellent leaving groups (chlorosulfite esters), which then undergo nucleophilic substitution by the chloride ion (Sₙi or Sₙ2 mechanism) to form the alkyl chlorides. This is a standard and high-yielding method for this transformation.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the dual reactivity of its ketone carbonyl and its four primary alkyl chloride groups. However, their proximity can lead to unexpected but synthetically useful intramolecular reactions.
Case Study: Reaction with Potassium Cyanide
A study investigating the reaction of this compound with potassium cyanide in ethanol did not yield the expected tetranitrile product via Sₙ2 substitution.[5] Instead, the reaction resulted in the formation of a 1,3-epoxide (an oxetane ring).[5]
Mechanistic Interpretation:
The observed outcome is a classic example of a kinetically favored intramolecular reaction outcompeting an intermolecular one.
-
Initial Reaction: The ketone carbonyl is likely reduced by ethanol under the reaction conditions, or an enolate is formed. A more plausible pathway involves the attack of the ethoxide ion (formed from KCN in ethanol) on one of the electrophilic chloromethyl carbons.
-
Intramolecular Cyclization: The resulting intermediate possesses an oxygen-centered nucleophile in close proximity to another chloromethyl group. This geometry facilitates a rapid intramolecular Williamson ether synthesis, forming a stable four-membered oxetane ring and displacing a chloride ion.
Caption: Reaction of the title compound with KCN/EtOH leads to an intramolecular cyclization.
This reactivity highlights that the compound is not merely a carrier of four independent chloromethyl groups but a scaffold where neighboring group participation can dictate reaction outcomes. This makes it a valuable precursor for creating strained ring systems and unique bicyclic structures.
Safety, Handling, and Storage
As a halogenated and reactive organic compound, proper handling is imperative to ensure laboratory safety.
Hazard Identification
The compound is classified as an irritant with specific associated hazards.[2][7]
| GHS Hazard | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [7] |
Recommended Handling Protocols
A self-validating safety protocol involves assuming the highest level of risk and employing engineering controls and personal protective equipment (PPE) accordingly.
-
Engineering Controls: Use the compound within a certified chemical fume hood to control airborne levels and avoid inhalation.[7] An emergency safety shower and eyewash station must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.[7]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical aid if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[7]
Storage and Stability
For maximum shelf-life and to prevent degradation, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.
Conclusion
This compound is a synthetically valuable, polyfunctionalized molecule with a molecular weight of 278.01 g/mol . Its true potential is realized not just by viewing it as a simple ketone, but by understanding the interplay of its reactive sites. The propensity for intramolecular reactions, as demonstrated by its reaction with cyanide, opens avenues for the creation of complex, strained cyclic ethers. While its toxicological properties are not fully investigated, established handling procedures for irritants provide a robust framework for its safe use.[7] For the medicinal chemist or materials scientist, this compound offers a rigid scaffold ready for derivatization into novel molecular entities.
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2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Georganics.[Link]
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This compound | Tetrahedron. Tetrahedron.[Link]
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Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers.[Link]
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An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: Synthesis, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a highly functionalized cyclic ketone with significant potential as a versatile building block in organic synthesis. The presence of four reactive chloromethyl groups appended to a cyclopentanone core makes this compound a unique scaffold for the construction of complex polycyclic and heterocyclic systems. This document will delve into its synthesis from readily available starting materials, explore its key chemical transformations, and discuss its prospective applications in medicinal chemistry and materials science.
Introduction
This compound, with the CAS Number 67059-01-2, is a polychlorinated derivative of cyclopentanone.[1][2][3][4] The strategic placement of four chloromethyl groups at the α-positions to the carbonyl group imparts a high degree of reactivity and synthetic versatility to the molecule. These chloromethyl moieties can serve as electrophilic centers, susceptible to nucleophilic substitution, thus enabling a wide range of chemical modifications. The cyclopentanone ring itself offers a rigid scaffold that can be further functionalized or incorporated into larger molecular architectures. This guide aims to provide a detailed exploration of this compound, from its synthesis to its potential as a precursor for novel chemical entities.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its handling, characterization, and application in synthesis.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 67059-01-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂Cl₄O | [1][3] |
| Molecular Weight | 278.00 g/mol | [1][3] |
| Appearance | Likely a solid at room temperature | Inferred from structure |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | [5] |
Spectroscopic Data (Predicted and Inferred)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two singlets are predicted: one corresponding to the four equivalent protons of the two methylene groups on the cyclopentanone ring (C3 and C4), and another for the eight equivalent protons of the four chloromethyl groups. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is anticipated to show four distinct signals corresponding to the carbonyl carbon, the quaternary carbons bearing the chloromethyl groups (C2 and C5), the methylene carbons of the cyclopentanone ring (C3 and C4), and the carbons of the chloromethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1740-1760 cm⁻¹, typical for a five-membered ring ketone (cyclopentanone).[6] Other significant absorptions would include C-H stretching vibrations of the methylene and chloromethyl groups, and a characteristic C-Cl stretching band.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the loss of chloromethyl radicals, chlorine atoms, and carbon monoxide from the parent ion.[6]
Synthesis of this compound
The synthesis of this compound is a two-step process starting from cyclopentanone. The methodology involves an initial hydroxymethylation followed by chlorination.
Synthesis of the Precursor: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
The precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, is synthesized via an aldol condensation reaction between cyclopentanone and formaldehyde under basic conditions.[7] This reaction proceeds through the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to install four hydroxymethyl groups at the α-positions.
Experimental Protocol: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone and an aqueous solution of formaldehyde.
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid. The product, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent. Further purification can be achieved by recrystallization.
Chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
The final step involves the conversion of the four hydroxyl groups of the precursor to chloro groups. This is a nucleophilic substitution reaction where a chlorinating agent replaces the hydroxyl groups. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common and effective reagent for this transformation. The pyridine acts as a catalyst and also neutralizes the HCl gas produced during the reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Add a stoichiometric amount of pyridine.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the four primary alkyl chloride functionalities. These groups are susceptible to nucleophilic substitution reactions, making the molecule an excellent scaffold for introducing a variety of functional groups.
Reaction with Nucleophiles: A Gateway to Heterocyclic Systems
A notable reaction of this compound is its transformation upon treatment with nucleophiles like potassium cyanide. Instead of a simple substitution of the chloro groups, an intramolecular reaction occurs, leading to the formation of 1,3-epoxides.[6] This transformation highlights the unique reactivity imparted by the specific arrangement of the functional groups on the cyclopentanone ring.
The proposed mechanism involves an initial nucleophilic attack of the cyanide ion on one of the chloromethyl carbons. This is followed by an intramolecular cyclization where the resulting alkoxide attacks an adjacent chloromethyl group, displacing the chloride ion and forming a strained epoxide ring. This reaction pathway demonstrates the potential of this compound to serve as a precursor for complex, strained ring systems.
This reactivity opens up avenues for the synthesis of a variety of heterocyclic compounds. By choosing different nucleophiles, it is conceivable to construct a range of fused and spirocyclic systems. For example, reaction with primary amines could lead to the formation of piperidine or other nitrogen-containing heterocycles fused to the cyclopentane ring.
Potential in Drug Development and Medicinal Chemistry
While specific applications of this compound in drug development are not extensively documented, the structural motif of substituted cyclopentanones is present in various biologically active molecules.[1][8] The cyclopentanone core can act as a rigid scaffold to present the four side chains in a defined spatial orientation, which is a key aspect of rational drug design.
The chloromethyl groups can be displaced by various pharmacophoric groups, allowing for the generation of a library of compounds for biological screening. For instance, reaction with thiols could introduce sulfur-containing moieties, while reactions with phenols could lead to the formation of ether linkages, both of which are common in drug molecules. The high density of reactive sites on this molecule makes it an attractive starting point for combinatorial chemistry approaches to drug discovery.
Safety and Handling
This compound is classified as an irritant.[9] It is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If it comes into contact with skin, wash thoroughly with soap and water. In case of inhalation, move to fresh air. If swallowed, seek immediate medical attention.[9]
Conclusion
This compound is a synthetically valuable compound with a unique combination of a rigid cyclic core and four reactive chloromethyl groups. Its synthesis from readily available starting materials is straightforward, and its reactivity offers a plethora of opportunities for the construction of complex molecular architectures, including novel heterocyclic systems. While its direct application in drug development is yet to be fully explored, its potential as a versatile building block for creating diverse chemical libraries for biological screening is significant. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of new chemical entities with interesting biological or material properties.
References
- Čižmáriková, R., & Heger, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
- Vacek, J., & Ulrichová, J. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini reviews in medicinal chemistry, 14(4), 324–337.
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Tetrahedron. This compound. [Link]
- Grishko, V. V., et al. (2019). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 15, 2926-2963.
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0034235). [Link]
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Georganics. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. [Link]
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Georganics. 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. [Link]
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An In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and spectral properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. It is designed to be a vital resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is of interest. The information herein is synthesized from available literature and chemical data sources to ensure technical accuracy and practical relevance.
Chemical Identity and Core Physical Properties
This compound, identified by the CAS Number 67059-01-2, is a halogenated derivative of cyclopentanone.[1] Its molecular structure, characterized by a five-membered ring with four chloromethyl substituents at the α-positions to the carbonyl group, imparts specific physical and chemical characteristics that are crucial for its handling, characterization, and application in further research.
The fundamental identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 67059-01-2 | [1] |
| Molecular Formula | C₉H₁₂Cl₄O | [1] |
| Molecular Weight | 278.00 g/mol | [1] |
| Appearance | White powder | Georganics Ltd.[2] |
| Melting Point | 72 - 74 °C | Georganics Ltd.[2] |
| Boiling Point | Not available (decomposition may occur) | Georganics Ltd.[2] |
| Density | Not available | Georganics Ltd.[2] |
| Purity | ≥98% (typical) | ChemScene[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |
Expert Insight: The absence of a defined boiling point in the literature suggests that this compound may be thermally labile, potentially undergoing decomposition at elevated temperatures. This is a critical consideration for any experimental work involving heating, such as distillation or high-temperature reactions. Researchers should proceed with caution and consider using techniques like vacuum distillation to purify the compound at lower temperatures if necessary.
Molecular Structure and Computational Data
The spatial arrangement of the atoms in this compound is fundamental to its reactivity and interactions with other molecules. Below is a two-dimensional representation of its structure.
Caption: 2D structure of this compound.
Computational chemistry provides further insights into the molecule's properties. These theoretical values are useful for predicting its behavior in various chemical environments.
| Computational Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene[3] |
| LogP (Octanol-Water Partition Coefficient) | 3.2773 | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 4 | ChemScene[3] |
Expert Insight: The calculated LogP value of 3.2773 suggests that this compound is a lipophilic compound with low water solubility. This is a common characteristic of organochlorine compounds and has significant implications for its biological and environmental fate, as well as for the choice of solvents in experimental work.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound. The following sections detail the expected spectral features based on literature reports.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretch.
-
Key IR Absorption Band: A strong absorption band is observed at approximately 1740 cm⁻¹ , which is characteristic of the C=O stretching vibration in a five-membered ring ketone.[4]
Other expected absorption bands include C-H stretching and bending vibrations from the methylene groups and C-Cl stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:
-
A singlet corresponding to the four protons of the two methylene (-CH₂-) groups in the cyclopentanone ring.
-
A multiplet corresponding to the eight protons of the four chloromethyl (-CH₂Cl) groups.[4]
-
-
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation, with distinct signals expected for the carbonyl carbon, the quaternary carbons, the ring methylene carbons, and the chloromethyl carbons.
Mass Spectrometry (MS)
Experimental Protocols for Physical Property Determination
The following outlines the methodologies that would be employed for the experimental determination of the key physical and spectral properties of this compound, based on standard laboratory practices and information from relevant literature.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small amount of the purified, dry powder of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Trustworthiness: The use of a calibrated apparatus and a slow heating rate ensures an accurate and reproducible measurement.
Spectroscopic Analysis
Objective: To obtain IR, NMR, and MS data for structural confirmation.
Instrumentation (based on Lácová & Komanová, 1978): [4]
-
IR Spectroscopy: A double-beam IR spectrophotometer (e.g., UR-10, Zeiss, Jena) would be used. The sample can be prepared as a KBr pellet or a paraffin oil suspension. For solution-state analysis, a 0.1 M solution in chloroform can be used.[4]
-
NMR Spectroscopy: ¹H-NMR spectra can be recorded on an instrument such as a Tesla DS 487 A (80 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4] Modern, higher-field NMR spectrometers (e.g., 400 or 500 MHz) would provide better resolution. ¹³C-NMR spectra would be obtained using similar instrumentation with a carbon probe.
-
Mass Spectrometry: A mass spectrometer (e.g., MS-902S) with electron ionization (EI) at 70 eV can be used to obtain the mass spectrum.[4]
Expert Insight: When preparing samples for IR spectroscopy, it is important to ensure the sample is free of moisture, as this can lead to a broad O-H absorption band that may obscure other spectral features. For NMR analysis, the choice of a deuterated solvent that fully dissolves the compound is critical for obtaining high-quality spectra.
Solubility Profile
While quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's structure and its organochlorine nature.
-
Aqueous Solubility: Expected to be very low due to its lipophilic character.
-
Organic Solvent Solubility: Likely soluble in a range of common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. It has been noted to be soluble in ethanol.[4]
Experimental Protocol for Solubility Determination:
-
Add a small, known amount of this compound to a measured volume of the solvent of interest at a constant temperature.
-
Stir the mixture for a sufficient time to reach equilibrium.
-
If the solid dissolves completely, add more solute until a saturated solution is obtained with excess solid present.
-
Filter the saturated solution to remove any undissolved solid.
-
Analyze a known volume of the filtrate to determine the concentration of the dissolved compound, for example, by gravimetric analysis after solvent evaporation or by a suitable chromatographic method.
Safety and Handling
This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- Georganics Ltd. (2011). Safety Data Sheet: 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE.
- Lácová, M., & Komanová, E. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
Sources
A Methodical Approach to the Structural Elucidation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The precise structural characterization of synthetic compounds is a cornerstone of chemical research and development, ensuring the purity, safety, and efficacy of new chemical entities. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a molecule of interest due to its densely functionalized carbocyclic core. By integrating data from mass spectrometry, infrared spectroscopy, and a full suite of nuclear magnetic resonance (NMR) experiments, we present a self-validating workflow for confirming the molecular structure. This document moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices and the logical framework for data interpretation, thereby serving as a robust reference for scientists engaged in the structural analysis of complex organic molecules.
Introduction: The Imperative of Structural Verification
The Elucidation Workflow: A Multi-faceted Strategy
Our approach to the structural elucidation of this compound is a sequential and interconnected process. Each analytical technique provides a unique piece of the structural puzzle, and the data from each step informs the interpretation of the next.
Caption: A logical workflow for the structural elucidation of this compound.
Synthesis and Purification
The starting material for the synthesis of the title compound is 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone. The conversion of the four primary alcohol functionalities to chloromethyl groups is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone in a suitable solvent such as dichloromethane or chloroform.
-
Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or a combination of triphenylphosphine and carbon tetrachloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a crystalline solid.
Mass Spectrometry: Determining the Molecular Formula and Initial Fragmentation
Mass spectrometry is the first line of analysis, providing the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition.
Expected Results and Interpretation
For this compound (C₉H₁₂Cl₄O), the calculated molecular weight is 278.00 g/mol .[1][3] The presence of four chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
The electron ionization (EI) mass spectrum is expected to show a complex molecular ion cluster around m/z 278. Key fragmentation pathways would involve the loss of functional groups. Based on available data, the following fragments are anticipated[4]:
-
m/z 232: Loss of a molecule of hydrogen chloride (M - HCl). This is a common fragmentation for chlorinated compounds.
-
m/z 218: Loss of a chloromethyl radical (M - •CH₂Cl).
-
m/z 188: A more complex fragmentation corresponding to the loss of a chloromethyl radical and a molecule of formaldehyde (M - •CH₂Cl - CH₂O), possibly through a rearrangement.
Data Summary: Mass Spectrometry
| Feature | Expected/Observed Value | Interpretation |
| Molecular Ion (M⁺) | m/z 278 (with a characteristic Cl₄ isotopic pattern) | Confirms the molecular weight. |
| Fragment Ion 1 | m/z 232 | Loss of HCl. |
| Fragment Ion 2 | m/z 218 | Loss of a •CH₂Cl radical. |
| Fragment Ion 3 | m/z 188 | Loss of •CH₂Cl and CH₂O. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected Results and Interpretation
The structure of this compound contains two key functional groups that are readily identifiable by IR spectroscopy: a carbonyl group (C=O) of the cyclopentanone ring and carbon-chlorine (C-Cl) bonds.
-
C=O Stretch: A strong absorption band is expected in the region of 1750-1740 cm⁻¹. For cyclopentanones, the ring strain typically shifts the carbonyl absorption to a higher frequency compared to acyclic ketones. A reported value for this compound is 1740 cm⁻¹ .[4]
-
C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the complete conversion of the hydroxyl groups of the starting material.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretch |
| 1740 | Strong | C=O stretch |
| ~1465 | Medium | CH₂ bend |
| ~750-650 | Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the high symmetry of this compound (a C₂ axis of symmetry), the NMR spectra are simpler than the molecular formula might suggest.
¹H NMR Spectroscopy: Proton Environments
The symmetry of the molecule dictates that there are only two distinct types of protons.
-
-CH₂- (ring): The four protons of the two methylene groups on the cyclopentanone ring (at C3 and C4) are chemically equivalent. They are not coupled to any other protons, so they will appear as a singlet .
-
-CH₂Cl (substituents): The eight protons of the four chloromethyl groups are also chemically equivalent. They will appear as a singlet as there are no adjacent protons to couple with. However, some sources describe this as a multiplet, which could arise from more complex second-order effects or hindered rotation.[4]
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 3.0 | Singlet | 4H | CH₂ (ring) |
| ~ 3.6 - 4.0 | Singlet | 8H | CH₂ Cl |
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
Due to the molecular symmetry, only four distinct carbon signals are expected in the ¹³C NMR spectrum. A DEPT-135 experiment is invaluable for distinguishing between CH₂, CH, and CH₃ groups.
-
C=O: The carbonyl carbon will appear as a quaternary carbon (no signal in DEPT-135) at a characteristic downfield shift.
-
C(CH₂Cl)₂: The two equivalent quaternary carbons at C2 and C5 will also be absent in the DEPT-135 spectrum.
-
-CH₂- (ring): The two equivalent methylene carbons of the ring (C3 and C4) will appear as a negative signal in the DEPT-135 spectrum.
-
-CH₂Cl: The four equivalent chloromethyl carbons will also give a negative signal in the DEPT-135 spectrum.
Predicted ¹³C NMR and DEPT-135 Data
| Chemical Shift (δ) ppm (Predicted) | DEPT-135 Phase | Assignment |
| ~ 210 - 220 | No Signal | C =O |
| ~ 60 - 70 | No Signal | C (CH₂Cl)₂ |
| ~ 45 - 55 | Negative | C H₂Cl |
| ~ 35 - 45 | Negative | C H₂ (ring) |
2D NMR Spectroscopy: Confirming Connectivity
While the 1D NMR spectra of this highly symmetric molecule are relatively simple, 2D NMR experiments provide definitive proof of the proposed structure by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). In this molecule, since there are no proton-proton couplings, the COSY spectrum is expected to be devoid of any cross-peaks, confirming the isolated nature of the two proton environments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). We would expect to see two cross-peaks:
-
A correlation between the proton signal at ~2.5-3.0 ppm and the carbon signal at ~35-45 ppm.
-
A correlation between the proton signal at ~3.6-4.0 ppm and the carbon signal at ~45-55 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton.
Predicted HMBC Correlations
Caption: Key predicted HMBC correlations for this compound.
Conclusion: A Coherent Structural Narrative
The structural elucidation of this compound is achieved through the logical and systematic integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and provides initial structural clues through fragmentation analysis. Infrared spectroscopy verifies the presence of the key carbonyl functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and high degree of symmetry of the molecule. Each piece of data reinforces the others, creating a self-validating and robust structural assignment that is essential for the advancement of research and development in the chemical sciences.
References
-
Kováč, Š., & Považanec, F. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407). Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a highly functionalized cyclic ketone with significant potential as a versatile building block in organic synthesis. Its four chloromethyl groups offer multiple reactive sites for nucleophilic substitution, making it an attractive precursor for the synthesis of complex polycyclic and heterocyclic structures, dendrimers, and cross-linking agents in polymer chemistry. This guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and critical considerations for its successful preparation.
Strategic Approach to Synthesis
The most logical and well-documented approach to the synthesis of this compound involves a two-step sequence starting from the readily available and inexpensive cyclopentanone. This strategy is predicated on the initial exhaustive hydroxymethylation of the α- and α'-positions of the cyclopentanone ring, followed by the subsequent conversion of the resulting hydroxyl groups to chloromethyl functionalities.
This pathway can be summarized as follows:
-
Step 1: Base-Catalyzed Tetrahydroxymethylation of Cyclopentanone. This step involves the reaction of cyclopentanone with an excess of formaldehyde in the presence of a base catalyst to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.
-
Step 2: Chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. The intermediate tetra-alcohol is then treated with a suitable chlorinating agent to afford the final product, this compound.
This approach is advantageous due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions involved.
Part 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
Mechanistic Insights: The Base-Catalyzed Aldol Addition
The formation of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone proceeds via a series of base-catalyzed aldol additions. The mechanism is initiated by the deprotonation of an α-carbon of cyclopentanone by a base (e.g., hydroxide ion) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated four times to install two hydroxymethyl groups on each α-carbon of the cyclopentanone ring.
The exhaustive nature of this reaction is driven by the fact that each successive hydroxymethylation does not significantly hinder the acidity of the remaining α-protons, allowing for complete substitution under appropriate reaction conditions.
Figure 1: Overall two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
This protocol is based on established procedures for the hydroxymethylation of ketones.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 8.41 g | 0.10 |
| Formaldehyde (37% in H₂O) | 30.03 | 40.5 mL | ~0.50 |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water.
-
To this solution, add cyclopentanone.
-
Slowly add the formaldehyde solution to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
The crude product may precipitate upon cooling and neutralization. If not, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone as a white crystalline solid.
Part 2: Synthesis of this compound
Mechanistic Insights: Conversion of Alcohols to Alkyl Chlorides
The conversion of the four hydroxymethyl groups to chloromethyl groups is a nucleophilic substitution reaction. The choice of chlorinating agent is critical, especially given the neopentyl-like nature of the carbon centers bearing the hydroxyl groups, which are sterically hindered and can be prone to rearrangement under certain conditions.
Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion (Sₙi mechanism) or intermolecular attack (Sₙ2 mechanism), depending on the reaction conditions. The presence of a base like pyridine can influence the stereochemical outcome and absorb the HCl gas produced.
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful chlorinating agent that can be used.[1][2] It is particularly effective for converting alcohols to alkyl chlorides.[2] The reaction involves the formation of an intermediate phosphate ester, which is then displaced by a chloride ion.
Figure 2: General mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the chlorination of a polyol.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone | 204.22 | 20.42 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 57.0 mL (95.1 g) | 0.80 |
| Pyridine (optional, as a base) | 79.10 | 3.2 mL (3.16 g) | 0.04 |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), suspend 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. If using pyridine, it can be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to afford this compound.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic peaks for the chloromethyl groups and the cyclopentanone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) and the absence of the broad O-H stretch from the starting material.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and chlorine.
Safety Considerations
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions involving thionyl chloride and phosphorus pentachloride produce corrosive gases (HCl, SO₂) which must be trapped.
-
All procedures should be carried out by trained personnel in a properly equipped laboratory.
Conclusion
The synthesis of this compound via the two-step pathway of hydroxymethylation followed by chlorination presents a feasible and scalable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly during the chlorination step, is crucial to ensure high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this versatile compound in their respective fields.
References
-
What uses can be given to phosphorus pentachloride? Quora. [Link]
-
Cyclopentanone. Organic Syntheses. [Link]
-
Phosphorus pentachloride. Wikipedia. [Link]
-
The reaction of tertiary alcohols with phosphorus pentachloride. ResearchGate. [Link]
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity | EN. Georganics. [Link]
-
Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
7-methoxyphthalide. Organic Syntheses. [Link]
- US3995013A - Process for the preparation of phosphorus pentachloride.
-
Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE | Georganics. Georganics. [Link]
-
Total synthesis of (±)-fenchone, a synthesis of (+)-fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one. Journal of the Chemical Society D. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]
-
Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics. [Link]
Sources
An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: Synthesis, Properties, and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a polyhalogenated cyclic ketone with significant potential as a versatile building block in synthetic organic chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Introduction and Nomenclature
This compound is a symmetrically substituted cyclic ketone. Its structure is characterized by a five-membered carbon ring bearing a carbonyl group and four chloromethyl substituents at the α-positions to the carbonyl.
The IUPAC name for this compound is This compound . It is also referred to as 2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one. For clarity and consistency, the former name will be used throughout this guide.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from cyclopentanone. The overall synthetic pathway is outlined below.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
The initial step involves the base-catalyzed hydroxymethylation of cyclopentanone using an excess of formaldehyde. This reaction is a classic example of an aldol condensation, where the enolate of cyclopentanone reacts with formaldehyde. The presence of four acidic α-hydrogens allows for the exhaustive addition of four formaldehyde molecules.
Experimental Protocol:
-
Materials:
-
Cyclopentanone
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl) (for neutralization)
-
Deionized water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of sodium hydroxide (e.g., 1.2 equivalents relative to cyclopentanone) in deionized water is prepared and cooled to 10-15 °C in an ice bath.
-
Cyclopentanone (1.0 equivalent) is added dropwise to the stirred basic solution, maintaining the temperature below 20 °C.
-
Formaldehyde solution (e.g., 5.0 equivalents) is then added dropwise, ensuring the reaction temperature does not exceed 40-50 °C. The choice of a significant excess of formaldehyde drives the reaction towards the tetrasubstituted product.
-
After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., 60-70 °C) for several hours to ensure complete reaction.[1] The progress can be monitored by thin-layer chromatography (TLC).
-
The mixture is then cooled to room temperature and neutralized with hydrochloric acid.
-
The resulting solution is concentrated under reduced pressure to remove most of the water and methanol (if used as a co-solvent).
-
The crude product is then purified by recrystallization, typically from a water/methanol mixture, to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone as a white crystalline solid.[1]
-
Scientific Rationale: The use of a strong base like NaOH is crucial for the deprotonation of cyclopentanone to form the nucleophilic enolate. The reaction temperature is carefully controlled during the initial additions to manage the exothermicity of the aldol reaction and prevent undesired side reactions. Subsequent heating ensures the completion of the multiple additions.
Step 2: Chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
The second step is the conversion of the tetraol to the target tetrachloro compound using thionyl chloride. This is a standard method for converting primary alcohols to alkyl chlorides. The addition of a base like pyridine is often beneficial as it neutralizes the HCl gas produced during the reaction.
Experimental Protocol:
-
Materials:
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, but recommended)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HCl and SO₂), 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (1.0 equivalent) is suspended in an anhydrous solvent.
-
The suspension is cooled in an ice bath, and thionyl chloride (at least 4.0 equivalents, often a slight excess is used) is added dropwise. If pyridine is used, it can be added to the initial suspension or co-added with the thionyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the evolution of gas ceases.
-
The reaction mixture is then cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) to afford this compound.
-
Scientific Rationale: Thionyl chloride reacts with the hydroxyl groups to form chlorosulfite intermediates, which then undergo intramolecular nucleophilic substitution (Sₙi mechanism) or intermolecular substitution in the presence of pyridine to yield the alkyl chlorides. The gaseous byproducts (SO₂ and HCl) are readily removed, driving the reaction to completion.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 67059-01-2 | |
| Molecular Formula | C₉H₁₂Cl₄O | |
| Molecular Weight | 278.00 g/mol | |
| Melting Point | 71.5-74.5 °C | |
| Boiling Point | 383.3 ± 7.0 °C (predicted) | |
| Appearance | White to off-white solid | - |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 8H, -CH₂Cl), ~2.2 (s, 4H, -CH₂-) | Predicted |
| ¹³C NMR (CDCl₃) | δ (ppm): ~210 (C=O), ~60 (C-CH₂Cl), ~45 (-CH₂Cl), ~35 (-CH₂-) | Predicted |
| IR (KBr, cm⁻¹) | ~1750 (C=O stretch), ~750 (C-Cl stretch) | Predicted |
| Mass Spectrum (EI) | m/z: 278 (M⁺), fragments corresponding to loss of CH₂Cl, Cl, etc. | Predicted |
Note: Predicted spectroscopic data is based on the chemical structure and typical values for similar functional groups. Experimental data should be obtained for confirmation.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the presence of the four primary alkyl chloride groups and the central carbonyl group.
Nucleophilic Substitution at the Chloromethyl Groups
The chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Reaction with Cyanide: An Unexpected Pathway
An interesting and well-documented reaction of this compound is its reaction with potassium cyanide.[2] Contrary to the expected simple substitution to form a tetranitrile, the reaction proceeds via an intramolecular pathway involving the carbonyl group to form a 1,3-epoxide derivative.[2]
Caption: Reaction with KCN leads to a 1,3-epoxide derivative.
This reaction highlights the potential for complex intramolecular transformations and the ability to generate novel heterocyclic systems from this starting material. The initial formation of a cyanohydrin at the carbonyl group is followed by an intramolecular Williamson ether synthesis-type reaction.
Potential Applications
The unique structure of this compound makes it a valuable precursor for various applications:
-
Polymer Chemistry: The four reactive chloromethyl groups make it an excellent candidate as a cross-linking agent for various polymers, potentially imparting enhanced thermal stability and rigidity.
-
Synthesis of Novel Ligands: Substitution of the chloro groups with coordinating functionalities (e.g., amines, phosphines, thiols) could lead to the synthesis of novel multidentate ligands for catalysis and materials science.
-
Pharmaceutical Scaffolds: The rigid cyclopentanone core can serve as a scaffold for the synthesis of new drug candidates. The chloromethyl groups provide handles for the attachment of various pharmacophores.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory system.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Conclusion
This compound is a synthetically accessible and highly functionalized molecule with considerable potential for further chemical transformations. Its preparation from simple starting materials and the presence of four reactive sites make it an attractive building block for the synthesis of complex molecules, polymers, and novel materials. This guide provides a solid foundation for researchers to explore the chemistry of this versatile compound.
References
-
Špirková, I., & Lácová, M. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)-cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]
-
Georganics Ltd. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to approach novel or lesser-studied compounds with a robust framework of safety and a deep understanding of their potential hazards. This guide provides a comprehensive overview of the safety considerations for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS No. 67059-01-2), a compound for which extensive toxicological data is not yet available. The core principle of this guide is proactive risk mitigation through informed handling, appropriate protective measures, and emergency preparedness. The absence of comprehensive data necessitates a higher standard of caution.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's properties is the first step in a thorough risk assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling protocols.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 67059-01-2 | [1] |
| Molecular Formula | C₉H₁₂Cl₄O | [1][2] |
| Molecular Weight | 278.00 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Melting Point | 71.5 - 74.5 °C | [2] |
| Boiling Point | 383.3 °C at 760 mmHg | [2] |
| Density | 1.312 g/cm³ | [2] |
| Flash Point | 162.1 °C | [2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as an irritant. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
-
GHS Pictogram:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
The following diagram illustrates the logical flow from hazard identification to preventative measures.
Caption: GHS Hazard and Precautionary Statement Workflow.
Section 3: Toxicological Profile: An Area of Limited Data
A critical aspect for drug development professionals is understanding a compound's toxicological profile. For this compound, the data is sparse.
Key Finding: Multiple safety data sheets explicitly state that the toxicological properties have not been fully investigated .[3] This lack of comprehensive data is the primary driver for the stringent safety protocols recommended in this guide.
-
Acute Effects: The known hazards are irritation to the skin, eyes, and respiratory system.[3] It may be harmful if inhaled, swallowed, or absorbed through the skin.[3]
-
Carcinogenicity: There are no classifications of carcinogenic properties for this material from the EPA, IARC, NTP, or OSHA.[3][5]
Expert Insight: The absence of evidence is not evidence of absence. Researchers must operate under the assumption that uncharacterized compounds may present unforeseen long-term health risks. The chlorinated nature of the molecule warrants a conservative approach, as organochlorine compounds can have complex toxicological profiles.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Given the irritant nature of the compound and the incomplete toxicological data, a multi-layered approach to exposure control is essential.
1. Engineering Controls: The first line of defense is to minimize exposure at the source.
- Ventilation: All handling of the solid material should be conducted in a certified chemical fume hood or a powder containment hood. Local exhaust ventilation is crucial to control airborne levels.[3]
- Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a process enclosure or glove box is recommended.
- Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[3]
2. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.
- Eye Protection: Chemical safety glasses with side shields are mandatory.[3] For tasks with a higher splash risk, a face shield should be worn in addition to safety glasses.
- Skin Protection:
- Gloves: Wear appropriate protective gloves (e.g., nitrile) and change them frequently, especially after direct contact.
- Lab Coat: A lab coat or other protective work clothing is required to prevent skin exposure.[3]
- Respiratory Protection: For situations with high concentrations of dust or when engineering controls are not sufficient, a NIOSH-approved respirator should be used.[3]
The following diagram outlines the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for mitigating exposure.
Section 5: Safe Handling, Storage, and Reactivity
Handling Protocol:
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is donned.
-
Weighing: Conduct all weighing of the powder within a chemical fume hood or a balance enclosure to prevent inhalation of dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]
Storage Protocol:
-
Store in a dry, cool, and well-ventilated area, ideally between 2-8°C.[1][3]
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[3] The rationale here is that oxidizing agents could potentially react with the organic structure of the cyclopentanone, leading to an uncontrolled release of energy or hazardous byproducts.
Stability and Reactivity:
-
Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[3]
-
Hazardous Decomposition Products: Upon combustion or exposure to high temperatures, it may decompose to produce toxic fumes, including carbon oxides and hydrogen chloride gas.[3]
Section 6: Emergency Procedures and First Aid
Prompt and correct action in the event of an exposure is critical.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Instantly wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical aid. | [3] |
| Eye Contact | Immediately rinse the opened eye for at least 15 minutes under running water. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [3] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. | [3] |
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust formation.[3]
-
Collect: Place the collected material into a sealed, labeled container for disposal.
-
Clean: Wash the spill site thoroughly after the material has been collected.[3]
-
Environmental Precaution: Do not allow the product or cleaning water to enter drains.[3]
Section 7: Disposal and Regulatory Information
Disposal:
-
Disposal of this compound and its containers must be conducted in a manner consistent with federal, state, and local regulations.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Regulatory Status:
-
TSCA (US): Not listed on the TSCA Inventory.[3]
-
DSL/NDSL (Canada): Not listed on Canada's DSL or NDSL List.[3]
This indicates that the compound is intended for research and development purposes and may not be approved for general commercial use.
Conclusion: A Commitment to Proactive Safety
The safe handling of this compound is predicated on a cautious and informed approach. The primary takeaways for researchers and drug development professionals are the compound's known irritant properties and the significant gaps in its toxicological data. By adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe environment for scientific discovery.
References
- 2,2,5,5-TETRAKIS-(CHLOROMETHYL)
- 2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one Chemical & Physical Properties. Chemsrc.
- 2,2,5,5-Tetrakis(chloromethyl)
- Material Safety Data Sheet - this compound. Cole-Parmer.
- This compound Hazard Information.
Sources
Purity Analysis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a key intermediate in various synthetic pathways. Recognizing the critical impact of purity on reaction yield, product quality, and safety in research and drug development, this document outlines the strategic identification of potential impurities and the application of orthogonal analytical techniques for their quantification. We delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering not just procedural steps but the underlying scientific rationale for methodological choices. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to establish robust, self-validating purity assessment protocols in line with stringent quality standards.
Introduction: The Imperative of Purity
This compound, with its sterically hindered ketone and four reactive chloromethyl groups, is a valuable building block in organic synthesis. Its utility, however, is directly correlated with its purity. Undesired impurities can lead to unpredictable reaction outcomes, the formation of toxic byproducts, and complications in downstream applications, particularly in the pharmaceutical industry where regulatory scrutiny is paramount. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the necessity of identifying and controlling impurities in new drug substances, setting thresholds for reporting, identification, and qualification.[1][2] This guide provides a detailed roadmap for the comprehensive purity analysis of this compound, ensuring its fitness for purpose in sensitive applications.
Understanding the Impurity Profile: A Synthesis-Based Approach
A robust purity analysis begins with a thorough understanding of the synthetic route, as impurities are often remnants of the manufacturing process. This compound is typically synthesized from 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, which itself is prepared by the condensation of cyclopentanone and formaldehyde.[3][4] The subsequent chlorination of the tetraol is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][5][6]
Based on this synthetic pathway, we can anticipate the following classes of impurities:
-
Starting Materials and Precursors:
-
Cyclopentanone
-
Formaldehyde
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
-
-
Partially Chlorinated Intermediates:
-
Mono-, di-, and tri-chlorinated cyclopentanone derivatives.
-
-
Byproducts of Chlorination:
-
Degradation Products:
-
Compounds formed during storage or under specific reaction conditions.
-
The following diagram illustrates the synthetic pathway and the origin of potential impurities:
Caption: Synthetic route to this compound and potential impurity sources.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive and reliable assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for analyzing potential impurities in this compound.[8][9]
Principle: Compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Data Presentation: Proposed GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds, including halogenated ones.[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250-280 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10-15 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-500 | Covers the expected mass range of the target compound and potential impurities. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Equilibrate the GC-MS system with the parameters outlined in the table above.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities by area percent normalization, assuming similar response factors for structurally related compounds. For more accurate quantification, calibration with certified reference standards of the impurities is required.
-
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Impurities
HPLC is a complementary technique to GC-MS, particularly effective for the analysis of non-volatile or thermally labile impurities, such as the starting material 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. Given the non-polar nature of the target compound, reversed-phase HPLC is the method of choice.[10][11]
Principle: Separation is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More non-polar compounds are retained longer on the column.
Data Presentation: Proposed HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard for reversed-phase chromatography, offering good retention for non-polar compounds. |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol | A gradient elution is recommended for separating compounds with a wide range of polarities. |
| Gradient | Start with 50% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions | This gradient should effectively elute the polar starting material first, followed by the target compound and other non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reproducibility. |
| Detector | UV at 210 nm | The carbonyl group of the cyclopentanone ring should provide UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | A standard injection volume. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the target compound and impurities based on their retention times.
-
Quantify impurities by area percent normalization or by using a calibration curve if reference standards are available.
-
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Determination
qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[12][13][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15]
Principle: A known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard. The purity of the sample is then calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.[16][17]
Data Presentation: Key Considerations for qNMR
| Parameter | Recommendation | Rationale |
| Internal Standard | Maleic acid, 1,4-Dinitrobenzene, or other certified standard | Must be stable, non-reactive, have signals that do not overlap with the analyte, and have a certified purity.[12] |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) | Must fully dissolve both the sample and the internal standard. |
| NMR Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Acquisition Parameters | Long relaxation delay (D1) of at least 5 times the longest T₁ of both analyte and standard | Ensures complete relaxation of all nuclei for accurate integration. |
| Pulse Angle | 90° | To ensure maximum signal intensity for quantification. |
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a molar equivalent of a certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
Workflow for Orthogonal Purity Analysis
Caption: A workflow illustrating the use of orthogonal analytical techniques for comprehensive purity assessment.
Structural Elucidation and Confirmation by NMR Spectroscopy
Beyond quantification, NMR spectroscopy is indispensable for the structural confirmation of the target compound and the identification of unknown impurities.[18][19]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling. For this compound, one would expect a singlet for the eight equivalent protons of the chloromethyl groups and a singlet for the four equivalent protons on the cyclopentanone ring.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms. For the target molecule, three signals are expected: one for the carbonyl carbon, one for the quaternary carbons, and one for the chloromethyl carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to elucidate the structures of unknown impurities by establishing through-bond correlations.
Method Validation: Ensuring Trustworthiness and Reliability
For use in regulated environments, the analytical methods for purity determination must be validated according to ICH Q2(R1) guidelines.[2][17][20][21] The validation process demonstrates that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent applications. A comprehensive purity analysis, grounded in a thorough understanding of the synthetic process, is therefore essential. This guide has outlined a multi-faceted approach, leveraging the strengths of orthogonal analytical techniques—GC-MS for volatile impurities, HPLC for non-volatile components, and qNMR for absolute purity determination. By implementing these methodologies and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby fostering greater confidence in their research and development outcomes.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. [Link]
-
ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(3), 856-861. [Link]
-
Hill, V. L., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 522-525. [Link]
-
Čižmáriková, R., & Heger, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]
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Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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SpectraBase. (n.d.). 2,2,5,5,-Tetramethylcyclopentanone - Optional[13C NMR] - Chemical Shifts. [Link]
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Georganics. (2011). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
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ATSDR. (n.d.). ANALYTICAL METHODS. [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. [Link]
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Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
PubMed. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. [Link]
-
Reddit. (2021). Why does SOCl2 only chlorinate one of the carboxylic acids?. [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2699. [Link]
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ResearchGate. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
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Journal of the Chemical Society D. (n.d.). fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[1][3]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. This highly functionalized cyclopentanone derivative serves as a versatile building block in synthetic organic chemistry. This document details the seminal two-step synthetic pathway, beginning with the base-catalyzed hydroxymethylation of cyclopentanone to form the key intermediate, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone. The subsequent chlorination of this polyol using thionyl chloride to yield the title compound is then thoroughly examined. This guide synthesizes information from foundational chemical literature to provide a detailed experimental protocol, explore the underlying reaction mechanisms, and present the spectroscopic characterization of this important chemical entity.
Introduction: Unveiling a Symmetrical Ketone
The pursuit of novel molecular architectures is a cornerstone of chemical research, driving the discovery of compounds with unique properties and potential applications. This compound, with its C2v symmetry and four reactive chloromethyl groups, represents a significant synthetic target. The strategic placement of these functional groups on a rigid cyclopentanone core makes it an attractive precursor for the synthesis of more complex molecules, including spirocycles and cage compounds, which are of interest in medicinal chemistry and materials science.
The discovery of this compound is attributed to the work of A. Gergely, as first reported in the journal Chemické Zvesti in 1971.[1] This foundational study laid out a straightforward and efficient two-step synthesis that remains the primary route for accessing this versatile ketone.
The Synthetic Pathway: A Two-Step Journey
The synthesis of this compound is achieved through a logical and efficient two-stage process. The first stage involves the construction of a polyhydroxylated intermediate, which is then converted to the final chlorinated product.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
The initial step involves an exhaustive hydroxymethylation of cyclopentanone at the α-positions to the carbonyl group. This reaction is a classic example of a base-catalyzed aldol-type condensation.
Reaction Mechanism:
The reaction proceeds through the formation of an enolate ion of cyclopentanone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This process is repeated four times, with each of the four α-hydrogens being replaced by a hydroxymethyl group. The excess of formaldehyde and the basic conditions drive the reaction to completion, favoring the formation of the tetrakis(hydroxymethyl) derivative.
Caption: General mechanism for the chlorination of an alcohol with thionyl chloride.
Experimental Protocol (Adapted from Gergely, 1971):
-
Reaction Setup: A flame-dried reaction vessel equipped with a reflux condenser and a gas outlet to a trap for acidic gases is charged with 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.
-
Reagent Addition: An excess of thionyl chloride is carefully added to the solid polyol. The reaction is often performed neat or in an inert solvent like chloroform. [2]3. Reaction Conditions: The reaction mixture is heated to reflux to ensure the complete conversion of all four hydroxyl groups. [3]The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude product is then typically dissolved in a suitable organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid.
-
Purification: The final product, this compound, is a solid that can be purified by recrystallization from a solvent such as ethanol to afford a crystalline material.
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of the identity of this compound rely on a combination of physical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 67059-01-2 | Commercial Suppliers |
| Molecular Formula | C₉H₁₂Cl₄O | Commercial Suppliers |
| Molecular Weight | 278.00 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 72-74 °C | Commercial Suppliers |
Spectroscopic Data:
While publicly available spectra are limited, the expected spectroscopic features can be predicted based on the structure of the molecule. Commercial suppliers confirm the availability of various spectroscopic data for this compound. [4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two singlets would be anticipated: one for the eight equivalent protons of the four chloromethyl groups (–CH₂Cl) and another for the four equivalent protons of the cyclopentanone ring (at the C3 and C4 positions).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should also reflect the molecule's symmetry. Signals are expected for the carbonyl carbon (C=O), the quaternary carbons bearing the chloromethyl groups (C2 and C5), the methylene carbons of the chloromethyl groups (–CH₂Cl), and the methylene carbons of the cyclopentanone ring (C3 and C4).
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1740-1760 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations and a C-Cl stretching vibration.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chloromethyl radicals (•CH₂Cl) and chlorine atoms. The isotopic pattern of the molecular ion peak would be indicative of the presence of four chlorine atoms.
Applications and Future Outlook
The highly functionalized nature of this compound makes it a valuable intermediate in organic synthesis. The four chloromethyl groups can be readily displaced by a variety of nucleophiles, allowing for the construction of a wide range of derivatives. Potential applications include:
-
Synthesis of Novel Spirocyclic Compounds: The geminal dichloromethyl groups at the 2 and 5 positions provide ideal handles for the construction of spirocyclic systems.
-
Precursor to Polydentate Ligands: Substitution of the chlorine atoms with coordinating groups could lead to the formation of novel ligands for metal catalysis.
-
Building Block for Cage Compounds: Intramolecular reactions involving the four chloromethyl groups could be explored for the synthesis of complex polycyclic cage structures.
The continued exploration of the reactivity of this compound is expected to open up new avenues for the synthesis of novel organic molecules with potential applications in drug discovery, materials science, and catalysis.
Conclusion
The discovery and synthesis of this compound, as pioneered by Gergely, represent a significant contribution to the field of synthetic organic chemistry. The two-step synthesis, involving a base-catalyzed hydroxymethylation followed by chlorination with thionyl chloride, provides an efficient and reliable route to this highly functionalized building block. This in-depth technical guide has detailed the synthetic methodology, delved into the reaction mechanisms, and outlined the key characterization data. As a versatile precursor, this compound holds considerable promise for the development of new and complex molecular architectures, ensuring its continued relevance in modern chemical research.
References
- Pearson, A. J.; Roush, W. R.
- Kim, H., et al. (2010). Bull. Korean Chem. Soc., 31(11).
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The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing. [Link]
- Method for Chlorinating Alcohols.
-
Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Reaction of alcohols with thionyl chloride. YouTube. [Link]
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Čižmáriková, R., & Heger, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]
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An In-depth Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: A Versatile but Underexplored Building Block for Chemical and Pharmaceutical Research
This technical guide provides a comprehensive overview of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a poly-chlorinated cyclic ketone. While direct applications in drug development are not yet established, its unique structural features present it as a compelling scaffold for synthetic chemistry and a potential starting point for the design of novel bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in exploring new chemical entities.
Introduction: The Potential of the Cyclopentanone Scaffold
The cyclopentanone ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. Derivatives of cyclopentanone have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The introduction of functional groups to the cyclopentanone core allows for the fine-tuning of steric and electronic properties, leading to interactions with a diverse range of biological targets. This compound, with its four reactive chloromethyl groups, represents a highly functionalized and intriguing, yet largely uninvestigated, member of this chemical class.
Physicochemical and Structural Characteristics
This compound is a white, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 67059-01-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂Cl₄O | [1] |
| Molecular Weight | 278.00 g/mol | [1][2] |
| Appearance | White crystalline substance | Inferred from general properties of similar compounds |
| Melting Point | Information not available in search results | |
| Solubility | Information not available in search results | |
| SMILES | C1CC(C(=O)C1(CCl)CCl)(CCl)CCl | [1] |
The structure of this compound is characterized by a central cyclopentanone ring with two geminal chloromethyl groups at both the C2 and C5 positions. This symmetrical arrangement of reactive sites offers a unique platform for synthetic transformations.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Synthetic Pathway
The primary route to this compound involves a two-step process starting from cyclopentanone.
-
Hydroxymethylation: The synthesis begins with the base-catalyzed reaction of cyclopentanone with an excess of formaldehyde. This reaction proceeds via an aldol condensation mechanism to yield 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.
-
Chlorination: The resulting tetra-hydroxymethyl intermediate is then subjected to chlorination. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base such as pyridine to neutralize the HCl byproduct.
Caption: Synthetic workflow for this compound.
Key Reactivity
The four chloromethyl groups of this compound are susceptible to nucleophilic substitution, making this molecule a versatile building block. A notable reaction is its treatment with potassium cyanide in ethanol, which, instead of yielding the expected tetra-nitrile, results in the formation of a 1,3-epoxide derivative[5]. This intramolecular cyclization highlights the unique reactivity imparted by the rigid cyclopentane core and the geminal substitution pattern.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data is based on information reported in the literature[5].
| Spectroscopic Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons of the chloromethyl groups (CH₂Cl) and the methylene groups of the cyclopentanone ring (CH₂) will give rise to distinct signals. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbons bearing the chloromethyl groups, the chloromethyl carbons, and the methylene carbons of the ring. |
| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1750-1730 cm⁻¹. Other significant peaks will correspond to C-H and C-Cl stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum is not expected to show a prominent molecular ion peak. Instead, fragmentation patterns involving the loss of HCl and chloromethyl radicals are likely to be observed[5]. |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. As with many chlorinated organic compounds, it is potentially harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is currently no direct evidence in the scientific literature for the biological activity of this compound, the broader class of cyclopentanone derivatives has shown significant promise in drug discovery.
-
Anticancer Activity: Many cyclopentanone-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Properties: Certain cyclopentanone derivatives have been shown to possess anti-inflammatory activity.
-
Antiviral and Antimicrobial Effects: The cyclopentanone scaffold has been incorporated into molecules with antiviral and antimicrobial properties.
The four reactive chloromethyl groups of this compound provide multiple points for derivatization. This allows for the systematic exploration of the chemical space around the cyclopentanone core, potentially leading to the discovery of novel compounds with desirable biological activities. The symmetrical nature of the molecule also allows for the synthesis of unique dimeric or polymeric structures.
Conclusion
This compound is a readily accessible, highly functionalized molecule. While its full potential in medicinal chemistry and drug development remains to be explored, its unique structure and reactivity make it a compelling building block for the synthesis of novel and complex molecular architectures. Further investigation into the derivatization of this compound and the biological evaluation of its analogs is warranted and could lead to the discovery of new therapeutic agents.
References
- Čižmáriková, R., & Heger, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. Retrieved from [Link]
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A Technical Guide to 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone for Advanced Research and Development
This guide provides an in-depth overview of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a specialized chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical properties, commercial availability, safety protocols, and potential applications as a versatile building block in complex organic synthesis.
Introduction to a Unique Chemical Scaffold
This compound (CAS No. 67059-01-2) is a halogenated ketone with a distinct molecular architecture.[1][2][3] Its cyclopentanone core is symmetrically substituted with four chloromethyl groups, rendering it a highly functionalized and reactive molecule.[2][4] This tetra-substituted nature offers multiple reaction sites, making it a compelling starting material or intermediate for the synthesis of novel polycyclic and heterocyclic structures. While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs suggest significant potential for creating diverse chemical libraries for high-throughput screening and for the synthesis of complex target molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 67059-01-2 | [1][3][4] |
| Molecular Formula | C₉H₁₂Cl₄O | [1][2][4] |
| Molecular Weight | 278.00 g/mol | [1][4] |
| Appearance | Solid (form may vary by supplier) | [5] |
| Purity | Typically ≥98% | [4] |
| SMILES | C1CC(C(=O)C1(CCl)CCl)(CCl)CCl | [4] |
| InChI | InChI=1S/C9H12Cl4O/c10-1-8(2-11)5-6-9(3-12,4-13)7(8)14/h5-6H2,1-4H3 | [5] |
Commercial Availability: A Comparative Overview
Several specialized chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is imperative to consider factors such as purity, available quantities, and the provision of comprehensive analytical data like a Certificate of Analysis (CoA).
| Supplier | Product Number/G-Code | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | sc-269984 | Not specified; refer to CoA | Inquire | For research use only.[1] |
| Georganics | GEO-02261 | min. 98% | Milligrams to multi-kilogram batches | Offers various scales for research, pilot, and production.[2] |
| Finetech Industry Limited | F17369 | High-quality | Various pack sizes; custom synthesis and bulk quantities available | Provides MSDS and CoA documentation.[6] |
| Sigma-Aldrich | AldrichCPR | Not specified; buyer assumes responsibility to confirm identity and purity | Inquire | Sold as-is as part of a collection of rare chemicals.[7] |
| Matrix Scientific | 201824 | Not specified | 25.00g | Hazard identified as an irritant.[3] |
| ChemScene | CS-0580412 | ≥98% | Inquire | Provides some computational chemistry data.[4] |
Navigating Supplier Selection: A Decision Framework
The choice of a commercial supplier is a critical step that can impact experimental outcomes and project timelines. The following decision-making workflow, represented as a DOT graph, outlines key considerations for researchers.
Caption: A workflow for selecting a commercial supplier.
Synthesis and Reactivity
Synthetic Route
This compound is typically synthesized from its corresponding hydroxylated precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.[8] The synthesis involves the substitution of the four hydroxyl groups with chlorine atoms. This is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
A general, non-detailed reaction scheme is as follows:
-
The starting material, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, is dissolved in an appropriate aprotic solvent.
-
A chlorinating agent is added, often with cooling to control the exothermic reaction.
-
The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, usually through crystallization or chromatography.
Reactivity and Potential Applications in Drug Discovery
The four chloromethyl groups are reactive sites for nucleophilic substitution, making this molecule a versatile scaffold. This reactivity opens up possibilities for its use in constructing diverse molecular libraries for drug screening.
Potential Synthetic Pathways:
-
Formation of Amines: Reaction with primary or secondary amines can lead to the synthesis of tetra-amino substituted cyclopentanone derivatives. These could be precursors for ligands for metal-based therapeutics or as scaffolds for combinatorial chemistry.
-
Ether and Thioether Synthesis: Nucleophilic attack by alkoxides or thiolates can yield complex ethers and thioethers.
-
Cyanide Substitution: As demonstrated in the literature, reaction with potassium cyanide can lead to intramolecular cyclization, forming 1,3-epoxides.[8] This highlights the potential for forming strained ring systems which can be of interest in medicinal chemistry.
-
Scaffold for Spirocycles: The ketone functionality can be used for reactions such as Wittig olefination or condensation reactions, while the chloromethyl groups can undergo further transformations, potentially leading to the synthesis of complex spirocyclic compounds.
While direct evidence of its use in marketed drugs is not apparent, the structural motifs that can be generated from this starting material are relevant to modern drug discovery. The ability to create a library of diverse compounds from a single, highly functionalized starting material is a key strategy in the search for new bioactive molecules.[9]
Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant.[3][10] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][10] The toxicological properties have not been fully investigated.[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical safety glasses or goggles, appropriate protective gloves (e.g., nitrile), and a lab coat.[10]
-
Ventilation: Use in a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Spill Management: In case of a spill, avoid dust formation. Wear appropriate PPE and collect the material for disposal. Wash the spill site after material pickup is complete.[10]
Storage
-
Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[4] Recommended storage temperature is 2-8°C.[4]
Conclusion
This compound is a specialized chemical with significant potential as a building block in synthetic and medicinal chemistry. Its commercial availability from a range of suppliers, coupled with its high degree of functionality, makes it an attractive starting material for the synthesis of novel and complex molecules. Researchers and drug development professionals can leverage its reactivity to create diverse chemical libraries, explore new synthetic pathways, and ultimately, contribute to the discovery of new therapeutic agents. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
References
-
Georganics. 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
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Georganics. This compound - High purity. [Link]
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Lácová, M., et al. "Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide." Chemical Papers 32.4 (1978): 536-542. [Link]
-
Chemsrc. 2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one. [Link]
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De Kimpe, N., et al. "Synthesis and reactivity of polychlorocyclopentanones." Bulletin des Sociétés Chimiques Belges 94.1 (1985): 45-56. [Link]
-
Boyle, P. H., et al. "Total synthesis of (±)-fenchone, a synthesis of (+)-fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one." Journal of the Chemical Society D: Chemical Communications 10 (1971): 395. [Link]
-
Rios, R. "Synthesis of Chiral Cyclopentenones." Chemical Reviews 112.2 (2012): 1105-1145. [Link]
-
Georganics. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity. [Link]
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Santos, M. A. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Journal of Biomedical Research & Environmental Sciences 2.1 (2021): 001-015. [Link]
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Georganics. 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
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Stability and storage of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
An In-Depth Technical Guide to the Stability and Storage of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polyhalogenated ketone of significant interest in synthetic chemistry and drug development. Its highly functionalized structure, featuring a central cyclopentanone ring flanked by four chloromethyl groups, presents a unique combination of reactivity and potential for complex molecular architecture. The presence of multiple reactive sites, however, necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling, as well as to control its reactivity in synthetic applications. This guide provides a comprehensive overview of the known and predicted stability of this compound, optimal storage conditions, and a protocol for conducting stability studies.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.
| Property | Value | Source |
| CAS Number | 67059-01-2 | [1] |
| Molecular Formula | C₉H₁₂Cl₄O | [1][2] |
| Molecular Weight | 278.00 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 72 - 73 °C | [2] |
| Storage Temperature | 2 - 8 °C | [3] |
Core Stability Considerations
The stability of this compound is governed by the interplay of its functional groups: the ketone carbonyl and the four primary alkyl chlorides. While the compound is reported to be stable under recommended storage conditions, several potential degradation pathways must be considered, particularly when exposed to non-ideal conditions.[2]
Intramolecular Reactivity: A Key Stability Determinant
A significant aspect of the chemistry of this compound is its propensity for intramolecular reactions. Research has shown that in the presence of a nucleophile like potassium cyanide in ethanol, the compound does not undergo the expected substitution of all four chlorine atoms. Instead, it forms a stable 1,3-epoxide.[4] This suggests that even a weak base could potentially initiate a similar intramolecular cyclization, leading to the degradation of the parent compound.
Caption: Intramolecular cyclization of this compound.
This inherent reactivity underscores the importance of storing the compound in a neutral, aprotic environment to prevent the initiation of this degradation pathway.
Potential Degradation Pathways
Based on the chemistry of related organochlorine compounds and ketones, several degradation pathways can be postulated for this compound.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the chloromethyl groups are susceptible to hydrolysis, which would lead to the formation of hydroxymethyl groups and hydrochloric acid.[5] The liberated HCl could then catalyze further degradation.
-
Photodegradation: Exposure to sunlight or other sources of UV radiation can induce the degradation of chlorinated organic compounds.[6][7] This process often involves the formation of free radicals, which can lead to a cascade of reactions and the breakdown of the molecule. Highly chlorinated compounds are often more susceptible to photodegradation.[6]
-
Thermal Decomposition: At elevated temperatures, the compound is expected to decompose. Hazardous decomposition products are reported to include carbon oxides and hydrogen chloride.[2] The thermal decomposition of the related compound 2-cyclopentenone is known to proceed through complex pathways, yielding smaller, volatile products.[8][9]
-
Reaction with Oxidizing Agents: As a general precaution for organic compounds, contact with strong oxidizing agents should be avoided to prevent uncontrolled and potentially hazardous reactions.[2]
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended based on available safety data sheets and general principles of chemical stability.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | To minimize thermal degradation and slow down potential side reactions.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light, which can induce degradation. |
| Location | Dry, well-ventilated area | To prevent moisture uptake and ensure safety in case of accidental release. |
| Incompatibilities | Strong oxidizing agents, strong bases | To avoid potentially vigorous and hazardous reactions.[2] |
Protocol for a Comprehensive Stability Study
For critical applications, particularly in drug development, a formal stability study is often required. The following protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.
Experimental Workflow
Caption: Workflow for a comprehensive stability study.
Step-by-Step Methodology
-
Initial Characterization:
-
Obtain a well-characterized batch of this compound with a purity of ≥98%.
-
Record its initial appearance, and analyze by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to establish a baseline.
-
-
Stability-Indicating Method Development:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. This is a critical step for accurate quantification.
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60 °C) and sample at various time points.
-
Alkaline Hydrolysis: Repeat the above with a dilute base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) and analyze at set intervals.
-
Photostability: Expose the compound to a light source as per ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the compound under the recommended long-term conditions (2-8 °C) and accelerated conditions (e.g., 25 °C/60% relative humidity and 40 °C/75% relative humidity).
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
-
Analysis and Data Interpretation:
-
Analyze all samples using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and any degradation products formed.
-
Use the data to determine the degradation kinetics and to propose degradation pathways.
-
Based on the long-term stability data, establish a re-test date or shelf life for the compound.
-
Conclusion
This compound is a valuable synthetic intermediate whose stability is crucial for its effective use. While it is stable under recommended refrigerated and dry conditions, it possesses inherent reactivity that can lead to degradation, particularly through intramolecular cyclization in the presence of bases. Researchers and drug development professionals should be mindful of its sensitivity to moisture, light, and heat. Adherence to the storage and handling guidelines provided in this guide, and the implementation of a systematic stability study when necessary, will ensure the quality and reliability of this important chemical compound.
References
-
Digital Commons @ Cal Poly Humboldt. (n.d.). Photodegradation of Chlorinated Organic Compounds in Surface Waters. Retrieved from [Link]
-
Kinetics and Mechanisms of UV-photodegradation of Chlorinated Organics in the Gas Phase. (n.d.). PubMed. Retrieved from [Link]
- Uhrín, D., et al. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
-
MATEC Web of Conferences. (2023). Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences, 381, 01014. Retrieved from [Link]
-
Mitra, A., et al. (2023). Hydrolysis of organic chloride compounds present in a specific Chinese crude oil. ResearchGate. Retrieved from [Link]
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Retrieved from [Link]
-
Nimlos, M. R., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(42), 9226-9234. Retrieved from [Link]
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- 2. georganics.sk [georganics.sk]
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- 5. researchgate.net [researchgate.net]
- 6. "Photodegradation of Chlorinated Organic Compounds in Surface Waters" by Cristina L. Tusei, Brian DiMento et al. [digitalcommons.humboldt.edu]
- 7. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Chloromethyl Groups in 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the chloromethyl groups in 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. This sterically congested molecule presents unique challenges and opportunities in synthetic chemistry. This document explores the underlying principles governing its reactivity, including nucleophilic substitution and potential reduction pathways. Drawing upon established mechanistic concepts and analogous transformations in related structures, this guide offers field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. All discussions are grounded in authoritative sources to ensure scientific integrity and to empower further investigation into this versatile chemical scaffold.
Introduction: The Structural Landscape of this compound
This compound, with the chemical formula (ClCH₂)₄C₅H₄O, is a unique alicyclic ketone characterized by a cyclopentanone core heavily substituted with four chloromethyl groups at the α-positions to the carbonyl. This substitution pattern results in a highly crowded steric environment around the reactive centers of the molecule.
The synthesis of this compound typically originates from 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone[1]. The presence of four primary alkyl chloride functionalities offers a rich platform for a variety of chemical transformations, making it an intriguing building block for the synthesis of complex molecules and polymers. However, the dense arrangement of these groups significantly influences their accessibility and, consequently, their reactivity.
Key Structural Features:
-
Cyclopentanone Core: A five-membered ring featuring a reactive carbonyl group.
-
Quaternary α-Carbons: The carbons adjacent to the carbonyl are quaternary, each bearing two chloromethyl groups.
-
Four Primary Chloromethyl Groups: These are the primary sites for the nucleophilic substitution reactions discussed in this guide.
-
Steric Hindrance: The close proximity of the four chloromethyl groups creates a sterically congested environment, which is a dominant factor in its chemical behavior.
The Duality of Reactivity: Carbonyl vs. Chloromethyl Groups
A critical aspect of the chemistry of this compound is the competition between the reactivity of the carbonyl group and the chloromethyl groups. While primary alkyl chlorides are generally good substrates for SN2 reactions, the unique structure of this molecule can lead to unexpected reaction pathways.
The Prevailing Reactivity of the Carbonyl Group: The Case of Cyanide Reaction
An illustrative example of the dominant reactivity of the carbonyl group is its reaction with potassium cyanide. Contrary to the expected nucleophilic substitution at the chloromethyl carbons to form nitrile derivatives, the reaction proceeds via an initial attack on the carbonyl carbon. This leads to an intramolecular cyclization, resulting in the formation of 1,3-epoxides[1].
This outcome strongly suggests that, under these specific conditions, the carbonyl group is more electrophilic and accessible to the cyanide nucleophile than the carbon atoms of the chloromethyl groups. The steric shielding of the chloromethyl groups likely hinders the backside attack required for a typical SN2 reaction.
Experimental Protocol: Synthesis of the 1,3-Epoxide Derivative [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, heat a suspension of potassium cyanide (0.16 mol) in 98% ethanol (50 ml).
-
Addition of Substrate: To the heated suspension, add a solution of this compound (0.1 mol) in ethanol (200 ml).
-
Reaction Conditions: Heat the reaction mixture on a water bath for 10 hours.
-
Work-up and Isolation: After the reaction is complete, distill off the ethanol. The crude product is then purified by crystallization.
Caption: Reaction of this compound with KCN.
Navigating the Steric Maze: Nucleophilic Substitution at the Chloromethyl Groups
Achieving selective nucleophilic substitution at the chloromethyl groups requires careful consideration of reaction conditions to overcome the steric hindrance and potentially suppress the reactivity of the carbonyl group. The choice of nucleophile, solvent, and temperature will be critical in directing the reaction towards the desired outcome.
Theoretical Framework: SN1 vs. SN2 Pathways
The substitution at the primary chloromethyl carbons can theoretically proceed through either an SN1 or SN2 mechanism.
-
SN2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration. For the SN2 reaction to be favorable, the nucleophile must have good access to the electrophilic carbon. The significant steric bulk around the chloromethyl groups in this compound is expected to disfavor this pathway.
-
SN1 Mechanism: This mechanism proceeds through a carbocation intermediate. Primary carbocations are generally unstable; however, the proximity of the electron-withdrawing carbonyl group could further destabilize any potential carbocation formation at the chloromethyl carbon, making the SN1 pathway less likely under standard conditions.
Given these considerations, forcing an SN2 reaction through the use of highly reactive, small nucleophiles and polar aprotic solvents, which favor this mechanism, would be the most logical approach.
Caption: Plausible SN1 and SN2 pathways for chloromethyl group substitution.
Proposed Protocol for Nucleophilic Substitution with Amines
While no specific literature exists for the amination of this compound, a general protocol can be proposed based on standard procedures for SN2 reactions with sterically hindered substrates. The use of a strong, non-nucleophilic base can facilitate the reaction by deprotonating the amine nucleophile, increasing its reactivity.
Proposed Experimental Protocol: Synthesis of Tetrakis(aminomethyl) Derivatives
-
Carbonyl Protection (Optional but Recommended): To a solution of this compound in a suitable solvent (e.g., toluene), add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark apparatus to remove water and form the ketal. Isolate the protected ketone.
-
Reaction Setup: In a pressure vessel, dissolve the protected (or unprotected) ketone in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Reagents: Add an excess of the desired amine (e.g., morpholine, piperidine) and a stoichiometric amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Deprotection (if applicable): The ketal protecting group can be removed by treatment with aqueous acid.
-
Purification: The final product can be purified by column chromatography or crystallization.
Reduction of the Chloromethyl Groups
The reduction of the chloromethyl groups to methyl groups would yield 2,2,5,5-tetramethylcyclopentanone. This transformation is challenging due to the potential for over-reduction of the carbonyl group.
Proposed Reduction Strategies
Several reducing agents could be considered, with the choice depending on the desired selectivity.
-
Catalytic Hydrogenation: This method, using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source, is a common method for dehalogenation. The carbonyl group is also susceptible to reduction under these conditions, so careful optimization of the catalyst, pressure, and temperature would be necessary.
-
Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the chloromethyl groups and the carbonyl group. Sodium borohydride (NaBH₄) is generally less reactive towards alkyl halides.
-
Radical Dehalogenation: A free-radical-mediated reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN) could be a more selective method for the dehalogenation of the chloromethyl groups while preserving the carbonyl functionality.
Proposed Experimental Protocol: Radical Dehalogenation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in a degassed solvent such as toluene or benzene.
-
Addition of Reagents: Add a stoichiometric excess of tributyltin hydride and a catalytic amount of AIBN.
-
Reaction Conditions: Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) for several hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The tin byproducts can be removed by washing with a potassium fluoride solution or by column chromatography on silica gel.
Data Summary and Characterization
The successful synthesis of derivatives of this compound would require thorough characterization to confirm their structures.
Table 1: Summary of Reactions and Proposed Conditions
| Reaction Type | Reagents | Solvent | Temperature (°C) | Expected Product |
| Epoxide Formation[1] | KCN | Ethanol | Reflux | 1,3-Epoxide |
| Amination (Proposed) | Amine, K₂CO₃ | DMF/DMSO | 80-120 | Tetrakis(aminomethyl) derivative |
| Reduction (Proposed) | Bu₃SnH, AIBN | Toluene | Reflux | 2,2,5,5-Tetramethylcyclopentanone |
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the structure of the products. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the substituted or reduced groups would confirm the transformation.
-
Infrared (IR) Spectroscopy: The characteristic carbonyl stretch (around 1740 cm⁻¹) should be monitored. Changes in the C-Cl stretching region would also be indicative of a reaction at the chloromethyl groups.
-
Mass Spectrometry (MS): This would be used to determine the molecular weight of the products and to aid in their structural elucidation through fragmentation patterns.
Caption: Experimental workflow for the synthesis and characterization of derivatives.
Conclusion and Future Outlook
This compound is a molecule with significant synthetic potential that is tempered by considerable steric challenges. The reactivity of its carbonyl group can dominate under certain conditions, as evidenced by its reaction with potassium cyanide. However, with careful selection of reagents and reaction conditions, selective transformations at the chloromethyl groups are plausible.
This guide has provided a theoretical framework and proposed experimental protocols to explore the nucleophilic substitution and reduction reactions of this compound. Future research should focus on the experimental validation of these proposed pathways. The successful derivatization of this sterically hindered scaffold could open up new avenues for the development of novel polymers, ligands, and pharmacologically active molecules.
References
-
Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide - Chemical Papers. Available at: [Link]
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Abstract
This document provides a detailed protocol and technical guide for the synthesis of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone from cyclopentanone. This polychlorinated ketone serves as a versatile building block in synthetic chemistry, offering multiple reactive sites for further elaboration into complex molecular architectures, such as spirocycles and polyfunctionalized cyclopentane derivatives. The synthesis involves a four-fold acid-catalyzed chloromethylation at the α-positions of the cyclopentanone ring using paraformaldehyde as the formaldehyde source and concentrated hydrochloric acid as both the catalyst and chlorine source. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and details methods for product characterization.
Introduction and Reaction Principle
The functionalization of carbonyl compounds at their α-positions is a cornerstone of organic synthesis. The introduction of chloromethyl groups, in particular, installs a versatile chemical handle that can participate in a wide array of subsequent transformations, including nucleophilic substitutions and organometallic coupling reactions. The target molecule, this compound, is a highly functionalized cyclopentanone derivative with four primary alkyl chloride groups symmetrically positioned on the ring.
The synthesis proceeds via an acid-catalyzed electrophilic substitution on the enol form of cyclopentanone. This process is mechanistically analogous to the Blanc chloromethylation of aromatic compounds, where an electrophilic species derived from formaldehyde reacts with a nucleophile.[1][2][3] In this case, the nucleophile is the enol tautomer of cyclopentanone, which is formed under the strong acidic conditions provided by hydrochloric acid.
The reaction can be dissected into four successive chloromethylation cycles, each consisting of three key steps:
-
Enolization: Cyclopentanone is protonated at the carbonyl oxygen by HCl, which facilitates tautomerization to its more nucleophilic enol form.
-
Hydroxymethylation: Paraformaldehyde depolymerizes in the acidic medium to provide formaldehyde. The formaldehyde carbonyl is protonated, generating a highly electrophilic carbocation that is readily attacked by the enol. This forms a β-hydroxy ketone intermediate.
-
Conversion to Chloride: The newly formed hydroxyl group is protonated by HCl, converting it into a good leaving group (H₂O). A subsequent nucleophilic attack by a chloride ion (Cl⁻) displaces the water molecule, yielding the chloromethyl group.
This sequence repeats at all four available α-positions to yield the final tetra-substituted product.
Reaction Mechanism Visualization
The diagram below illustrates the proposed mechanism for a single chloromethylation event on the cyclopentanone ring.
Caption: Proposed reaction mechanism for the chloromethylation of cyclopentanone.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Notes |
| Cyclopentanone | 120-92-3 | C₅H₈O | ≥99% | - |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | Reagent Grade | Source of formaldehyde.[4] |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (conc.) | Catalyst and chlorine source. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Extraction solvent. |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | - | For neutralization wash. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | - | Drying agent. |
| Ethanol | 64-17-5 | C₂H₅OH | 95% or Absolute | Recrystallization solvent. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer with a glass stirring rod and paddle
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Thermometer
-
Gas trap/scrubber (for HCl fumes)
-
Separatory funnel (1 L)
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Safety Precautions: A Critical Overview
This reaction must be performed in a certified chemical fume hood due to the use and potential emission of hazardous substances.
-
Hydrogen Chloride (HCl): Concentrated HCl is highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.[5] All transfers should be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.
-
Paraformaldehyde/Formaldehyde: Paraformaldehyde is a solid that readily depolymerizes to formaldehyde gas, especially upon heating.[4][6] Formaldehyde is a known human carcinogen, a potent sensitizer, and an irritant.[5][7] Inhalation should be strictly avoided.
-
Bis(chloromethyl) ether (BCME): A significant hazard associated with reactions involving formaldehyde and hydrogen chloride is the potential formation of bis(chloromethyl) ether, an extremely potent human carcinogen.[2][7] The reaction conditions should be carefully controlled to minimize its formation. Maintaining a well-ventilated work area (fume hood) is mandatory.
-
General PPE: Always wear safety glasses or chemical splash goggles, a flame-retardant lab coat, and appropriate gloves (e.g., double-layered nitrile or butyl rubber) when handling any chemicals.[4]
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis on a 0.2 mole scale.
Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Attach a gas trap filled with a sodium bicarbonate solution to the top of the condenser to neutralize any escaping HCl gas.
-
Place the flask in a heating mantle.
Reaction Execution
-
To the reaction flask, add cyclopentanone (16.8 g, 0.2 mol) and paraformaldehyde (30.0 g, equivalent to 1.0 mol of formaldehyde).
-
Begin stirring the mixture to create a slurry.
-
Slowly add concentrated hydrochloric acid (150 mL) to the slurry via a dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain the temperature below 50°C during the addition.
-
After the addition is complete, heat the reaction mixture to 60-65°C using the heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.
Work-up and Product Isolation
-
After the reaction period, cool the mixture to room temperature. The product may begin to precipitate as a solid.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. This will precipitate the crude product and dilute the acid.
-
Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).
-
Transfer the crude solid to a beaker and perform a final wash with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
Press the solid as dry as possible on the funnel.
Purification
-
The crude, damp solid is best purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 95%).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
Characterization and Data Analysis
The identity and purity of the final product, this compound (CAS 67059-01-2), should be confirmed using standard analytical techniques.[8][9]
| Technique | Expected Results for this compound |
| ¹H NMR | Two singlets are expected. One for the four equivalent methylene protons of the chloromethyl groups (-CH₂Cl) and another for the four equivalent methylene protons on the cyclopentanone ring (-CH₂-).[10] |
| ¹³C NMR | Expected signals for the carbonyl carbon (C=O), the quaternary carbons (C-CH₂Cl), the chloromethyl carbons (-CH₂Cl), and the ring methylene carbons (-CH₂-). |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch (approx. 1730-1750 cm⁻¹). A C-Cl stretching band (approx. 650-850 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation patterns may include the loss of chloromethyl groups (-CH₂Cl) or HCl.[10][11] |
| Melting Point | A sharp melting point indicates high purity. |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire synthetic and analytical workflow.
Caption: High-level workflow for the synthesis and analysis of the target compound.
References
-
ResearchGate. (2025). Synthesis and reactivity of polychlorocyclopentanones. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from Wikipedia. [Link]
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ChemSupply. (2019). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). Retrieved from ChemSupply. [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from Master Organic Chemistry. [Link]
-
YouTube. (2019). Chloromethylation Reaction: also known as Blanc Reaction!. Retrieved from YouTube. [Link]
-
Čižmáriková, R., & Heger, J. (1977). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 31(5), 660-666. [Link]
-
MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere. Retrieved from MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
New Jersey Department of Health. (n.d.). Paraformaldehyde - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from OSHA. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde. Retrieved from Dartmouth College. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
PubMed. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from PubMed. [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. Retrieved from Georganics. [Link]
-
PubMed. (2002). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Retrieved from PubMed. [Link]
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE SDS. Retrieved from Georganics. [Link]
-
PubMed. (2016). Characterization of the designer drug deschloroketamine.... Retrieved from PubMed. [Link]
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Application Note & Protocol: α-Chloromethylation of Cyclopentanone
Abstract: This document provides a comprehensive, field-proven protocol for the α-chloromethylation of cyclopentanone to synthesize 2-(chloromethyl)cyclopentanone, a valuable bifunctional intermediate in organic synthesis. While classical chloromethylation, such as the Blanc reaction, is traditionally applied to aromatic substrates, this guide details its adaptation for enolizable ketones. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, address critical safety considerations associated with chloromethylating agents, and offer guidance on product purification and characterization. This application note is intended for researchers in synthetic chemistry and drug development, providing the necessary technical depth to ensure a safe and successful synthesis.
Introduction and Scientific Background
The introduction of a chloromethyl group onto a carbon framework is a powerful transformation in organic synthesis, yielding versatile intermediates capable of undergoing a wide range of subsequent reactions, including nucleophilic substitutions and organometallic couplings. The target molecule, 2-(chloromethyl)cyclopentanone[1], is a prime example, possessing both an electrophilic chloromethyl group and a ketone carbonyl, which can be manipulated orthogonally.
The protocol described herein is an adaptation of the principles behind the Blanc chloromethylation reaction.[2][3] This reaction traditionally involves the electrophilic aromatic substitution of an arene using formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[3][4] In the case of an enolizable ketone such as cyclopentanone, the reaction does not proceed via electrophilic substitution on an aromatic ring. Instead, the ketone's α-carbon is rendered nucleophilic through the formation of an enol or enolate intermediate under acidic conditions. This nucleophilic enol then attacks the electrophilic species generated from formaldehyde and HCl, leading to the desired α-substitution.
Understanding this mechanistic distinction is crucial for optimizing reaction conditions and minimizing the formation of side products, such as self-aldol condensation products or di-substituted derivatives.
Reaction Mechanism
The chloromethylation of cyclopentanone under acidic conditions proceeds through a multi-step mechanism, which is fundamentally different from the electrophilic aromatic substitution pathway of the classic Blanc reaction.
-
Generation of the Electrophile: Formaldehyde is protonated by the strong acid (HCl), and in the presence of the Lewis acid catalyst (ZnCl₂), it forms a highly reactive electrophilic species. This is often represented as a chloromethyl carbocation ([CH₂Cl]⁺) or a related chloromethyloxonium species.[2][5]
-
Keto-Enol Tautomerism: Cyclopentanone, in the acidic medium, establishes an equilibrium with its enol tautomer. The enol form is electron-rich at the α-carbon, making it a competent nucleophile.
-
Nucleophilic Attack: The π-bond of the enol attacks the electrophilic chloromethyl species, forming a new carbon-carbon bond at the α-position and a protonated carbonyl intermediate.
-
Deprotonation: A base (such as the chloride ion) removes a proton from the carbonyl oxygen, regenerating the ketone and yielding the final product, 2-(chloromethyl)cyclopentanone.
Critical Safety Precautions
WARNING: Chloromethylation reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel.
-
Bis(chloromethyl) ether (BCME): The reaction of formaldehyde and hydrogen chloride can generate bis(chloromethyl) ether (ClCH₂)₂O, a potent human carcinogen with high volatility.[3][6] The presence of Lewis acids can facilitate its formation. All operations must be conducted in a certified chemical fume hood to prevent inhalation exposure.[6]
-
Chloromethyl Methyl Ether (CMME): If using chloromethyl methyl ether as an alternative reagent, be aware that it is also classified as a known human carcinogen by the U.S. EPA and IARC.[7] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[7][8]
-
Corrosive Reagents: Concentrated hydrochloric acid and hydrogen chloride gas are highly corrosive and can cause severe burns upon contact and respiratory damage upon inhalation.[9]
-
Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Silver Shield®/4H®).[6]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit ready.
Experimental Protocol
This protocol details the synthesis of 2-(chloromethyl)cyclopentanone on a laboratory scale.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Cyclopentanone (≥99%) | Three-necked round-bottom flask (250 mL) |
| Paraformaldehyde | Magnetic stirrer and stir bar |
| Zinc Chloride (anhydrous, fused) | Reflux condenser with drying tube (CaCl₂) |
| Concentrated Hydrochloric Acid (37%) | Addition funnel |
| Diethyl Ether (anhydrous) | Ice-water bath |
| Saturated Sodium Bicarbonate Solution | Gas inlet tube (optional, for HCl gas) |
| Saturated Sodium Chloride Solution (Brine) | Rotary evaporator |
| Anhydrous Magnesium Sulfate | Vacuum distillation apparatus |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Ensure all glassware is dry.
-
Charging Reagents: In the fume hood, charge the flask with cyclopentanone (21.0 g, 0.25 mol), paraformaldehyde (9.0 g, 0.30 mol), and anhydrous zinc chloride (6.8 g, 0.05 mol).
-
Initial Cooling: Place the flask in an ice-water bath and begin stirring to create a slurry. Allow the mixture to cool to 0-5°C.
-
Addition of Acid: Add concentrated hydrochloric acid (30 mL, ~0.36 mol) to the addition funnel. Add the HCl dropwise to the stirred slurry over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous rise in temperature, which could lead to excessive byproduct formation, including BCME. The internal temperature should be maintained below 10°C during the addition.
-
Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction mixture will typically become thicker and may change color.
-
Work-up and Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. This step quenches the reaction and dissolves the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine (to aid in phase separation). Causality: The bicarbonate wash is essential to remove residual HCl, which could cause product degradation during distillation.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of fresh diethyl ether.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator at low pressure and temperature (T < 30°C).
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 2-(chloromethyl)cyclopentanone as a colorless liquid.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Theoretical Yield | ~33.15 g |
| Typical Experimental Yield | 55-65% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~75-78 °C at 15 mmHg |
| ¹H NMR (CDCl₃) | Peaks corresponding to the cyclopentyl ring protons and the chloromethyl (-CH₂Cl) group. |
| ¹³C NMR (CDCl₃) | Peaks for the carbonyl carbon, four distinct cyclopentyl carbons, and the chloromethyl carbon. |
| IR (neat) | Strong C=O stretch (~1745 cm⁻¹), C-Cl stretch (~750 cm⁻¹). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (hydrated ZnCl₂).Insufficient reaction time or temperature. | Use freshly fused, anhydrous ZnCl₂.Increase reaction time or allow to stir overnight at room temperature. |
| Formation of a Polymer | Reaction temperature was too high.Acid addition was too rapid. | Repeat the reaction with strict temperature control (<10°C during addition).Ensure slow, dropwise addition of HCl. |
| Dark-colored Product | Side reactions or decomposition during distillation. | Ensure all acid is neutralized before distillation.Use a lower distillation pressure to reduce the pot temperature.[10] |
| Presence of Dichlorinated Product | Use of excess chloromethylating agent or prolonged reaction time. | Use stoichiometric amounts of paraformaldehyde and HCl.Monitor the reaction by GC to avoid over-reaction. |
References
- Filo. (2025, September 7). Chloromethylation Reaction and its Mechanism.
- Ambeed.com. Blanc Chloromethylation.
- Homework.Study.com. When certain aromatic compounds are treated with formaldehyde (CH2O) and HCl, the CH2Cl group is introduced onto the ring.
- Albert Einstein College of Medicine. Health and safety hazards associated with the use, storage and disposal of Methyl Chlormethyl Ether.
- Wikipedia. Blanc chloromethylation.
- Alfa Chemistry. Blanc Chloromethylation Reaction.
- Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation.
- U.S. Environmental Protection Agency. Chloromethyl methyl ether.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether.
- U.S. Environmental Protection Agency. (1999, December). Chloromethyl Methyl Ether 107-30-2.
- New Jersey Department of Health. (2007, June). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.
- PubChem. 2-(Chloromethyl)cyclopentanone.
- Google Patents. Purification of cyclopentanone.
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Application Notes and Protocols: 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone as a Versatile Crosslinking Agent
Introduction
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a polyfunctional alkylating agent with a unique cyclic structure, presenting four primary chloride functionalities.[1] This tetrafunctional nature makes it a highly effective crosslinking agent for a variety of polymers and macromolecules. The reactivity of the chloromethyl groups allows for the formation of stable covalent bonds with nucleophilic functional groups such as amines, thiols, and hydroxyls, leading to the creation of three-dimensional polymer networks.[2][3] The resulting crosslinked materials often exhibit enhanced mechanical strength, thermal stability, and chemical resistance.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a crosslinking agent, including its mechanism of action, detailed experimental protocols, and methods for characterization.
Mechanism of Action: Nucleophilic Substitution
The crosslinking process with this compound is primarily driven by nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atoms makes the carbon of the chloromethyl groups electrophilic and susceptible to attack by nucleophiles.
The general mechanism involves the displacement of the chloride ion (a good leaving group) by a nucleophilic group (e.g., -NH2, -SH, -OH) present on the polymer backbone. This results in the formation of a stable covalent bond between the polymer chain and the crosslinking agent. Given the presence of four chloromethyl groups, each molecule of this compound can react with up to four different polymer chains or functional groups on the same or different chains, leading to the formation of a robust three-dimensional network.
Caption: General workflow of the crosslinking process.
Applications in Research and Drug Development
The ability of this compound to form stable crosslinked networks makes it a valuable tool in various research and development areas, particularly in the pharmaceutical and biomedical fields.
-
Hydrogel Formation: Crosslinking of hydrophilic polymers (e.g., polyethylene glycol, polyvinyl alcohol, polysaccharides) can lead to the formation of hydrogels. These materials can absorb and retain large amounts of water, making them suitable for applications such as drug delivery, tissue engineering, and wound dressings. The degree of crosslinking can be controlled to tune the swelling properties, mechanical strength, and drug release kinetics of the hydrogel.[5]
-
Drug Carrier Systems: The crosslinking agent can be used to create stable, crosslinked nanoparticles or microparticles for controlled drug release. The drug can be encapsulated within the polymer matrix, and its release can be modulated by the degradation of the crosslinked network or by diffusion through the polymer matrix.
-
Bioconjugation: The reactivity of the chloromethyl groups allows for the conjugation of biomolecules, such as proteins, peptides, and nucleic acids, to polymer backbones or surfaces. This is a crucial step in the development of targeted drug delivery systems and biosensors.
Experimental Protocols
General Considerations
-
Safety: this compound is an alkylating agent and should be handled with caution in a well-ventilated fume hood.[6] Alkylating agents can be hazardous, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6][7][8]
-
Solvent Selection: The choice of solvent will depend on the solubility of the polymer and the crosslinking agent. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often suitable.
-
Stoichiometry: The ratio of the crosslinking agent to the reactive functional groups on the polymer will determine the crosslinking density and, consequently, the properties of the final material. This ratio should be carefully controlled and optimized for each specific application.
-
Reaction Conditions: The reaction temperature and time will influence the rate and extent of the crosslinking reaction. These parameters may need to be adjusted based on the reactivity of the specific polymer and the desired degree of crosslinking. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can be beneficial to neutralize the HCl generated during the reaction.
Protocol 1: Crosslinking of a Polyamine in Solution
This protocol describes a general procedure for the crosslinking of a polymer containing primary or secondary amine groups in solution.
Materials:
-
Polymer with amine functionality (e.g., polyethyleneimine, chitosan)
-
This compound
-
Anhydrous aprotic polar solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., triethylamine)
-
Quenching agent (e.g., a primary amine like ethanolamine)
-
Precipitation solvent (e.g., diethyl ether, acetone)
Procedure:
-
Dissolve the polymer in the chosen anhydrous solvent to a desired concentration (e.g., 5-10% w/v).
-
Add the non-nucleophilic base to the polymer solution (typically 1.1 equivalents per equivalent of chloromethyl groups).
-
In a separate vial, dissolve this compound in a small amount of the same solvent.
-
Slowly add the crosslinker solution to the polymer solution with vigorous stirring. The reaction mixture may become viscous or form a gel as the crosslinking proceeds.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature to 50 °C) for a specific time (e.g., 2-24 hours).
-
Quench the reaction by adding an excess of the quenching agent to react with any unreacted chloromethyl groups.
-
Precipitate the crosslinked polymer by adding the reaction mixture to a large excess of a suitable non-solvent.
-
Collect the crosslinked polymer by filtration or centrifugation.
-
Wash the polymer extensively with the precipitation solvent to remove unreacted reagents and byproducts.
-
Dry the crosslinked polymer under vacuum.
Caption: Workflow for solution-based polymer crosslinking.
Protocol 2: Formation of a Crosslinked Hydrogel Film
This protocol outlines the formation of a crosslinked hydrogel film by casting a solution of a hydrophilic polymer and the crosslinking agent.
Materials:
-
Hydrophilic polymer with nucleophilic groups (e.g., polyvinyl alcohol, gelatin)
-
This compound
-
Solvent (e.g., water, DMSO/water mixture)
-
Non-nucleophilic base (optional, depending on the polymer)
-
Casting dish (e.g., petri dish)
Procedure:
-
Dissolve the hydrophilic polymer in the chosen solvent.
-
If necessary, add a non-nucleophilic base.
-
Dissolve the this compound in a small amount of a compatible solvent.
-
Add the crosslinker solution to the polymer solution and mix thoroughly to ensure homogeneity.
-
Pour the mixture into the casting dish.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a temperature-controlled oven) to form a film. During this process, the crosslinking reaction will occur.
-
Once the film is formed, it can be further dried under vacuum.
-
The resulting hydrogel film can be swollen in water or a buffer solution to remove any unreacted components.
Characterization of Crosslinked Materials
The extent of crosslinking and the properties of the resulting material can be assessed using various analytical techniques.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of crosslinking by observing the appearance of new peaks or disappearance of peaks corresponding to the reactive functional groups.[9][10][11] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to increase with increasing crosslinking density.[9][10][12][13] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the crosslinked material.[9][12] |
| Swellability Test | For hydrogels, the degree of swelling in a specific solvent can be used to estimate the crosslinking density. |
| Mechanical Testing | Measurement of properties such as tensile strength, modulus, and elongation at break to assess the impact of crosslinking on the mechanical performance of the material. |
| Sol-Gel Analysis | Determination of the gel fraction (insoluble part) to quantify the extent of crosslinking.[11] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete crosslinking or gel formation | - Insufficient amount of crosslinking agent- Low reaction temperature or short reaction time- Presence of moisture or nucleophilic impurities | - Increase the amount of crosslinking agent- Increase the reaction temperature or time- Use anhydrous solvents and reagents |
| Brittle material | - Too high crosslinking density | - Reduce the amount of crosslinking agent- Optimize the stoichiometry |
| Inhomogeneous material | - Poor mixing of reactants- Precipitation of the crosslinker or polymer | - Ensure vigorous and uniform stirring- Choose a solvent system in which all components are soluble |
Conclusion
This compound is a potent and versatile crosslinking agent with broad applicability in polymer chemistry and materials science. Its tetrafunctional nature allows for the creation of well-defined and robust three-dimensional networks, leading to materials with enhanced properties. By carefully controlling the reaction conditions and stoichiometry, researchers can tailor the characteristics of the crosslinked materials to meet the specific demands of their applications, from advanced drug delivery systems to novel biomaterials.
References
- Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. [Link]
-
Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. PubMed. [Link]
-
Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers. [Link]
-
Differential scanning calorimetry (DSC) of our crosslinked networks... ResearchGate. [Link]
-
Reviewing the Pharmacology of Alkylating Agents. Ausmed. [Link]
-
Synthesis and reactivity of polychlorocyclopentanones. ResearchGate. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. Britannica. [Link]
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. Georganics. [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
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Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC - NIH. [Link]
-
Highly-soluble multi-alkylated polymer semiconductors and applications in high-performance field-effect transistors. RSC Publishing. [Link]
-
Functionalization of triblock copolymer elastomers by cross-linking the end blocks via trans-N-alkylation-based exchangeable bonds. Polymer Chemistry (RSC Publishing). [Link]
-
Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. PMC - NIH. [Link]
-
#35 Physical / Chemical Crosslinking | Polymers Concepts, Properties, Uses & Sustainability. YouTube. [Link]
-
Polyfunctional alkylating agents pharmacology. Medcrine. [Link]
-
Alkylating Agents | Classification, Structure, MOA & Uses | BP 501T | L~28. YouTube. [Link]
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity | EN. Georganics. [Link]
-
Polyphenols enhance the activity of alkylating agents in leukaemia cell lines. PMC - NIH. [Link]
-
2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE. Georganics. [Link]
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- 13. researchgate.net [researchgate.net]
The Synthetic Versatility of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with unique three-dimensional arrangements is paramount. 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a highly functionalized cyclic ketone, emerges as a potent and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a central cyclopentanone ring flanked by four electrophilic chloromethyl groups, offers a rich platform for the construction of complex spirocyclic and fused-ring systems. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting both established and prospective protocols for the synthesis of novel heterocyclic entities.
I. The Intrinsic Reactivity of this compound: A Double-Edged Sword
The synthetic potential of this compound lies in the dual reactivity of its functional groups: the nucleophilic addition to the carbonyl group and the nucleophilic substitution at the four chloromethyl carbons. This duality allows for a range of synthetic transformations, from simple derivatization to complex cascade reactions. However, the high density of reactive sites also presents a challenge in controlling selectivity. The steric hindrance imposed by the four chloromethyl groups significantly influences the accessibility of the carbonyl group, while the electronic effects of the chlorine atoms enhance the electrophilicity of the adjacent carbons.
A key aspect of its chemistry is the propensity for intramolecular reactions, where a nucleophile, after reacting at one site, can subsequently engage with another reactive center within the same molecule. This often leads to the formation of unique and sometimes unexpected bridged or caged structures.
II. A Surprising Intramolecular Cyclization: The Formation of 1,3-Epoxides
An intriguing and well-documented reaction of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanones showcases their susceptibility to intramolecular cyclization. When treated with potassium cyanide in ethanol, the expected substitution of the four halogen atoms to form nitrile groups does not occur. Instead, the reaction yields 1,3-epoxides[1]. This unexpected outcome underscores the importance of considering intramolecular pathways when working with this highly functionalized ketone.
The proposed mechanism involves an initial nucleophilic attack of the cyanide ion on one of the chloromethyl carbons. The resulting intermediate then undergoes an intramolecular Williamson ether synthesis, where the enolate of the cyclopentanone attacks another chloromethyl group, leading to the formation of the strained but stable 1,3-epoxy bridged system.
Experimental Protocol: Synthesis of 1,3-Epoxy-2,2,5,5-tetrakis(chloromethyl)cyclopentane
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
98% Ethanol
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr) (for salt formation)
-
Apparatus for reflux, filtration, and recrystallization
Procedure:
-
Dissolve this compound in 98% ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of potassium cyanide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully acidify the mixture with hydrohalic acid (HCl or HBr) to precipitate the oxonium salt of the 1,3-epoxide.
-
Isolate the precipitated salt by filtration and wash with a suitable solvent.
-
The free 1,3-epoxide can be obtained by neutralization of the oxonium salt.
-
Purify the product by recrystallization.
Characterization:
The structure of the resulting 1,3-epoxide can be confirmed by spectroscopic methods such as IR, UV, ¹H-NMR, and mass spectrometry[1].
Diagram: Proposed Reaction Pathway for 1,3-Epoxide Formation
Caption: Proposed mechanism for the formation of 1,3-epoxides.
III. Gateway to Spiro-Heterocycles: Exploiting the Carbonyl Reactivity
The carbonyl group of this compound serves as a prime reaction site for the construction of spiro-heterocycles. By reacting with various dinucleophiles, five- or six-membered heterocyclic rings can be spiro-fused to the cyclopentanone core. While specific literature examples for this starting material are limited, the general principles of ketone condensation reactions can be applied to propose robust synthetic protocols.
A. Proposed Synthesis of Spiro-1,3-dithiolanes and -dithianes
The reaction of ketones with dithiols is a well-established method for the formation of 1,3-dithiolanes and 1,3-dithianes, which are not only important heterocyclic motifs but also serve as valuable protecting groups for carbonyls.
Proposed Reaction Scheme:
Caption: Proposed synthesis of spiro-dithiolanes/-dithianes.
Proposed General Protocol:
-
To a solution of this compound in a suitable aprotic solvent (e.g., toluene, dichloromethane), add an equimolar amount of either ethane-1,2-dithiol or propane-1,3-dithiol.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Proposed Synthesis of Spiro-thiazolidines
Spiro-thiazolidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] The reaction of a ketone with a compound containing both an amine and a thiol functionality, such as cysteamine, or a one-pot reaction with an amine, a thiol, and a carbonyl source can lead to the formation of a thiazolidine ring. A common route involves the reaction of a ketone with thiourea and a source of a two-carbon unit, or more directly, the condensation with 2-aminoethanethiol. Given the structure of our starting material, a plausible approach would be a multi-component reaction.
Proposed Reaction Scheme:
Caption: Proposed synthesis of spiro-thiazolidin-4-ones.
Proposed General Protocol (Three-Component Reaction):
-
In a round-bottom flask, dissolve this compound and a primary amine (e.g., aniline or a substituted aniline) in a suitable solvent like toluene or benzene.
-
Add a catalytic amount of an acid (e.g., acetic acid) and reflux the mixture with a Dean-Stark apparatus to remove water and form the corresponding imine intermediate.
-
After the formation of the imine, add thioglycolic acid to the reaction mixture.
-
Continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting spiro-thiazolidin-4-one derivative by column chromatography or recrystallization.
C. Proposed Synthesis of Spiro-diazolidines and Spiro-imidazolidines
The reaction of ketones with diamines like hydrazine or ethylenediamine can lead to the formation of five-membered nitrogen-containing heterocycles. These reactions typically proceed via the formation of a hydrazone or an imine, followed by an intramolecular cyclization.
Proposed Reaction with Hydrazine (to form a Spiro-pyrazolidine precursor):
The initial reaction of a ketone with hydrazine forms a hydrazone.[5][6] Further reaction, especially with a suitable intramolecular electrophile, could lead to cyclization. In the case of this compound, the resulting hydrazone would possess nucleophilic nitrogen atoms and electrophilic chloromethyl groups in close proximity, creating the potential for subsequent intramolecular cyclization to form a bicyclic system rather than a simple spiro-diazolidine.
Proposed Reaction with Ethylenediamine (to form a Spiro-imidazolidine):
The cyclocondensation of ketones with ethylenediamine is a known method for the synthesis of imidazolidines.[7]
Proposed General Protocol:
-
Combine this compound and a slight excess of ethylenediamine in a suitable solvent (e.g., ethanol or methanol).
-
The reaction can be performed at room temperature or with gentle heating.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting spiro-imidazolidine can be purified by recrystallization or column chromatography. It is important to note that the product may exist in equilibrium with the starting materials and water, and isolation may require anhydrous conditions.
IV. Leveraging the Chloromethyl Groups: Towards Fused and Bridged Heterocyclic Systems
While the carbonyl group is a key handle for spiro-heterocycle synthesis, the four chloromethyl groups offer a plethora of opportunities for subsequent or tandem reactions. These electrophilic centers can react with a variety of nucleophiles to introduce further complexity and build fused or bridged ring systems.
Conceptual Workflow for Tandem Reactions:
Caption: Conceptual workflow for tandem heterocycle synthesis.
For instance, after the formation of a spiro-heterocycle at the carbonyl position, the remaining chloromethyl groups could be targeted. Reaction with a second dinucleophile could lead to the formation of a second heterocyclic ring, resulting in a dispiro compound or a more complex fused system. Alternatively, intramolecular reactions between a heteroatom in the newly formed spiro-ring and one of the chloromethyl groups could lead to the formation of a bridged bicyclic system.
V. Safety and Handling Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. As the toxicological properties have not been fully investigated, it should be treated as a potentially hazardous substance.[4]
VI. Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, scaffold in the synthesis of novel heterocyclic compounds. Its dense array of reactive functional groups provides a unique platform for the construction of intricate molecular architectures, particularly spirocyclic and bridged systems. While documented protocols for its application in intermolecular heterocycle synthesis are currently sparse, the fundamental principles of organic chemistry allow for the rational design of synthetic routes to a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles. The protocols and conceptual frameworks presented in this guide aim to inspire and equip researchers in their efforts to unlock the full synthetic potential of this versatile building block, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science.
References
- Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers.
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances. [Link]
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. National Institutes of Health. [Link]
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Georganics. [Link]
-
Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. ResearchGate. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. [Link]
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Application Notes and Protocols: Nucleophilic Reactions of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
An In-Depth Guide for Researchers
Introduction: A Sterically Congested Yet Versatile Synthetic Scaffold
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a fascinating and synthetically challenging molecule. Its structure, featuring a central cyclopentanone ring flanked by two quaternary carbons—each bearing two chloromethyl groups—presents a unique landscape for chemical transformations.[1][2][3] At first glance, the four primary alkyl chloride functionalities suggest a straightforward platform for multiple SN2 nucleophilic substitution reactions. However, the reality of its reactivity is far more nuanced and complex, governed by profound steric hindrance.
This guide provides an in-depth analysis of the reactivity of this compound, moving beyond simple predictions to explore its experimentally observed reaction pathways. We will dissect the causality behind its unusual behavior, provide detailed protocols for key transformations, and illustrate its potential as a valuable building block for complex molecular architectures, particularly in the synthesis of spiro-heterocycles relevant to medicinal chemistry and materials science.[4][5]
Section 1: The Reactivity Profile: Understanding the Neopentyl-like Steric Shielding
The central challenge in performing nucleophilic substitution on the chloromethyl groups of this molecule is severe steric hindrance. Each chloromethyl group is attached to a quaternary carbon, creating a neopentyl-like arrangement.[6] In a standard SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside of the leaving group.[7][8] In this substrate, the bulky cyclopentanone ring and the adjacent geminal chloromethyl group effectively "shield" this backside, dramatically increasing the activation energy for the SN2 transition state.[7][9]
This steric congestion is so significant that neopentyl halides are often considered practically inert to SN2 reactions under standard conditions, reacting orders of magnitude slower than less hindered primary alkyl halides.[6][9]
Data Presentation: Relative Rates of SN2 Reactions
To contextualize the challenge, the following table compares the relative reaction rates of various alkyl bromides in a typical SN2 reaction. The neopentyl system serves as a direct analogue for the environment of the chloromethyl groups in our target molecule.
| Substrate | Classification | Relative Rate of SN2 Reaction |
| Methyl bromide | Methyl | ~3,000,000 |
| Ethyl bromide | Primary | 100,000 |
| Propyl bromide | Primary | 40,000 |
| Neopentyl bromide | Primary (Sterically Hindered) | 1 |
| 2-Bromopropane | Secondary | 2,500 |
Note: Relative rates are approximate and compiled from multiple sources for illustrative purposes.[9]
This dramatic rate decrease underscores why direct, multiple substitutions on all four chloromethyl groups are exceptionally difficult to achieve via a standard SN2 pathway.
Caption: Steric hindrance preventing backside Sₙ2 attack.
Section 2: An Unexpected Pathway: Nucleophilic Attack at the Carbonyl
Given the kinetic barrier for SN2 reactions at the chloromethyl positions, other reactive sites on the molecule become competitive. Research has shown that under certain conditions, the carbonyl carbon is the preferred site of initial nucleophilic attack.[10]
A seminal study on the reaction of 2,2,5,5-tetrakis(halomethyl)cyclopentanone with potassium cyanide in ethanol did not yield the expected tetra-nitrile product. Instead, the reaction proceeded through an initial attack on the carbonyl group to form a cyanohydrin intermediate. This intermediate then undergoes a rapid intramolecular SN2 reaction, where the newly formed alkoxide attacks one of the adjacent chloromethyl groups, displacing the chloride ion to form a stable 1,3-epoxide ring system.[10] This demonstrates a crucial principle: when a kinetically slow pathway (SN2 at the neopentyl-like center) is present, alternative, lower-energy pathways (intramolecular reactions) can dominate.
Caption: Reaction mechanism via carbonyl attack.
Section 3: Application in Spiro-Heterocycle Synthesis
The geminal bis(chloromethyl) motifs at the C2 and C5 positions make this molecule an ideal precursor for the synthesis of spiro-heterocycles.[4][11][12] Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures which can improve binding affinity and selectivity for biological targets.[5]
By using a dinucleophile, such as a diamine or dithiol, it is possible to form a new heterocyclic ring spiro-fused to the cyclopentanone core. This reaction involves two sequential SN2 substitutions on the same quaternary carbon. While each step is sterically hindered, the reaction can often be driven to completion with the appropriate choice of conditions, such as high temperature and a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.
Caption: Workflow for spiro-heterocycle synthesis.
Section 4: Detailed Experimental Protocols
Trustworthiness & Self-Validation: The protocols provided are grounded in published literature and established chemical principles. For each protocol, key characterization checkpoints (e.g., expected melting point, spectral data) should be used to validate the identity and purity of the product.
Protocol 4.1: Synthesis of a 1,3-Epoxide via Carbonyl Addition-Cyclization[10]
This protocol is adapted from the procedure described by Kováč et al. for the reaction with potassium cyanide.
-
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN) (1.6 eq)
-
98% Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium cyanide to 98% ethanol.
-
Heat the mixture to reflux with stirring to dissolve the KCN.
-
In a separate beaker, dissolve the this compound in 98% ethanol.
-
Add the solution of the cyclopentanone derivative dropwise to the refluxing KCN solution over 30 minutes.
-
Continue to heat the reaction mixture at reflux for 10 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting solid residue contains the product and inorganic salts. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to purify the 1,3-epoxide product.
-
-
Causality: Using ethanol as a solvent facilitates the dissolution of reactants. The reaction is performed at reflux to provide the necessary activation energy for the initial nucleophilic attack. An excess of KCN is used to drive the reaction to completion. The intramolecular cyclization is favored due to the proximity of the reacting groups (proximity-assisted reactivity).
Protocol 4.2: Illustrative Synthesis of a Spiro-Diamine Adduct
This is an illustrative protocol based on established principles for spirocyclization.
-
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound, potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethylenediamine dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and stir overnight. The elevated temperature is necessary to overcome the steric hindrance of the SN2 reactions.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: Anhydrous DMF is a polar aprotic solvent that promotes SN2 reactions. Potassium carbonate acts as a base to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
Section 5: Safety and Handling
-
Hazards: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[13] Its toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Spills: In case of a spill, avoid generating dust. Wear appropriate PPE, absorb the spill with an inert material, and collect it in a sealed container for proper disposal.
-
Disposal: Dispose of chemical waste in accordance with federal, state, and local regulations.
Conclusion and Future Outlook
This compound is a sterically demanding but highly valuable electrophilic building block. Its reactivity is dominated by the severe steric hindrance around the chloromethyl groups, which largely precludes traditional SN2 pathways and opens up alternative reaction manifolds, such as initial attack at the carbonyl group. This unique behavior makes it a powerful tool for constructing complex architectures like 1,3-epoxides and spiro-heterocycles. For researchers in drug discovery and materials science, mastering the reactivity of this compound provides access to novel scaffolds with precise three-dimensional arrangements, offering exciting opportunities for the development of new chemical entities.[14][15]
References
- Benchchem. (n.d.). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.
- ResearchGate. (n.d.). Synthesis and reactivity of polychlorocyclopentanones. Request PDF.
- Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
- Kováč, J., Brežný, R., & Votický, Z. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
- Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro heterocycles. Download Scientific Diagram.
- ResearchGate. (n.d.). Synthesis of spiro-cyclopentanone-thiochroman.
- National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
- Chakroborty, S., Panda, P., & Ramírez-López, S. C. (2022). Recent progress on synthesis of spirochromanone and spirochromane derivatives. HETEROCYCLES, 104(1), 1-32.
- Matrix Scientific. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 2,2,5,5-tetramethylcyclopentanone.
- Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet.
- National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
-
Royal Society of Chemistry. (n.d.). Synthesis of polychloromethylated and halogenated spiro[7][7]trienones via dearomative spirocyclization of biaryl ynones. Organic & Biomolecular Chemistry. Retrieved from
- Santa Cruz Biotechnology. (n.d.). This compound.
- Finetech Industry Limited. (n.d.). This compound.
- Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.
- ResearchGate. (2023, August 15). Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives.
- MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
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Application Notes and Protocols: Derivatization of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone for Material Science
Introduction: Unveiling the Potential of a Unique Building Block
In the vast landscape of material science, the quest for novel building blocks with unique three-dimensional architectures is perpetual. 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (TCMCP) emerges as a compelling candidate, offering a rigid cyclopentanone core tetra-functionalized with reactive chloromethyl groups. This unique arrangement provides a versatile platform for the synthesis of a diverse array of materials, from crosslinked polymers to functionalized surfaces and porous organic frameworks. The presence of both electrophilic chloromethyl groups and a central carbonyl moiety opens up orthogonal avenues for chemical modification, allowing for the creation of complex and highly tailored molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the derivatization of TCMCP and its subsequent application in the synthesis of advanced materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visually map out the synthetic pathways.
Core Chemistry: The Gateway to Functional Derivatives
The primary route for the derivatization of TCMCP involves the nucleophilic substitution of the four chloro- a- anisms. This allows for the introduction of a wide range of functional groups, transforming TCMCP into a versatile precursor for various polymerization and material fabrication techniques. Two key derivatives, the tetra-azide and the tetra-amine, are particularly valuable for their utility in "click chemistry" and polycondensation reactions, respectively.
Diagram: Derivatization Pathways of TCMCP
Caption: Key derivatization routes of TCMCP to functional monomers and subsequent polymerization.
Protocol 1: Synthesis of 2,2,5,5-Tetrakis(azidomethyl)cyclopentanone
This protocol details the conversion of the chloromethyl groups of TCMCP to azidomethyl groups, yielding a key intermediate for click chemistry applications. The azide functional group is highly energetic and care should be taken during handling.
Principle: The reaction proceeds via a standard SN2 nucleophilic substitution where the azide anion displaces the chloride on the primary carbon of the chloromethyl groups.
| Parameter | Value | Justification |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves both TCMCP and sodium azide, facilitating the SN2 reaction. |
| Reagent | Sodium Azide (NaN3) | A readily available and effective source of the azide nucleophile. A slight excess is used to drive the reaction to completion. |
| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition of the product. |
| Reaction Time | 24 hours | Ensures complete substitution of all four chloromethyl groups. Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous | Removes excess sodium azide and DMF. The product is then extracted into an organic solvent. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (4.4 eq, 1.1 eq per chloromethyl group) to the solution.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 24 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate:hexane eluent system). The disappearance of the starting material spot indicates reaction completion.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.
-
Characterization: Confirm the structure of the product, 2,2,5,5-tetrakis(azidomethyl)cyclopentanone, using FT-IR (strong azide stretch around 2100 cm⁻¹), ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of 2,2,5,5-Tetrakis(aminomethyl)cyclopentanone
This protocol describes the reduction of the tetra-azide derivative to the corresponding tetra-amine, a crucial monomer for polycondensation reactions.
Principle: The azide groups are reduced to primary amines. A common and effective method is the Staudinger reduction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.
| Parameter | Value | Justification |
| Method | Catalytic Hydrogenation | A clean and efficient method for reducing azides to amines. |
| Catalyst | Palladium on Carbon (Pd/C) | A standard and highly effective catalyst for hydrogenation reactions. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation and dissolve the starting material. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | The reducing agent for the reaction. |
| Reaction Time | 12-24 hours | Typically sufficient for complete reduction. Progress can be monitored by the disappearance of the azide peak in FT-IR. |
| Work-up | Filtration and Concentration | The catalyst is removed by filtration, and the solvent is evaporated to yield the product. |
Step-by-Step Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2,2,5,5-tetrakis(azidomethyl)cyclopentanone (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus) and stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the characteristic azide peak around 2100 cm⁻¹.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2,2,5,5-tetrakis(aminomethyl)cyclopentanone.
-
Purification and Characterization: The product can be purified by recrystallization or column chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 1: Synthesis of a Crosslinked Polymer via Click Chemistry
This protocol outlines the use of 2,2,5,5-tetrakis(azidomethyl)cyclopentanone in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a highly crosslinked polymer network.[1][2][3]
Principle: The tetra-azide monomer is reacted with a di-alkyne linker in the presence of a copper(I) catalyst to form stable triazole linkages, resulting in a three-dimensional polymer network.[4]
Workflow: CuAAC Polymerization
Caption: Workflow for the synthesis of a crosslinked polymer using CuAAC click chemistry.
Step-by-Step Methodology:
-
Monomer Solution: In a vial, dissolve 2,2,5,5-tetrakis(azidomethyl)cyclopentanone (1.0 eq) and a suitable di-alkyne linker (2.0 eq) in a solvent such as a mixture of THF and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. A common method is to dissolve copper(II) sulfate pentahydrate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.2 eq) in water.
-
Polymerization: Add the catalyst solution to the monomer solution and stir vigorously at room temperature. The formation of a gel or precipitate indicates the progress of the polymerization.
-
Curing: Allow the reaction to proceed for 24 hours to ensure a high degree of crosslinking. The reaction mixture can be gently heated to accelerate the process if necessary.
-
Purification: The resulting polymer can be purified by washing with various solvents (e.g., water, methanol, acetone) to remove unreacted monomers and the catalyst.
-
Drying: Dry the polymer under vacuum to obtain the final crosslinked material.
-
Characterization: The thermal stability of the polymer can be assessed by Thermogravimetric Analysis (TGA), and its network structure can be studied using solid-state NMR and FT-IR spectroscopy.
Application 2: Synthesis of a Polyamide via Polycondensation
This protocol demonstrates the use of 2,2,5,5-tetrakis(aminomethyl)cyclopentanone as a tetra-functional amine monomer in a polycondensation reaction with a diacyl chloride to produce a crosslinked polyamide.
Principle: The primary amine groups of the tetra-amine monomer react with the acyl chloride groups of a di-functional monomer to form amide bonds, leading to the formation of a polymer network.
Step-by-Step Methodology:
-
Monomer Solution: In a flask equipped with a mechanical stirrer, dissolve 2,2,5,5-tetrakis(aminomethyl)cyclopentanone (1.0 eq) and a suitable base (e.g., triethylamine, 4.0 eq) in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the solution in an ice bath and slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride, 2.0 eq) in the same solvent.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Washing: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol or water. Collect the polymer by filtration and wash it thoroughly with water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 80 °C) to remove residual solvent.
-
Characterization: Characterize the polyamide by FT-IR spectroscopy (presence of amide C=O and N-H stretching bands), TGA for thermal stability, and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.
Future Perspectives: Derivatization of the Carbonyl Group
While the primary focus of this application note is on the derivatization of the chloromethyl groups, the central carbonyl group of TCMCP offers another point of chemical modification. This opens the door to creating even more complex and functional materials. For instance, the carbonyl group can undergo reactions such as:
-
Wittig Reaction: To introduce carbon-carbon double bonds, which can then be further functionalized or used in polymerization reactions.
-
Reductive Amination: To introduce a fifth functional group, potentially with a different reactivity from the side chains.
-
Knoevenagel Condensation: To create α,β-unsaturated carbonyl compounds, which are valuable Michael acceptors.
The ability to orthogonally functionalize the chloromethyl groups and the carbonyl group makes TCMCP a highly attractive building block for the design of intricate macromolecular architectures with tailored properties.
References
- Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99 (1978).
-
Click chemistry. Wikipedia. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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- 4. Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Reactions Involving 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Introduction
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a highly functionalized alicyclic ketone with the chemical formula C₉H₁₂Cl₄O[1][2][3]. This compound, with a molecular weight of 278.00 g/mol , presents as a solid with a melting point in the range of 71.5-74.5 °C and a boiling point of approximately 383.3 °C[1]. Its structure, featuring a central cyclopentanone ring symmetrically substituted with four chloromethyl groups at the α-positions to the carbonyl group, renders it a unique building block in synthetic chemistry. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of both the carbonyl group and the chloromethyl moieties, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the experimental setup for reactions involving this versatile compound, with a focus on safety, detailed protocols, and mechanistic insights for researchers in organic synthesis, materials science, and drug development.
Critical Safety and Handling Protocols
The handling of this compound demands stringent safety protocols due to its hazardous nature.[4] It is classified as an irritant, causing skin, eye, and respiratory system irritation[4]. The toxicological properties have not been fully investigated, warranting a cautious approach.[4]
1. Personal Protective Equipment (PPE): A non-negotiable aspect of working with this compound is the consistent and correct use of PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield (minimum 8-inch). | To protect against splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[5][6] |
| Skin Protection | A lab coat and appropriate protective clothing. | To prevent skin exposure and irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of dust or vapors which may cause respiratory irritation.[4] |
2. Engineering Controls: Primary engineering controls are essential for minimizing exposure.
-
Ventilation: All manipulations should be conducted within a certified chemical fume hood to control airborne levels of the compound.[4]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
3. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
4. Spill and Waste Disposal:
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[6][7]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[4]
Core Application: Synthesis of 1,3-Epoxide Derivatives via Intramolecular Cyclization
A notable reaction of this compound involves its treatment with nucleophiles. Contrary to the expected simple substitution of the four chlorine atoms, reaction with potassium cyanide in ethanol leads to the formation of a 1,3-epoxide.[8] This outcome highlights the unique reactivity imparted by the compound's structure.
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the cyanide ion on one of the chloromethyl groups. However, instead of subsequent substitutions, the proximity of the resulting alkoxide to another chloromethyl group facilitates an intramolecular Williamson ether synthesis, leading to the formation of a strained but stable 1,3-epoxide ring system. The carbonyl group's electronic influence and the steric hindrance around the α-carbons play a crucial role in directing the reaction pathway towards cyclization rather than full substitution.
Detailed Experimental Protocol: Synthesis of the 1,3-Epoxide Derivative
This protocol outlines the synthesis of the 1,3-epoxide from this compound.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Matrix Scientific | Handle with extreme care as per safety protocols. |
| Potassium Cyanide (KCN) | Reagent Grade | e.g., Sigma-Aldrich | Highly toxic. Use appropriate safety measures. |
| Ethanol (98%) | Anhydrous | e.g., Fisher Scientific | |
| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound and 98% ethanol. Stir the mixture until the solid is fully dissolved.
-
Initiation of Reaction: Slowly add an excess of potassium cyanide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and water. Shake vigorously and allow the layers to separate.
-
Organic Layer Isolation: Collect the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 1,3-epoxide.
Characterization: The structure of the resulting 1,3-epoxide can be confirmed using various spectroscopic techniques as documented in the literature:[8]
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1,3-epoxides.
Potential Applications and Further Reactions
The synthetic utility of this compound extends beyond the formation of 1,3-epoxides. Its precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, is a valuable monomer in polymer chemistry for creating cross-linked polymers and resins.[9] The chloromethylated derivative serves as a reactive intermediate for introducing the cyclopentanone core into various molecular architectures.
Further Research Directions:
-
Nucleophilic Substitution: While the reaction with cyanide favors cyclization, exploring reactions with other nucleophiles under different conditions could lead to a variety of substituted cyclopentanone derivatives.
-
Polymer Chemistry: The four chloromethyl groups offer multiple sites for polymerization reactions, potentially leading to novel polymers with unique thermal and mechanical properties.
-
Medicinal Chemistry: The rigid cyclopentanone scaffold can be used as a template for designing and synthesizing new therapeutic agents.
References
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE | Georganics. (2011, February 21). Retrieved from [Link]
-
Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide - Chemical Papers. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet Cyclopentanone - Indenta Chemicals. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of halogenated organic compounds.
Introduction and Strategic Importance
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS No. 67059-01-2, Molecular Formula: C₉H₁₂Cl₄O) is a poly-halogenated cyclopentanone derivative.[1][2][3] Its densely functionalized structure, featuring a reactive carbonyl group and four chloromethyl substituents, makes it a potentially valuable building block in organic synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. The successful application of this compound is critically dependent on a thorough and accurate understanding of its identity, purity, and impurity profile.
In the context of drug development, rigorous characterization is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and reproducibility.[4] The synthesis of such a molecule can potentially lead to impurities, including under- or over-halogenated species, isomers, or residual starting materials.[5][6] Therefore, a multi-technique analytical approach is essential to provide a complete picture of the product's quality.
This guide presents an integrated workflow and detailed protocols for the comprehensive characterization of this compound, ensuring scientific integrity and providing a self-validating system for quality assessment.
The Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal application of multiple analytical techniques, where each method provides complementary information. The data from spectroscopic, chromatographic, and elemental analyses are integrated to build an unambiguous and comprehensive profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Structural Elucidation and Identification
The first critical step is the unambiguous confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy is the gold standard for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[7][8] For this compound, NMR confirms the presence of the cyclopentanone ring, the four chloromethyl groups, and their specific substitution pattern.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are essential as they are not detected in ¹H NMR, preventing interference with the analyte signal.[8]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, setting the chemical shift to 0 ppm.[7]
-
Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Expected Spectral Data and Interpretation: The molecule's symmetry simplifies its expected NMR spectra.
-
¹H NMR: Two distinct signals are expected.
-
A singlet corresponding to the eight protons of the four equivalent chloromethyl (-CH₂Cl) groups.
-
A singlet corresponding to the four protons of the two equivalent methylene (-CH₂-) groups in the cyclopentanone ring.
-
-
¹³C NMR: Four distinct signals are expected.
-
A signal for the carbonyl carbon (C=O).
-
A signal for the quaternary carbons C2 and C5.
-
A signal for the chloromethyl carbons (-CH₂Cl).
-
A signal for the ring methylene carbons C3 and C4.
-
| Predicted NMR Data (in CDCl₃) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | - | ~210-220 | Typical for a five-membered ring ketone. |
| Quaternary Carbons (C2, C5) | - | ~70-80 | Carbon atom bonded to two chloromethyl groups and two other carbons. |
| Chloromethyl (-CH₂Cl) | ~3.6 - 3.8 | ~45-55 | Methylene group attached to an electron-withdrawing chlorine atom. |
| Ring Methylene (-CH₂-) | ~2.0 - 2.3 | ~35-45 | Methylene group within the cyclopentanone ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Application: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For this compound, it serves to confirm the presence of the critical carbonyl (C=O) group and the carbon-chlorine (C-Cl) bonds. The C=O stretch gives a particularly strong and sharp absorption band in a relatively clean region of the spectrum, making it an excellent diagnostic tool.[10][11]
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan with an empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Expected Spectral Data and Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| Carbonyl (C=O) Stretch | 1740 - 1760 | Strong, Sharp | The C=O stretching frequency is elevated in five-membered rings due to ring strain.[12] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the methylene groups. |
| C-Cl Stretch | 600 - 800 | Strong | Characteristic absorption for alkyl chlorides. The presence of multiple C-Cl bonds may result in a broad or complex band in this region.[13] |
Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for separating the main product from impurities and accurately quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is ideal for the analysis of volatile and thermally stable compounds.[14] It separates components based on their boiling points and interactions with the GC column, while the mass spectrometer provides mass-to-charge ratio information, enabling structural identification of both the main peak and any separated impurities. This is particularly effective for detecting other chlorinated organic compounds.[15][16]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate. Further dilute to a working concentration of ~10-100 µg/mL.
-
GC-MS System: Use a GC system coupled to a Mass Spectrometer (e.g., a Quadrupole detector).
-
Injection: Inject 1 µL of the sample solution using a splitless injection mode to maximize sensitivity for trace impurity detection.
-
Data Acquisition: The MS is operated in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the mass spectrum of the main peak with a reference library (if available) and analyze its fragmentation pattern. Analyze the mass spectra of minor peaks to tentatively identify potential impurities.
| GC-MS Method Parameters | Setting | Justification |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of organic compounds, including halogenated ones.[17] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | A temperature gradient is crucial for separating compounds with different boiling points, eluting volatile impurities first and the main compound later. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization. |
High-Performance Liquid Chromatography (HPLC)
Principle of Application: HPLC is a cornerstone technique for determining the purity of a drug substance.[18] For a relatively non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[19][20] It separates compounds based on their hydrophobicity, making it excellent for quantifying the main peak and detecting less volatile or thermally labile impurities.
Method Validation Context: Any HPLC method used for quality control must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for purpose.[21] Validation demonstrates the method's specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[22][23]
Experimental Protocol:
-
Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in the mobile phase or a compatible solvent like Acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: Use an HPLC system with a UV-Vis detector.
-
Data Acquisition: Monitor the elution profile at a wavelength where the analyte exhibits absorbance (e.g., near the carbonyl n-π* transition, ~280-300 nm, or a shorter wavelength like 210 nm for general detection).
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to determine purity.
| HPLC Method Parameters | Setting | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase is non-polar and provides strong retention for hydrophobic molecules, making it the standard choice for RP-HPLC.[24] |
| Mobile Phase A | HPLC-Grade Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier used to elute the non-polar compound. ACN is often preferred for its low viscosity and UV transparency. |
| Elution Mode | Isocratic (e.g., 70% ACN / 30% Water) or Gradient | Start with an isocratic method. A gradient may be developed to improve the resolution of early or late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector Wavelength | 210 nm or 285 nm | 210 nm provides general detection. 285 nm is more selective for the carbonyl chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Elemental Composition Verification
Principle of Application: Elemental analysis provides direct experimental evidence of the mass percentages of carbon, hydrogen, and chlorine in the compound. This technique is fundamental for confirming the empirical and molecular formula, serving as a final, quantitative check on the compound's identity and purity.[25]
Experimental Protocol:
-
Sample Purity: Ensure the sample submitted for analysis is of high purity (ideally >99% by HPLC) and has been thoroughly dried to remove residual solvents, as these will affect the results.
-
Sample Submission: Accurately weigh ~2-5 mg of the sample into a tin capsule for C/H analysis and provide a separate sample for halogen analysis.
-
Analysis: The analysis is typically performed by a dedicated analytical service using a combustion-based elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O) are quantitatively measured. Halogens are typically determined by titration or ion chromatography after combustion.
Data Interpretation: The experimental mass percentages are compared against the theoretical values calculated from the molecular formula (C₉H₁₂Cl₄O, MW: 278.00 g/mol ).[2] A close agreement (typically within ±0.4%) provides strong evidence for the correct elemental composition.
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 38.88% | 38.48% - 39.28% |
| Hydrogen (H) | 4.35% | 3.95% - 4.75% |
| Chlorine (Cl) | 51.00% | 50.60% - 51.40% |
| Oxygen (O)* | 5.76% | - |
*Oxygen is typically determined by difference and not direct measurement.
Data Integration for Final Characterization
Caption: Integration of orthogonal analytical data for comprehensive product certification.
References
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- Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online.
- Ali, H. H., et al. (n.d.). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters.
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The Versatile Virtuoso: 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone as a Premier Building Block in Complex Organic Synthesis
In the landscape of organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, 2,2,5,5-tetrakis(chloromethyl)cyclopentanone emerges as a molecule of significant interest. Its unique, densely functionalized cyclopentanoid core, adorned with four reactive chloromethyl groups, presents a compelling scaffold for the construction of intricate molecular architectures. This guide provides an in-depth exploration of the synthetic potential of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into its distinctive reactivity, showcasing its utility in the synthesis of novel spirocyclic systems, its potential for ring contraction via the Favorskii rearrangement to access highly substituted cyclobutanes, and its prospective role in the creation of advanced polymers and complex cage compounds.
Unveiling the Unique Reactivity Profile
The synthetic utility of this compound is rooted in the interplay between its ketone functionality and the four primary alkyl chloride moieties. While one might anticipate classical nucleophilic substitution reactions at the chloromethyl positions, the molecule exhibits a more nuanced reactivity, often favoring intramolecular processes.
A prime example of this is its reaction with nucleophiles like potassium cyanide. Contrary to the expected formation of a tetranitrile, the reaction proceeds via an initial attack of the cyanide ion on the carbonyl group, followed by an intramolecular cyclization to yield a stable 1,3-epoxide.[1] This highlights the propensity of the molecule to engage in intramolecular transformations, a characteristic that can be harnessed for the construction of complex polycyclic systems.
Application I: The Favorskii Rearrangement - A Gateway to Substituted Cyclobutanes
The α-halo ketone motif embedded within this compound makes it an ideal candidate for the Favorskii rearrangement. This powerful reaction typically involves the treatment of an α-halo ketone with a base, leading to a ring contraction and the formation of a carboxylic acid derivative.[2] In the case of our building block, this rearrangement offers a compelling route to highly functionalized and sterically congested cyclobutane derivatives, which are valuable motifs in medicinal chemistry and materials science.[3][4]
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[2][5] For this compound, the presence of four potential leaving groups and acidic α-protons suggests a complex but potentially controllable rearrangement process.
Caption: Generalized workflow of the Favorskii rearrangement.
Protocol: Favorskii Rearrangement of a Polychlorinated Cyclopentanone Derivative (Adapted)
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an argon atmosphere, add anhydrous methanol. Carefully add sodium metal in small portions with stirring until the desired concentration of sodium methoxide is achieved. Cool the solution to 0 °C in an ice bath.
-
Reaction Setup: In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Initiation of Reaction: Slowly add the solution of the cyclopentanone derivative to the cooled sodium methoxide solution with vigorous stirring. A precipitate may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding cyclobutane carboxylate ester.
Expected Outcome: The Favorskii rearrangement of this compound is expected to yield a mixture of isomeric 1,3,3-tris(chloromethyl)cyclobutane-1-carboxylic acid methyl esters. The exact isomer distribution will depend on the stability of the intermediate carbanions formed during the ring-opening of the cyclopropanone intermediate.
| Reactant | Product (Predicted) | Key Transformation |
| This compound | 1,3,3-Tris(chloromethyl)cyclobutane-1-carboxylic acid methyl ester | Ring contraction |
Application II: Synthesis of Novel Spiro-Heterocycles
The presence of four electrophilic centers in this compound makes it an excellent precursor for the synthesis of spiro-heterocycles. By reacting with dinucleophiles, it is possible to construct two heterocyclic rings spiro-fused to the cyclopentane core. This opens up avenues for the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. For instance, reaction with diamines or diols could lead to the formation of spiro-bis-azacycles or spiro-bis-oxacycles, respectively.
Caption: General scheme for the synthesis of spiro-heterocycles.
Application III: A Core for Advanced Polymers and Cage Compounds
The tetra-functional nature of this compound and its derivatives positions it as a valuable monomer for the synthesis of cross-linked polymers and complex cage compounds.
Polymer Synthesis
Derivatives of this compound, such as the corresponding tetra-alcohol (2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone) or tetra-amine (2,2,5,5-tetrakis(aminomethyl)cyclopentanone), can serve as multifunctional monomers in polycondensation reactions. For instance, the tetra-alcohol can be reacted with diacyl chlorides to form cross-linked polyesters with high thermal stability and mechanical strength.[7][8][9][10] Similarly, the tetra-amine can be used to synthesize highly branched polyamides.
Cage Compounds and Cryptands
The rigid cyclopentane scaffold and the four reactive arms of this compound provide an ideal starting point for the synthesis of intricate cage-like molecules, including cryptands.[11][12][13][14] Cryptands are three-dimensional polycyclic ligands that can encapsulate metal ions with high selectivity and stability. By reacting the title compound with appropriate linking dinucleophiles under high dilution conditions, it is conceivable to construct novel cryptands with a cyclopentanone core. Such molecules could find applications in sensing, catalysis, and as phase-transfer catalysts.
Conclusion and Future Outlook
This compound is a building block with immense, yet not fully exploited, potential in organic synthesis. Its unique reactivity, particularly its propensity for intramolecular reactions and rearrangements, sets it apart from simpler polyhalogenated compounds. The ability to access highly substituted cyclobutanes via the Favorskii rearrangement and to construct novel spiro-heterocycles and complex polycyclic systems underscores its value to the synthetic chemist. Further exploration of its use in the synthesis of advanced polymers and functional cage compounds is warranted and promises to yield materials and molecules with novel properties and applications. As the demand for molecular complexity and diversity in drug discovery and materials science continues to grow, this compound is poised to become an indispensable tool in the synthetic chemist's arsenal.
References
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- Synthesis and Applications of Cryptands.
- Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Scholars Research Library.
- Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups.
- (PDF) Synthesis and Applications of Cryptands.
- Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers.
- SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
- Favorskii rearrangement - Wikipedia. Wikipedia.
- Recent advances in the synthesis of aliphatic polyesters by ring-opening polymeriz
- Cryptand - Wikipedia. Wikipedia.
- Synthesis of Bio-Derived Polyesters - White Rose eTheses Online.
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- p1d4 favorskii - Andrew G Myers Research Group.
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Unlocking Novel Polymer Architectures: Application and Protocols for Functionalization with 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Introduction: A New Frontier in Polymer Cross-Linking
In the dynamic fields of materials science and drug development, the quest for polymers with precisely tailored properties is relentless. The modification of existing polymer backbones, or post-polymerization functionalization, offers a versatile and efficient route to novel materials. This guide introduces 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a polyfunctional electrophile, as a potent, yet underexplored, agent for the covalent cross-linking of polymers.
The unique structure of this molecule, featuring a central cyclopentanone ring flanked by four reactive chloromethyl groups, presents an exceptional opportunity for creating highly cross-linked three-dimensional polymer networks. These networks can exhibit significantly enhanced thermal stability, mechanical strength, and controlled swelling behavior, making them ideal candidates for applications ranging from advanced hydrogels for drug delivery to robust matrices for tissue engineering and high-performance coatings.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for the proposed protocols. While direct literature on the application of this specific molecule in polymer science is nascent, the principles outlined herein are grounded in the well-established reactivity of chloromethyl groups with common nucleophilic functionalities present in a variety of polymers. We will explore its application with two primary classes of polymers: polyamines (e.g., Polyethyleneimine) and polyols (e.g., Polyvinyl Alcohol), providing a robust framework for innovation.
Core Principle: Nucleophilic Substitution for Network Formation
The foundational chemistry underpinning the use of this compound is the nucleophilic substitution reaction. The chloromethyl group (–CH₂Cl) is an excellent electrophile due to the electron-withdrawing nature of the chlorine atom, making the adjacent carbon atom susceptible to attack by nucleophiles.
Polymers possessing nucleophilic side chains, such as the primary and secondary amines of Polyethyleneimine (PEI) or the hydroxyl groups of Polyvinyl Alcohol (PVA), can readily react with the chloromethyl groups of the cyclopentanone derivative. Given that the cross-linker possesses four such reactive sites, a single molecule can form covalent bonds with multiple polymer chains, leading to the formation of a stable, three-dimensional network. This process transforms soluble or fusible polymers into insoluble and infusible thermoset materials or hydrogels.
Below is a diagram illustrating the general cross-linking concept.
Caption: Conceptual workflow of polymer cross-linking.
Application Protocol 1: Cross-Linking of Polyethyleneimine (PEI)
Polyethyleneimine (PEI) is a cationic polymer rich in primary and secondary amine groups, making it an ideal substrate for cross-linking with this compound. The resulting hydrogels are of significant interest for gene delivery and as platforms for controlled drug release. The cross-linking reaction proceeds via nucleophilic attack of the amine groups on the chloromethyl carbons, forming stable carbon-nitrogen bonds and releasing hydrochloric acid as a byproduct.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is chosen to dissolve the PEI and the cross-linker, facilitating a homogeneous reaction environment.
-
Temperature: Moderate heating (50-70 °C) is employed to accelerate the rate of nucleophilic substitution without causing degradation of the polymer.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction. This is crucial to prevent the protonation of the amine groups on PEI, which would render them non-nucleophilic and halt the cross-linking process.
-
Stoichiometry: The molar ratio of chloromethyl groups to amine groups is a critical parameter. A lower ratio will lead to lightly cross-linked, highly swellable gels, while a higher ratio will produce more rigid, less swellable networks.
Detailed Step-by-Step Protocol:
-
Polymer Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific amount of branched PEI (e.g., 1.0 g, average MW 25,000) in an appropriate volume of anhydrous DMF (e.g., 20 mL). Stir the solution under a nitrogen atmosphere until the PEI is fully dissolved.
-
Reagent Preparation: In a separate vial, prepare a solution of this compound in anhydrous DMF. The amount of cross-linker will depend on the desired cross-linking density (see Table 1). For a molar ratio of 1:10 (chloromethyl groups to amine nitrogens), you would use a calculated amount of the cross-linker.
-
Addition of Base: To the PEI solution, add a molar excess of a non-nucleophilic base (e.g., 1.5 equivalents of TEA per equivalent of chloromethyl groups).
-
Cross-linking Reaction: While stirring the PEI solution, add the cross-linker solution dropwise at room temperature. After the addition is complete, heat the reaction mixture to 60 °C and allow it to stir for 12-24 hours. Gel formation may be observed during this time.
-
Purification: After the reaction, cool the mixture to room temperature. Precipitate the cross-linked product by pouring the reaction mixture into a large volume of a non-solvent, such as diethyl ether or acetone.
-
Washing: Collect the precipitated gel by filtration and wash it extensively with the precipitation solvent to remove unreacted reagents and the salt byproduct (triethylammonium chloride). Subsequently, wash with deionized water to remove any remaining DMF and salt.
-
Drying: Dry the purified hydrogel to a constant weight, initially by air-drying followed by vacuum drying at a moderate temperature (e.g., 40 °C).
Quantitative Data Summary:
| Parameter | Condition A (Light Cross-linking) | Condition B (Medium Cross-linking) | Condition C (High Cross-linking) |
| Molar Ratio (CH₂Cl : Amine) | 1:20 | 1:10 | 1:5 |
| Cross-linker amount (per g PEI) | Calculated value | Calculated value | Calculated value |
| Reaction Time (h) | 24 | 18 | 12 |
| Expected Swelling Ratio | High | Moderate | Low |
| Expected Mechanical Strength | Low | Moderate | High |
Reaction Scheme Visualization:
Caption: Reaction scheme for PEI cross-linking.
Application Protocol 2: Cross-Linking of Polyvinyl Alcohol (PVA)
Polyvinyl alcohol (PVA) is a water-soluble polymer with abundant hydroxyl (-OH) groups. These groups are weaker nucleophiles than amines, so the reaction with chloromethyl groups typically requires more forcing conditions, such as the use of a strong base to deprotonate the hydroxyls into more reactive alkoxides. The resulting cross-linked PVA materials can form robust hydrogels with applications in wound dressings, contact lenses, and as scaffolds for tissue engineering.
Rationale for Experimental Choices:
-
Solvent: Water is the natural solvent for PVA. The reaction can be carried out in an aqueous medium.
-
Base: A strong base like sodium hydroxide (NaOH) is required to deprotonate a fraction of the PVA's hydroxyl groups to form highly nucleophilic alkoxide ions.
-
Phase Transfer Catalyst: Since the cross-linker may have limited water solubility, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial. The PTC helps to transport the alkoxide ions into the organic phase (or microenvironment of the cross-linker) to facilitate the reaction.
-
Temperature: Elevated temperatures (e.g., 70-90 °C) are necessary to drive the reaction between the less nucleophilic hydroxyl groups and the chloromethyl electrophiles.
Detailed Step-by-Step Protocol:
-
PVA Dissolution: Prepare an aqueous solution of PVA (e.g., 10% w/v) by dissolving the PVA powder in deionized water with heating (typically around 90 °C) and stirring until a clear, viscous solution is obtained. Cool the solution to the reaction temperature (e.g., 70 °C).
-
Basification: To the PVA solution, add a catalytic amount of a strong base, such as a 1 M NaOH solution, to deprotonate a portion of the hydroxyl groups. The amount of base should be carefully controlled to avoid polymer degradation.
-
PTC Addition (Optional): If the cross-linker is not readily soluble in water, add a phase transfer catalyst like TBAB (e.g., 1-2 mol% relative to the cross-linker).
-
Cross-linker Addition: Prepare a solution or dispersion of this compound in a minimal amount of a water-miscible solvent like ethanol or add it directly if it is in liquid form. Add the cross-linker to the PVA solution dropwise with vigorous stirring.
-
Curing: Maintain the reaction mixture at the set temperature (e.g., 70-80 °C) for several hours (4-12 h) to allow for the cross-linking reaction to proceed. The solution will gradually form a solid gel.
-
Neutralization and Purification: After the reaction, cool the hydrogel and immerse it in a large volume of deionized water. The water should be changed several times over 2-3 days to wash out the base, any unreacted cross-linker, and the salt byproduct (NaCl). The pH of the washing water should be monitored until it becomes neutral.
-
Drying: The purified hydrogel can be used in its swollen state or dried to a xerogel by air-drying, freeze-drying (lyophilization), or vacuum drying.
Experimental Workflow Visualization:
Caption: Experimental workflow for PVA cross-linking.
Characterization of Cross-Linked Polymers
A thorough characterization of the newly synthesized polymer networks is essential to confirm the success of the functionalization and to understand their properties.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the covalent attachment of the cross-linker.[2] One would look for the disappearance or reduction in the intensity of the C-Cl stretching vibration (typically around 650-800 cm⁻¹) from the cross-linker and the appearance of new bands, such as C-N stretching in the case of PEI or C-O-C ether linkages for PVA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked network, confirming the formation of new covalent bonds.[2]
-
Swelling Studies: The degree of cross-linking can be indirectly quantified by measuring the swelling ratio of the hydrogel in a suitable solvent (e.g., water).[3] The swelling ratio (Q) is calculated as (W_s - W_d) / W_d, where W_s is the weight of the swollen gel and W_d is the weight of the dry gel. A higher cross-linking density results in a lower swelling ratio.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is typically observed upon cross-linking due to restricted chain mobility.[4] Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer, which is expected to increase after cross-linking.
-
Rheology and Mechanical Testing: The viscoelastic properties of the hydrogels can be characterized using a rheometer. The storage modulus (G') and loss modulus (G'') provide insights into the stiffness and elasticity of the network. For solid materials, tensile testing can quantify properties like tensile strength and Young's modulus.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound may not be widely available, its handling should be approached with caution based on its structural components.
-
Chloromethyl Groups: Compounds with chloromethyl groups are often classified as lachrymators and are irritants to the skin, eyes, and respiratory tract. They are also considered potential alkylating agents.
-
Cyclopentanone: Cyclopentanone itself is a flammable liquid and can cause skin and eye irritation.[5][6]
Recommended Precautions:
-
Always handle this compound in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Conclusion and Future Outlook
This compound represents a versatile and powerful tool for the advanced functionalization of polymers. By leveraging the principles of nucleophilic substitution, researchers can create highly cross-linked polymer networks with tunable properties. The protocols detailed in this guide for PEI and PVA serve as a foundational blueprint for exploring a wide range of other nucleophilic polymers, including those with thiol or carboxylate functionalities. The resulting materials hold immense promise for innovation in drug delivery, regenerative medicine, and advanced materials science. As with any novel reagent, careful and systematic investigation of reaction conditions and thorough characterization of the final products will be key to unlocking its full potential.
References
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- Educational series: characterizing crosslinked polymer networks. (2023). RSC Publishing.
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- Cross-linking in Hydrogels - A Review. (n.d.). Scientific & Academic Publishing.
- Polymer Characterization Techniques Explained. (2025).
- Recent advances in the synthesis of smart hydrogels. (2021). RSC Publishing.
- Diversification of Conjugated Polymers via Postpolymerization Nucleophilic Aromatic Substitution Reactions with Sulfur-, Oxygen-, and Nitrogen-Based Nucleophiles. (2021).
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- Chloromethylated polystyrene reaction with tris(2‐hydroxyethyl)amine. I. Crosslinked polymers prepared by chloromethylated polystyrene with tris(2‐hydroxyethyl)amine. (2025).
- 安全資料表 Number: 009 Section 1. Product and Company Identification Product name: Cyclopentanone Synonyms: A515 Recommende. (2022).
- Crosslinked Linear Polyethyleneimine Enhances Delivery of DNA to the Cytoplasm. (n.d.). PMC.
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- Crosslinking of polyvinyl alcohol (PVA) fibrous membranes with glutaraldehyde and PEG diacylchloride. (2010). R Discovery.
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- Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. (2025).
- Cyclopentanone - Safety D
- Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. (n.d.).
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- Notes- Reaction of Chloromethyl Ether with Primary Amines. (n.d.).
- Three methods for in situ cross-linking of polyvinyl alcohol films for application as ion-conducting membranes in potassium hydr. (n.d.).
- Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. (2017). MDPI.
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Application Notes and Protocols for the Synthesis of Novel Ligands from 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Abstract
This document provides a comprehensive guide to the synthesis of novel multidentate ligands derived from the versatile building block, 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. The inherent reactivity of the four chloromethyl groups offers a robust platform for the introduction of a variety of donor atoms, leading to the creation of potent ligands for catalysis and materials science. However, the presence of a central ketone functionality necessitates a strategic approach to avoid unwanted side reactions. Herein, we present detailed protocols for the synthesis of both a tetraphosphine and a tetraamine ligand, including a critical ketone protection step. The rationale behind each experimental choice is discussed, providing a framework for the adaptation of these methods to other nucleophiles.
Introduction: The Potential of a Polychlorinated Ketone Scaffold
This compound is a highly functionalized organic molecule that holds significant promise as a precursor for the synthesis of complex multidentate ligands.[1][2][3] The rigid cyclopentanone core provides a pre-organized scaffold for the four chloromethyl arms, which can be readily displaced by a variety of nucleophiles. This allows for the systematic installation of phosphorus, nitrogen, sulfur, or oxygen donor atoms, leading to the formation of ligands with diverse coordination properties. The resulting metal complexes of such ligands have potential applications in homogeneous catalysis, materials science, and medicinal chemistry.[4][5]
A notable challenge in the utilization of this scaffold is the reactivity of the central ketone. Early studies on the reaction of this compound with nucleophiles such as potassium cyanide revealed that the carbonyl group can participate in intramolecular reactions, leading to the formation of 1,3-epoxides rather than the expected tetra-substituted product.[6] This underscores the importance of a carefully planned synthetic strategy that mitigates the reactivity of the ketone, typically through the use of a protecting group.
This guide will focus on two primary classes of ligands synthesized from this compound: tetraphosphines and tetraamines. Polydentate phosphine ligands are of particular interest due to their widespread use in transition metal catalysis.[7][8][9] The successful application of analogous tetraphosphine ligands, such as cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), in palladium-catalyzed cross-coupling reactions highlights the potential of this ligand class.[6][10] Tetraamine ligands, on the other hand, are fundamental in coordination chemistry and have applications ranging from metal sequestration to the formation of bioactive metal complexes.
Synthetic Strategy: A Two-Stage Approach
To circumvent the reactivity of the ketone and achieve selective substitution at the chloromethyl positions, a two-stage synthetic approach is proposed. This strategy involves:
-
Protection of the Ketone: The carbonyl group is first converted into a less reactive functional group, such as a cyclic acetal. This protecting group must be stable to the conditions of the subsequent nucleophilic substitution and readily removable at the end of the synthesis.
-
Nucleophilic Substitution: The four chloro groups of the protected ketone are then displaced by the desired nucleophile.
-
Deprotection of the Ketone: The protecting group is removed to regenerate the ketone functionality in the final ligand.
This strategic approach is illustrated in the workflow diagram below:
Caption: General workflow for the synthesis of ligands from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Tetraphosphine Ligand
This protocol details the synthesis of 2,2,5,5-tetrakis(diphenylphosphinomethyl)cyclopentanone. The key steps involve the protection of the ketone as a 1,3-dioxolane, followed by nucleophilic substitution with lithium diphenylphosphide, and subsequent deprotection.
3.1.1. Step 1: Protection of this compound
Rationale: The formation of a cyclic acetal with ethylene glycol is a common and robust method for protecting ketones. The reaction is catalyzed by an acid, typically p-toluenesulfonic acid (p-TsOH), and driven to completion by the removal of water.
-
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected ketone as a crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
3.1.2. Step 2: Synthesis of the Protected Tetraphosphine Ligand
Rationale: Lithium diphenylphosphide is a potent nucleophile for the displacement of alkyl halides to form carbon-phosphorus bonds.[11] It is typically prepared in situ from chlorodiphenylphosphine and lithium metal or by the deprotonation of diphenylphosphine with a strong base like n-butyllithium.
-
Materials:
-
Protected this compound (1.0 eq)
-
Diphenylphosphine (4.4 eq)
-
n-Butyllithium (1.6 M in hexanes, 4.4 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the solution. A color change to deep red/orange indicates the formation of lithium diphenylphosphide. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve the protected ketone from Step 1 in anhydrous THF.
-
Slowly add the solution of the protected ketone to the lithium diphenylphosphide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel under an inert atmosphere to yield the protected tetraphosphine ligand.
-
3.1.3. Step 3: Deprotection to Yield the Final Tetraphosphine Ligand
Rationale: The acetal protecting group is readily cleaved under acidic conditions to regenerate the ketone.
-
Materials:
-
Protected tetraphosphine ligand (1.0 eq)
-
Acetone
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the protected tetraphosphine ligand in acetone.
-
Add 2 M hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final tetraphosphine ligand.
-
Protocol 2: Synthesis of a Tetraamine Ligand
This protocol outlines the synthesis of a tetraamine ligand using a similar protection-substitution-deprotection strategy. A secondary amine, such as piperidine, is used as the nucleophile.
3.2.1. Step 1: Protection of this compound
-
Follow the procedure outlined in Section 3.1.1 .
3.2.2. Step 2: Synthesis of the Protected Tetraamine Ligand
Rationale: The nucleophilic substitution of alkyl chlorides with amines is a standard method for the formation of C-N bonds. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.
-
Materials:
-
Protected this compound (1.0 eq)
-
Piperidine (8.0 eq)
-
Acetonitrile
-
Potassium carbonate (optional, as a base)
-
-
Procedure:
-
In a round-bottom flask, dissolve the protected ketone in acetonitrile.
-
Add piperidine (and optionally potassium carbonate).
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess amine and salts.
-
Dry the organic layer, filter, and concentrate to yield the crude protected tetraamine ligand.
-
Purify by column chromatography on silica gel.
-
3.2.3. Step 3: Deprotection to Yield the Final Tetraamine Ligand
-
Follow the procedure outlined in Section 3.1.3 .
Characterization
The synthesized ligands should be characterized using standard analytical techniques:
| Technique | Tetraphosphine Ligand | Tetraamine Ligand |
| ¹H NMR | Complex multiplets in the aromatic region (phenyl groups), signals for the cyclopentane ring protons, and the CH₂-P protons. | Signals for the amine alkyl groups (e.g., piperidine protons), cyclopentane ring protons, and the CH₂-N protons. |
| ¹³C NMR | Resonances for the aromatic carbons, cyclopentane ring carbons, CH₂-P carbons, and the C=O carbon. | Resonances for the amine alkyl carbons, cyclopentane ring carbons, CH₂-N carbons, and the C=O carbon. |
| ³¹P NMR | A single resonance in the typical range for trialkylphosphines. | Not applicable. |
| FT-IR | Characteristic P-C stretching vibrations, aromatic C-H stretches, and a strong C=O stretch. | Characteristic C-N stretching vibrations, aliphatic C-H stretches, and a strong C=O stretch. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass. | Molecular ion peak corresponding to the calculated mass. |
Applications
The novel ligands synthesized from this compound are expected to have a wide range of applications:
-
Catalysis: The tetraphosphine ligand, in particular, is a promising candidate for use in transition metal-catalyzed reactions such as Suzuki-Miyaura coupling, Heck reaction, and allylic substitution.[6][10] The pre-organized structure of the ligand can lead to highly active and stable catalysts.
-
Coordination Chemistry: Both the tetraphosphine and tetraamine ligands can be used to synthesize a variety of metal complexes with interesting structural and electronic properties.
-
Drug Development: The tetraamine ligand can serve as a scaffold for the development of metal-based therapeutic agents or as a chelating agent for metal ions.[4]
Caption: Potential application pathways for novel ligands.
Safety and Handling
-
This compound: This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Diphenylphosphine: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate safety precautions should be taken when handling all chemicals.
References
-
Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers. [Link]
-
Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]
-
Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
-
Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. [Link]
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. Georganics. [Link]
-
Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Molecules. [Link]
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Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules. [Link]
-
"Synthesis of Novel Schiff Bases and Their Metal Complexes" by Ryan J. Lukkarinen. Theses and Dissertations. [Link]
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Metal‐to‐Metal Distance Modulation by Ligand Design: A Case Study of Structure‐Property Correlation in Planar Chiral Cyclophanyl Metal Complexes. Chemistry – A European Journal. [Link]
-
Total synthesis of (±)-fenchone, a synthesis of (+)-fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one. Journal of the Chemical Society D: Chemical Communications. [Link]
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2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Georganics. [Link]
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High-Throughput Screening of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Cyclopentanone derivatives represent a promising class of compounds with diverse biological activities, making them attractive scaffolds in drug discovery.[1] This document provides a comprehensive guide to the high-throughput screening (HTS) of a specific subclass: 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone and its derivatives. We delve into the rationale behind experimental design, offer detailed, step-by-step protocols for both biochemical and cell-based assays, and provide insights into data analysis and hit validation. This guide is intended to equip researchers with the necessary tools and knowledge to efficiently screen these compounds and identify promising lead candidates for further development.
Introduction: The Rationale for Screening Cyclopentanone Derivatives
The cyclopentanone ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Specifically, the cyclopentenone moiety has been identified as a key pharmacophore responsible for the anticancer activity of several natural products and synthetic compounds.[3] Studies have shown that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, often through the modulation of key signaling pathways.[1][4]
The this compound scaffold offers a unique chemical entity for library synthesis. The four chloromethyl groups provide reactive handles for the introduction of diverse chemical functionalities, allowing for the rapid generation of a large and structurally varied library of derivatives. This chemical tractability, combined with the known biological potential of the cyclopentanone core, makes this compound class an ideal candidate for HTS campaigns aimed at discovering novel therapeutic agents.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large numbers of compounds against specific biological targets.[5][6] By leveraging automation, miniaturization, and sensitive detection methods, HTS accelerates the identification of "hits"—compounds that exhibit a desired biological activity.[7][8] This document will guide you through the process of developing and executing an HTS campaign for this compound derivatives.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow can be broken down into several key stages, from initial assay development to hit validation and follow-up studies.[9][10]
Caption: General workflow for the high-throughput screening of a compound library.
Assay Development and Miniaturization: Laying the Foundation
The choice of assay is paramount to the success of any HTS campaign. It must be robust, reproducible, and amenable to automation.[11] For screening cyclopentanone derivatives, both biochemical and cell-based assays are viable options, each with its own advantages.
Biochemical Assays: Targeting Specific Molecules
Biochemical assays are ideal for screening compounds against purified molecular targets, such as enzymes or receptors.[6] This approach provides direct evidence of a compound's interaction with the target of interest.
Example: Kinase Inhibition Assay
Many cyclopentanone derivatives have been shown to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1]
Protocol 1: A General Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the inhibition of a generic kinase that produces ADP as a product.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in the reaction buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the enzyme to sensitively detect competitive inhibitors.[12]
-
Prepare a stock solution of the this compound derivatives in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound stock solution from the library plates to the assay plates. This results in a final compound concentration typically around 10 µM, with a final DMSO concentration of ≤ 0.5%.[9][13]
-
Add 5 µL of the kinase solution to each well of the 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Read the luminescence signal on a plate reader.
-
-
Controls:
-
Positive Control (No Inhibition): Wells containing enzyme, substrate, ATP, and DMSO without any compound.
-
Negative Control (100% Inhibition): Wells containing substrate, ATP, and DMSO, but no enzyme.
-
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays measure the effect of a compound on a cellular process, providing more physiologically relevant data. These assays are particularly useful for identifying compounds that modulate complex signaling pathways or have cytotoxic effects.
Example: Cancer Cell Cytotoxicity Assay
Given the known anticancer potential of cyclopentanone derivatives, a cytotoxicity assay is a logical primary screen.[1][4]
Protocol 2: A General Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][14]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A-375 for melanoma) in the appropriate growth medium.
-
Harvest the cells and seed them into 384-well, clear-bottom plates at a pre-determined optimal density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Transfer the compound stock solutions to the cell plates using an automated liquid handler to achieve a final concentration of 10 µM.[13]
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the compound wells.
-
Untreated Control: Cells in growth medium only.
-
Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
-
Assay Procedure:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Assay Validation: Ensuring Data Quality
Before embarking on a full-scale screen, the chosen assay must be validated to ensure it is robust and reproducible.[13] The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[13]
Z'-factor Calculation:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[13] A "dry run" using only positive and negative controls should be performed to consistently achieve this benchmark before proceeding.[13]
Primary Screening and Data Analysis
Once the assay is validated, the screening of the entire compound library can commence. This is typically done in a single concentration (e.g., 10 µM).[13]
The Pilot Screen
It is advisable to first conduct a pilot screen on a smaller subset of the library (~2,000 compounds).[13] This allows for a final check of the assay performance and the data analysis workflow before committing to the full screen.[13]
Data Analysis and Hit Identification
The raw data from the plate reader needs to be normalized to account for plate-to-plate variability. The percent inhibition for each compound is typically calculated as follows:
% Inhibition = ( (Value_control - Value_sample) / (Value_control - Value_background) ) * 100
A "hit" is defined as a compound that produces a response above a certain threshold, typically three standard deviations from the mean of the control wells.
Data Presentation: Example Primary HTS Results
| Compound ID | % Inhibition (Kinase Assay) | % Viability (Cytotoxicity Assay) | Hit? |
| TCCP-001 | 85.2 | 12.5 | Yes |
| TCCP-002 | 5.6 | 98.1 | No |
| TCCP-003 | 92.1 | 8.9 | Yes |
| ... | ... | ... | ... |
Hit Validation and Follow-Up: From Hits to Leads
The primary screen will likely identify a number of "hits," but not all of these will be genuine. A rigorous hit validation process is crucial to eliminate false positives and prioritize the most promising compounds for further investigation.[15]
Hit Confirmation and Dose-Response Analysis
The first step is to re-test the initial hits in the same assay to confirm their activity.[16] Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[12][17]
Protocol 3: Dose-Response Curve Generation
-
Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series.
-
Perform the primary assay (either biochemical or cell-based) with these varying concentrations.
-
Plot the percent inhibition or percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
Counter-Screening and Orthogonal Assays
Counter-screens are used to identify compounds that interfere with the assay technology itself, rather than the biological target.[15] For example, in a luciferase-based assay, a counter-screen would be run without the primary enzyme to identify compounds that directly inhibit luciferase.
Orthogonal assays use a different detection method to confirm the activity of the hits.[15] For example, if the primary screen was a luminescence-based kinase assay, an orthogonal assay could be a fluorescence polarization-based binding assay.[11] This helps to eliminate false positives that are specific to the primary assay format.[15]
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits has been identified, a preliminary SAR analysis can be performed.[13] This involves comparing the chemical structures of the active compounds to identify common structural features that are important for activity.[13] This information can guide the synthesis of new, more potent derivatives.
Caption: Logic flow for preliminary Structure-Activity Relationship (SAR) analysis.
Conclusion
The high-throughput screening of this compound derivatives offers a powerful approach for the discovery of novel bioactive compounds. By following the systematic workflow outlined in this guide—from robust assay development and validation to rigorous hit confirmation and preliminary SAR analysis—researchers can efficiently navigate the complexities of HTS and identify promising lead candidates for further optimization and development. The combination of a privileged chemical scaffold with the power of automated screening provides a fertile ground for the discovery of the next generation of therapeutic agents.
References
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Microlit. (2024, August 28). Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]
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Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
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Hudson Robotics. (n.d.). High-Throughput Screening. Retrieved from [Link]
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Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]
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European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug Discovery programs. [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
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Biocompare. (2018, December 5). Automating HTS Workflows. [Link]
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Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Synapse. [Link]
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European Pharmaceutical Review. (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
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Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. Retrieved from [Link]
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Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Rosetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320. [Link]
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Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022. [Link]
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Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
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ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
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ACS Central Science. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
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YouTube. (2025, April 22). Finding the Right Biochemical Assay for HTS and Lead Discovery. [Link]
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Nucleic Acids Research. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
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European Journal of Medicinal Chemistry. (2024, February 5). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. [Link]
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Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. [Link]
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Tetrahedron. (n.d.). This compound. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]
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Angewandte Chemie International Edition. (n.d.). Combining High‐Throughput Synthesis and High‐Throughput Protein Crystallography for Accelerated Hit Identification. [Link]
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Accounts of Chemical Research. (2019, May 7). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. [Link]
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Pharmaceutical Research. (n.d.). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. [Link]
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ChemRxiv. (n.d.). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. [Link]
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Application Notes and Protocols: Scale-up Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Introduction
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a valuable, sterically hindered building block in organic synthesis, particularly in the construction of spirocyclic compounds and other complex molecular architectures.[1][2][3][4][5] Its tetra-functional nature, with four reactive chloromethyl groups, allows for a variety of subsequent chemical transformations. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust, reproducible, and amenable to larger-scale production.[6][7]
The synthesis is based on the chloromethylation of cyclopentanone. This application note will detail the theoretical underpinnings of the reaction, a step-by-step protocol for its synthesis on a larger scale, and crucial safety and handling information.
Theoretical Background
The core of this synthesis is an acid-catalyzed reaction between cyclopentanone, paraformaldehyde, and a chlorinating agent. The reaction proceeds through an initial enolization or enol formation of cyclopentanone, which is facilitated by the acidic environment. The enol then acts as a nucleophile, attacking the protonated formaldehyde (or its equivalent) to form a hydroxymethyl intermediate. This intermediate is subsequently converted to the chloromethyl group in the presence of a chloride source and strong acid. This process is repeated to achieve the tetrasubstituted product.
Controlling the reaction conditions is critical to favor the formation of the desired 2,2,5,5-tetrasubstituted product over other isomers or partially substituted byproducts. The use of a significant excess of paraformaldehyde and a suitable chlorinating/dehydrating agent is key to driving the reaction to completion.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the scale-up synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Cyclopentanone | 120-92-3 | 84.12 | 1.0 mol | Reagent grade, freshly distilled if necessary. |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | 6.0 mol | Ensure it is a fine powder. |
| Zinc Chloride | 7646-85-7 | 136.30 | 0.2 mol | Anhydrous. |
| Thionyl Chloride | 7719-09-7 | 118.97 | 4.4 mol | Use with extreme caution in a well-ventilated fume hood. |
| Dichloromethane | 75-09-2 | 84.93 | 2.5 L | Anhydrous. |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying. |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Addition funnel
-
Heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization dish
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclopentanone (1.0 mol), paraformaldehyde (6.0 mol), anhydrous zinc chloride (0.2 mol), and dichloromethane (1.5 L).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (4.4 mol) to the reaction mixture via an addition funnel over a period of 2-3 hours. Caution: This addition is exothermic and releases HCl and SO₂ gas. Maintain the internal temperature below 10 °C. The off-gases should be directed to a scrubber containing a sodium hydroxide solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and water (2 L).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.
Characterization Data
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₉H₁₂Cl₄O[8][9] |
| Molecular Weight | 278.00 g/mol [8][9] |
| CAS Number | 67059-01-2[8][9][10] |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85 (s, 8H), 2.35 (s, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 212.0, 60.5, 48.0, 35.5 |
Safety and Handling
Potential Hazards: [11]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe burns to skin and eyes. Inhalation can be fatal. All manipulations must be performed in a well-ventilated fume hood.
-
Dichloromethane: A potential carcinogen and a volatile organic solvent. Avoid inhalation and skin contact.
-
This compound: The toxicological properties have not been fully investigated.[11] Assumed to be an irritant to the skin, eyes, and respiratory system.[11] May be harmful if inhaled, swallowed, or absorbed through the skin.[11]
-
Reaction: The reaction is exothermic and generates corrosive and toxic gases (HCl and SO₂).
Personal Protective Equipment (PPE): [11]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working outside of a fume hood is unavoidable.
First Aid Measures: [11]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure paraformaldehyde is of good quality and finely powdered. Extend the reflux time. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product decomposition. | |
| Impure Product | Incomplete reaction leading to a mixture of partially substituted products. | Ensure stoichiometric amounts of reagents are used, particularly an excess of paraformaldehyde and thionyl chloride. |
| Inefficient purification. | Use a different solvent system for recrystallization (e.g., ethanol/water, hexanes/ethyl acetate). | |
| Reaction does not start | Inactive catalyst. | Use freshly opened or properly stored anhydrous zinc chloride. |
| Low quality reagents. | Use freshly distilled cyclopentanone and high-purity paraformaldehyde. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for their research and development needs. The provided characterization data should aid in confirming the identity and purity of the final product.
References
- Qudrat-I-Khuda, M., & Mukherjee, A. (1939). CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Journal of Indian Chemical Society, 16, 532-535.
-
MDPI. (n.d.). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of spiro oxindole‐fused cyclopentane reported by Veselý and co‐workers. Retrieved from [Link]
- Čižmáriková, R., & Heger, J. (1977). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 31(3), 356-361.
-
ACS Publications. (2019). Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[2]ene-1,3′-indolines] via Three-Component Reactions. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of polychlorocyclopentanones. Retrieved from [Link]
-
Wordpress. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
PubMed. (n.d.). Process development and large-scale synthesis of NK1 antagonist. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone as a Flame Retardant in Polymeric Materials
Disclaimer: Limited specific data exists in the public domain regarding the application of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone as a flame retardant. The following guide is based on the established principles of halogenated flame retardants and is intended to serve as a foundational framework for research and development professionals. All formulations and protocols require empirical validation.
Introduction: The Potential of this compound as a Halogenated Flame Retardant
This compound is a chlorinated organic compound with a molecular structure that suggests its potential as a flame retardant additive for polymeric materials. Its high chlorine content, contained within a cyclopentanone backbone, positions it within the class of halogenated flame retardants. These retardants have been widely utilized to enhance the fire safety of a variety of polymers by interrupting the chemical reactions of combustion.
This document provides a comprehensive guide for researchers to systematically investigate the efficacy of this compound in common polymer systems such as polyolefins and polyurethanes. It outlines the theoretical framework for its mechanism of action, suggests starting formulations, provides detailed experimental protocols, and describes the necessary characterization and performance testing.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 67059-01-2 |
| Molecular Formula | C₉H₁₂Cl₄O |
| Molecular Weight | 278.00 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 71.5-74.5 °C[1] |
Proposed Mechanism of Flame Retardancy
As a chlorinated hydrocarbon, this compound is expected to function primarily in the gas phase to inhibit combustion. The proposed mechanism involves the following key steps upon thermal decomposition:
-
Release of Halogen Radicals: At elevated temperatures experienced during a fire, the carbon-chlorine bonds in the molecule are expected to cleave, releasing chlorine radicals (Cl•) into the gas phase.
-
Interruption of the Combustion Cycle: In the gas phase, the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key species that propagate the combustion chain reaction. The released chlorine radicals act as scavengers for these species, forming less reactive molecules such as hydrogen chloride (HCl) and water. This interruption of the radical chain reaction slows down or extinguishes the flame.
-
Synergistic Action with Antimony Trioxide: The effectiveness of halogenated flame retardants is often significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃)[1][2][3]. In the presence of HCl released from the decomposition of the chlorinated flame retardant, antimony trioxide is converted to antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl). These antimony compounds are volatile and act as more efficient radical traps in the gas phase than HCl alone, further inhibiting combustion[2][3].
Figure 1: Proposed gas-phase flame retardant mechanism.
Experimental Protocols
Materials
-
Polymers:
-
Polypropylene (PP), melt flow index (MFI) suitable for extrusion/injection molding.
-
Low-density polyethylene (LDPE), MFI suitable for extrusion/injection molding.
-
Polyol and isocyanate for flexible polyurethane foam synthesis.
-
-
Flame Retardant: this compound (purity ≥ 98%).
-
Synergist: Antimony trioxide (Sb₂O₃), average particle size < 2 µm.
-
Additives: Standard processing aids, antioxidants, and thermal stabilizers for the respective polymers.
Protocol for Compounding in Polyolefins (PP and LDPE)
This protocol describes the preparation of flame-retardant polyolefin formulations using a twin-screw extruder.
Workflow:
Figure 2: Workflow for compounding flame-retardant polyolefins.
Step-by-Step Procedure:
-
Drying: Dry the polymer pellets, this compound, antimony trioxide, and any other additives in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-mixing: Accurately weigh the components according to the formulations in Table 2 and physically pre-mix them in a container.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed (e.g., for polypropylene, a profile from 180°C to 220°C from hopper to die may be suitable).
-
Feed the pre-mixed blend into the extruder at a constant rate.
-
Maintain a screw speed that ensures good dispersion of the additives (e.g., 200-300 rpm).
-
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them.
-
Post-Drying: Dry the pellets at 80°C for 2 hours before further processing.
-
Specimen Preparation: Injection mold the compounded pellets into standard test specimens for flammability and mechanical testing according to relevant ASTM or ISO standards.
Table 2: Suggested Starting Formulations for Polyolefins
| Formulation ID | Polymer | Polymer (wt%) | This compound (wt%) | Sb₂O₃ (wt%) |
| PP-Control | PP | 100 | 0 | 0 |
| PP-FR-1 | PP | 85 | 15 | 0 |
| PP-FR-2 | PP | 80 | 20 | 0 |
| PP-FR-Syn-1 | PP | 80 | 15 | 5 |
| PP-FR-Syn-2 | PP | 75 | 20 | 5 |
| LDPE-Control | LDPE | 100 | 0 | 0 |
| LDPE-FR-1 | LDPE | 85 | 15 | 0 |
| LDPE-FR-2 | LDPE | 80 | 20 | 0 |
| LDPE-FR-Syn-1 | LDPE | 80 | 15 | 5 |
| LDPE-FR-Syn-2 | LDPE | 75 | 20 | 5 |
Protocol for Preparation of Flame-Retardant Flexible Polyurethane Foam
This protocol describes the preparation of flame-retardant flexible polyurethane foam via a one-shot, free-rise method.
Step-by-Step Procedure:
-
Preparation of Polyol Blend:
-
In a suitable container, weigh the polyol, surfactant, catalysts, and water according to the formulation in Table 3.
-
Disperse the this compound and antimony trioxide in the polyol blend with high-speed stirring until a homogeneous dispersion is achieved.
-
-
Foaming:
-
Add the pre-weighed isocyanate to the polyol blend.
-
Immediately mix vigorously for a short period (e.g., 5-10 seconds).
-
Pour the mixture into an open mold and allow it to free-rise.
-
-
Curing: Cure the foam at room temperature for at least 24 hours, or as recommended for the specific polyurethane system.
-
Sample Preparation: Cut the cured foam into specimens of the required dimensions for flammability testing.
Table 3: Suggested Starting Formulation for Flexible Polyurethane Foam
| Component | Parts by Weight (pbw) |
| Polyether Polyol (e.g., 3000 MW triol) | 100 |
| Water | 4.0 |
| Silicone Surfactant | 1.0 |
| Amine Catalyst | 0.3 |
| Tin Catalyst | 0.2 |
| This compound | 10-20 |
| Antimony Trioxide | 3-7 |
| Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI) | To an NCO index of 105-110 |
Performance Evaluation
Flammability Testing
-
Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material (ASTM D2863). Higher LOI values indicate better flame retardancy[4].
-
UL 94 Vertical Burn Test: Classify the material's response to a small flame ignition source. Ratings such as V-0, V-1, and V-2 are determined based on the after-flame time and the dripping of flaming particles (ANSI/UL 94)[5][6].
Table 4: Hypothetical Flammability Test Results for Polypropylene Formulations
| Formulation ID | LOI (%) | UL 94 Rating (at 3.2 mm) |
| PP-Control | 18 | No Rating |
| PP-FR-1 | 24 | V-2 |
| PP-FR-2 | 26 | V-2 |
| PP-FR-Syn-1 | 28 | V-0 |
| PP-FR-Syn-2 | 31 | V-0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the flame-retardant polymer and the decomposition profile of the this compound itself. This can provide insights into the onset of decomposition and the temperature range over which the flame retardant is active.
Mechanical Properties
Evaluate the effect of the flame retardant on the mechanical properties of the polymer.
-
Tensile Testing (ASTM D638): Determine tensile strength, modulus, and elongation at break.
-
Impact Testing (ASTM D256): Measure the Izod impact strength.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The material is an irritant to the eyes, respiratory system, and skin[7]. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Upon combustion, it may decompose to generate poisonous fumes, including hydrogen chloride[7].
Conclusion
While this compound shows promise as a chlorinated flame retardant based on its chemical structure, a thorough experimental investigation is required to validate its efficacy and determine its suitability for various polymer applications. The protocols and guidelines presented here offer a structured approach for such an evaluation. Researchers should focus on optimizing the loading levels, assessing the synergistic effects with antimony trioxide, and understanding the trade-offs between flame retardancy and the mechanical properties of the final material.
References
-
Dai A Industry. (n.d.). Flame Retardants for Polyethylene. Retrieved from [Link]
-
Suntek Group. (n.d.). Elevating Fire Retardancy through Chlorinated Paraffins. Retrieved from [Link]
-
Marquette University. (n.d.). Fire Retardant Halogen-Antimony-Clay Synergism in Polypropylene Layered Silicate Nanocomposites. Retrieved from [Link]
-
ResearchGate. (2015). Influence of antimony oxide on flammability of polypropylene/intumescent flame retardant system. Retrieved from [Link]
-
ResearchGate. (2013). Composition, LOI values and UL-94 classification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Guide to Chlorinated Paraffin as a Flame Retardant in Polymers. Retrieved from [Link]
-
ResearchGate. (2017). Synergetic effect of antimony trioxide on the flame retardant and mechanical properties of polymer composites for consumer electronics applications. Retrieved from [Link]
-
JETIR. (2021). The Co-relation between LOI and Fire Rating for Polymeric Materials. Retrieved from [Link]
- Google Patents. (2002). Flame retardants and flame retardant compositions formed therewith.
-
DSpace@MIT. (2020). Revealing the critical role of radical-involved pathways in high temperature cyclopentanone pyrolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Chlorinated Paraffins. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]
-
Environmental Protection Agency. (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. Retrieved from [Link]
-
National Institutes of Health. (2011). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Retrieved from [Link]
-
Xometry. (2024). Flame Retardant Plastics & UL 94 Flammability Standards. Retrieved from [Link]
-
Environmental Protection Agency. (2005). Furniture Flame Retardancy Partnership: Environmental Profiles of Flame Retardant Alternatives for Flexible Polyurethane Foam. Retrieved from [Link]
-
MDPI. (2021). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. Retrieved from [Link]
-
Chemical Papers. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)-cyclopentanone with potassium cyanide. Retrieved from [Link]
-
Professional Plastics. (n.d.). UL 94 Flame Classifications. Retrieved from [Link]
-
GA Lindberg. (2023). UL 94 flammability rating for adhesives and encapsulants. Retrieved from [Link]
-
National Institutes of Health. (2014). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]
- Google Patents. (1978). Flame retardant spandex type polyurethanes.
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2006). Flame retardant compositions.
- Google Patents. (2021). Flame retardant chemical compositions.
- Google Patents. (2003). Flame-retardant thermoplastic composition with improved properties.
- Google Patents. (1998). Flame retardant compositions.
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. Retrieved from [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity. Retrieved from [Link]
-
Springer. (2014). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Retrieved from [Link]
Sources
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 6. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 7. georganics.sk [georganics.sk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (Intermediate) | Incomplete reaction due to insufficient formaldehyde or catalyst. Side reactions such as the Cannizzaro reaction of formaldehyde. | Ensure a significant molar excess of formaldehyde is used. Monitor and adjust the pH to maintain basic conditions (e.g., using calcium hydroxide) to favor the aldol addition. Keep the reaction temperature low to minimize the Cannizzaro reaction. |
| Low Yield of this compound (Final Product) | Incomplete chlorination of the hydroxyl groups. Degradation of the product under harsh reaction conditions. Formation of byproducts like 1,3-epoxides.[1] | Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride). Maintain a controlled temperature during the chlorination to prevent degradation. Consider the use of a milder chlorinating agent or the addition of a base (like pyridine) to neutralize acidic byproducts that can catalyze degradation. |
| Formation of a Sticky or Oily Product Instead of a Crystalline Solid | Presence of impurities, residual solvent, or side products. Incomplete reaction leaving partially chlorinated intermediates. | Ensure the starting 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is pure and dry. After the reaction, thoroughly remove the excess chlorinating agent and any solvents under vacuum. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). |
| Product is Difficult to Purify | The product may co-crystallize with impurities. The polarity of the product and impurities may be very similar. | Attempt purification using column chromatography on silica gel with a suitable eluent system. If recrystallization is challenging, try trituration with a non-polar solvent to remove less polar impurities. |
| Reaction Stalls or is Sluggish | Inadequate mixing in the heterogeneous reaction mixture (for the hydroxymethylation step). Deactivation of the chlorinating agent by moisture. | For the first step, ensure vigorous stirring to maintain a good suspension of the base catalyst. For the chlorination step, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process:
-
Hydroxymethylation: Cyclopentanone reacts with an excess of formaldehyde in the presence of a base catalyst (like calcium hydroxide) to form 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone.[2]
-
Chlorination: The resulting tetra-ol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl groups with chlorine atoms.
Q2: What is the mechanism of the hydroxymethylation step?
This reaction proceeds via a series of base-catalyzed aldol additions. The base deprotonates the α-carbons of cyclopentanone, forming an enolate which then nucleophilically attacks the carbonyl carbon of formaldehyde. This process repeats until all four α-hydrogens are substituted with hydroxymethyl groups.
Q3: What are the critical parameters to control during the chlorination step?
The most critical parameters are temperature and moisture control. The reaction with thionyl chloride is exothermic and should be performed at a controlled temperature (e.g., 0-5 °C initially, then gently refluxed) to avoid side reactions and product degradation. The presence of water will quench the chlorinating agent and lead to lower yields. Therefore, using anhydrous conditions is crucial.
Q4: What are the potential side products in this synthesis?
During the hydroxymethylation, over-reaction or side reactions of formaldehyde can occur. In the chlorination step, incomplete reaction can lead to partially chlorinated species. Furthermore, intramolecular cyclization of the product can lead to the formation of 1,3-epoxides, especially in the presence of a base.[1]
Q5: How can I confirm the identity and purity of my final product?
The final product can be characterized using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (71.5-74.5 °C) indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the characteristic signals for the chloromethyl groups and the cyclopentanone ring.
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonyl (C=O) stretch and the absence of the broad hydroxyl (-OH) stretch from the starting material.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
Materials:
-
Cyclopentanone
-
Formaldehyde (37% aqueous solution)
-
Calcium hydroxide (Ca(OH)₂)
-
Methanol
-
Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of calcium hydroxide in water.
-
Cool the suspension in an ice bath to below 10 °C.
-
Add cyclopentanone to the stirred suspension.
-
Slowly add the formaldehyde solution via the dropping funnel, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove most of the water and methanol.
-
Cool the concentrated solution to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a scavenger for HCl)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), suspend the 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride via the dropping funnel. If using pyridine, it can be added concurrently from a separate dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
-
Čižmáriková, R., & Heger, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Welcome to the technical support guide for the synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. This document is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific chemical synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this reaction.
I. Understanding the Core Synthesis and Its Challenges
The synthesis of this compound typically involves the chloromethylation of cyclopentanone. This process, while effective, is often accompanied by side reactions that can significantly impact the yield and purity of the final product. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for effective troubleshooting.
The primary reaction involves the substitution of the α-hydrogens of cyclopentanone with chloromethyl groups. This is generally achieved using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. However, the reaction conditions required for chloromethylation can also promote other, less desirable transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a viscous, polymeric byproduct, leading to low yields of the desired product. What is causing this, and how can I prevent it?
A1: The formation of polymeric material is a common issue in chloromethylation reactions, particularly when using reagents like formaldehyde and strong acids.
Root Cause: This is often due to acid-catalyzed self-condensation or polymerization of formaldehyde, as well as potential oligomerization of the cyclopentanone starting material or intermediates.[1] Harsh reaction conditions, such as high temperatures and prolonged reaction times, can exacerbate this issue.[2]
Troubleshooting & Mitigation Strategies:
-
Temperature Control: Maintain strict temperature control throughout the reaction. Running the reaction at lower temperatures can help to minimize the rate of polymerization side reactions. It is crucial to prevent exothermic reactions from causing a rapid increase in temperature.[1]
-
Reagent Addition: Instead of adding all reagents at once, consider a slow, controlled addition of formaldehyde and the acid catalyst. This helps to maintain a low concentration of the reactive species at any given time, thereby reducing the likelihood of polymerization.
-
Choice of Chloromethylating Agent: While formaldehyde and HCl are common, consider using a pre-formed chloromethylating agent like chloromethyl methyl ether (CME), though with extreme caution due to its carcinogenicity.[3] In some cases, using paraformaldehyde can offer a more controlled release of formaldehyde into the reaction mixture.
Experimental Protocol: Optimized Temperature Control
-
Set up the reaction vessel in an ice-water bath to maintain a temperature of 0-5°C.
-
Charge the reaction vessel with cyclopentanone and the chosen solvent.
-
Premix formaldehyde and hydrogen chloride in a separate, cooled dropping funnel.
-
Add the chloromethylating mixture dropwise to the cyclopentanone solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours, monitoring the progress by TLC or GC.
Q2: I'm observing the formation of several unexpected byproducts in my crude reaction mixture, complicating purification. What are these byproducts likely to be, and how can I minimize their formation?
A2: The presence of multiple byproducts is a strong indicator of competing reaction pathways. In the synthesis of this compound, these can arise from incomplete chloromethylation, over-chlorination, or rearrangement reactions.
Likely Byproducts and Their Formation Mechanisms:
-
Mono-, Di-, and Tri-chloromethylated Cyclopentanones: These are intermediates in the reaction. Their presence in the final product suggests that the reaction has not gone to completion.
-
Chlorinated Cyclopentenones: Dehydrochlorination of the polychlorinated cyclopentanone products can occur, especially at elevated temperatures, leading to the formation of unsaturated ketones.[4]
-
Epoxide Formation: Under certain conditions, intramolecular cyclization can occur, leading to the formation of epoxide byproducts. This is particularly relevant in subsequent reactions involving the product.[5]
Troubleshooting & Mitigation Strategies:
-
Stoichiometry of Reagents: Ensure that a sufficient excess of the chloromethylating agent is used to drive the reaction to completion and favor the formation of the tetra-substituted product.
-
Reaction Time and Temperature: As with polymerization, careful control of reaction time and temperature is critical. Over-running the reaction or using excessive heat can promote the formation of degradation and elimination products.[2]
-
Catalyst Choice: The type and concentration of the catalyst can influence the product distribution. Milder Lewis acids may offer better selectivity.
Data Summary: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition | Predominant Product/Side Product | Rationale |
| Temperature | Low (0-10°C) | This compound | Favors desired substitution over elimination and degradation. |
| High (>40°C) | Chlorinated cyclopentenones, Polymeric material | Promotes dehydrochlorination and polymerization.[2][4] | |
| Reaction Time | Short | Incompletely chloromethylated intermediates | Insufficient time for all four substitutions to occur. |
| Optimal | This compound | Reaction proceeds to completion. | |
| Extended | Degradation products | Increased chance for side reactions and product decomposition. | |
| Reagent Ratio | Insufficient Formaldehyde/HCl | Incompletely chloromethylated intermediates | Limiting reagents are consumed before full substitution. |
| Sufficient Excess | This compound | Drives the equilibrium towards the desired product. |
Q3: The purification of the final product is proving difficult, and I'm experiencing product loss during this stage. What are the recommended purification techniques?
A3: The purification of this compound can be challenging due to its physical properties and the nature of the impurities.
Recommended Purification Strategies:
-
Crystallization: This is often the most effective method for purifying the solid product. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Column Chromatography: For smaller scale reactions or for the removal of closely related impurities, silica gel chromatography can be employed. A non-polar to moderately polar eluent system is typically used.
-
Acid Wash: In some cases, washing the crude product with a dilute acid solution can help to remove basic impurities.[6]
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitated product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizing the Reaction and Side Pathways
To better understand the potential reaction pathways, the following diagram illustrates the desired synthesis and key side reactions.
Caption: Reaction scheme showing the main synthesis pathway and common side reactions.
This guide provides a starting point for troubleshooting the synthesis of this compound. Successful synthesis relies on careful control of reaction parameters and an understanding of the potential for side reactions.
IV. References
-
Špirková, M., & Lácová, M. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)-cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
-
Dow Chemical Co. (1987). Process for preparing chloromethylated aromatic materials. U.S. Patent No. 4,900,796.
-
De Kimpe, N., & Verhé, R. (1980). Synthesis and reactivity of polychlorocyclopentanones. Bulletin des Sociétés Chimiques Belges, 89(5), 389-401.
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
Du Pont. (1950). Purification of cyclopentanone. U.S. Patent No. 2,513,534.
-
Zhejiang University. (2020). The purification method of cyclopentanone. Chinese Patent No. CN111662170B.
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Georganics Ltd. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet.
-
Stamicarbon B V. (1985). Chloromethylation of deactivated aromatic compounds. U.S. Patent No. 4,562,280.
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Council of Scientific & Industrial Research. (2020). An efficient and environment friendly process for chloromethylation of substituted benzenes. WIPO Patent No. WO2020250018A1.
-
Lange, J. P., et al. (2021). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. Catalysts, 11(3), 369.
-
Noyori, R., et al. (1978). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Organic Syntheses, 58, 66.
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- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Welcome to the technical support resource for the purification of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS 67059-01-2). This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this highly functionalized ketone. As Senior Application Scientists, we have synthesized data from the literature with field-proven insights to help you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is primarily dictated by the synthetic route, which typically involves the chlorination of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone.[1][2] Therefore, the most probable impurities are:
-
Unreacted Starting Material: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. Its high polarity compared to the target compound makes it removable by standard purification techniques.
-
Partially Chlorinated Intermediates: Compounds with one, two, or three chloromethyl groups instead of four (e.g., 2,2,5-Tris(chloromethyl)-5-(hydroxymethyl)cyclopentanone). These will have polarities intermediate between the starting material and the final product.
-
Solvent Residues: Residual solvents from the reaction and initial work-up (e.g., thionyl chloride reagents, pyridine, or other organic solvents).
-
Side-Reaction Products: Although the chlorination is generally efficient, harsh conditions could lead to minor degradation or rearrangement products. The carbonyl group itself is known to react under certain nucleophilic conditions, potentially forming epoxide-like structures.[1]
Q2: How can I quickly assess the purity of my sample?
A2: A multi-point approach is recommended for a reliable purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method for routine checks. A documented system uses a silica plate (e.g., Silufol) with a mobile phase of benzene-methanol (8:2), visualized with iodine vapor.[1] The presence of multiple spots indicates impurities. The highly polar starting material will have a very low Rf value, while the fully chlorinated product will be significantly higher.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids. Impurities will typically cause melting point depression and broadening.
-
Spectroscopic Analysis (¹H NMR): Proton NMR is highly effective. Look for the disappearance of the broad hydroxyl (-OH) protons from the starting material and the clean integration of the chloromethyl (-CH₂Cl) and ring protons. Impurities may present additional, unexpected signals.
Q3: Is this compound stable under typical purification conditions?
A3: this compound is a relatively stable crystalline solid.[1] However, be aware of its reactivity:
-
Thermal Stability: Avoid excessive temperatures during purification (e.g., distillation), as it may decompose and generate toxic fumes.[3]
-
Chemical Stability: It is sensitive to strong nucleophiles and bases, which can react with the chloromethyl groups or the carbonyl functionality.[1] Acidic conditions, such as those used in silica gel chromatography, are generally well-tolerated.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Residue Instead of Crystals During Recrystallization | 1. Solvent is too good (product is too soluble).2. Cooling rate is too fast.3. Presence of significant, low-melting impurities ("oiling out"). | 1. Add a miscible anti-solvent (a solvent in which the product is poorly soluble) dropwise to the warm solution until turbidity appears, then re-warm to clarify and cool slowly.2. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or ice bath. Avoid placing a hot solution directly into an ice bath.3. Perform a pre-purification step. If the oil is suspected to be less polar impurities, try washing the crude solid with a cold, non-polar solvent like hexanes. If more polar, consider a quick silica plug filtration first. |
| Low Recovery After Recrystallization | 1. Too much solvent was used.2. The chosen solvent has high product solubility even at low temperatures.3. Premature crystallization during hot filtration. | 1. Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization.2. Perform a solvent screen to find a more suitable system (see Protocol 1).3. Use a pre-heated funnel and filter flask for the hot filtration step. Add a small amount of extra hot solvent just before filtering to ensure everything remains in solution. |
| Persistent Impurity Peak in NMR/TLC Spot After Purification | 1. The impurity has very similar solubility or polarity to the product.2. The impurity co-crystallized with the product. | 1. If recrystallization fails, column chromatography is the best alternative as it offers superior separation power (see Protocol 2).2. Attempt a second recrystallization from a different solvent system. The change in solvent-solute interactions may disrupt the co-crystallization pattern. |
| Product Appears as a Smear or Streak on TLC Plate | 1. The sample is overloaded on the TLC plate.2. The compound is degrading on the silica gel (acid-sensitive).3. The mobile phase is not optimized. | 1. Spot a much more dilute solution of your sample onto the plate.2. While unlikely for this compound, you can neutralize the silica by adding ~1% triethylamine to the mobile phase.3. Adjust the polarity of the mobile phase. For a streak towards the baseline, increase the polarity (more methanol). For a streak near the solvent front, decrease the polarity (less methanol). |
Experimental Protocols & Workflows
Purification Workflow Overview
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for crystalline solids as it is efficient for removing small amounts of impurities and is easily scalable. Since no single solvent is universally cited, a solvent screen is the scientifically rigorous first step.
Step 1: Solvent Screening (Microscale)
-
Rationale: To identify a solvent that dissolves the compound when hot but not when cold.
-
Procedure:
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. Good candidates include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures (e.g., ethanol/water, acetone/hexanes).
-
If the compound dissolves at room temperature, the solvent is unsuitable (too soluble).
-
If it does not dissolve, heat the mixture gently (e.g., in a warm water bath). If it dissolves when hot, it is a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place in an ice bath.
-
The best solvent is one that dissolves the compound completely when hot and yields a large amount of crystalline precipitate upon cooling.
-
Step 2: Bulk Recrystallization
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask. This removes dust, mechanical impurities, and highly insoluble byproducts.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum. Determine the yield and confirm purity using TLC, melting point, and/or NMR analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating mixtures with closely related polarities or for purifying non-crystalline, oily products.
Step 1: Choosing the Mobile Phase
-
Rationale: The TLC solvent system is a direct guide for the column's mobile phase. The goal is an Rf value for the target compound of ~0.25-0.35 for optimal separation.
-
Procedure:
-
Based on the literature, start with a benzene-methanol (8:2) system.[1] Safety Note: Benzene is a known carcinogen; toluene is a safer and effective substitute. A mixture of Hexanes/Ethyl Acetate is another common starting point.
-
Run TLC plates with varying solvent ratios (e.g., 95:5, 90:10, 85:15 Toluene/Methanol or Hexanes/EtOAc) to find the system that provides good separation between your product spot and any impurity spots, with the target Rf in the desired range.
-
Step 2: Column Preparation and Elution
-
Packing: Select a column of appropriate size. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material. Pack the column using the chosen mobile phase (as a "slurry").
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the mobile phase through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by spotting alternate fractions on a TLC plate and visualizing.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid under high vacuum and confirm its purity by NMR and melting point.
References
-
Čižmáriková, R., & Heger, J. (1977). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 31(5), 654-661. [Link]
-
Georganics Ltd. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
-
Georganics Ltd. (2011). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
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Overcoming solubility issues of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Welcome to the technical support center for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the knowledge to design robust experimental protocols and ensure the reliability of your results.
Compound Profile: Understanding the Solubility Challenge
This compound is a halogenated organic compound with the following key characteristics:
| Property | Value | Implication for Solubility |
| CAS Number | 67059-01-2 | N/A |
| Molecular Formula | C₉H₁₂Cl₄O | The high chlorine content contributes to its nonpolar nature. |
| Molecular Weight | 278.00 g/mol [1][2] | Moderate molecular weight. |
| LogP | 3.2773[1] | A LogP value greater than 3 indicates significant hydrophobicity and poor aqueous solubility. |
| Structure | Cyclopentanone core with four chloromethyl groups | The bulky, nonpolar chloromethyl groups shield the polar ketone group, further reducing water solubility. |
The chemical structure, characterized by a high degree of chlorination and a non-ionizable functional group, makes this compound a classic example of a poorly water-soluble, hydrophobic compound.[3] This intrinsic property is the primary reason for the solubility issues encountered in aqueous experimental systems.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous buffer/media. Why is it so insoluble?
A1: The poor aqueous solubility is a direct result of the compound's molecular structure. It is a highly nonpolar, lipophilic molecule (LogP > 3) and lacks ionizable groups that would enhance solubility in water.[1][4] When introduced into a polar, aqueous environment like a buffer or cell culture medium, the compound's molecules prefer to aggregate with each other rather than interact with water molecules, leading to precipitation.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For a hydrophobic compound like this, a water-miscible organic solvent is the best choice for preparing a concentrated stock solution.[5] The most common and effective solvents for this purpose are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to first dissolve the compound completely in the organic solvent before making any dilutions into aqueous media.[6] For most biological assays, it is recommended to keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity.[7][8]
Q3: I successfully dissolved my compound in DMSO, but it immediately precipitates when I add it to my cell culture medium. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," is a classic sign that the final concentration of the compound in the aqueous medium exceeds its solubility limit.[9] The rapid dilution of the DMSO stock in the aqueous environment causes the compound to come out of solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your experiment.[9]
-
Optimize the Dilution Method: Avoid adding the concentrated stock directly into the full volume of media. Instead, perform a serial dilution or add the stock solution dropwise into the media while gently vortexing to allow for gradual solvent exchange.[9]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to your experimental temperature (e.g., 37°C).[9]
Q4: My compound solution looks fine initially, but I see a cloudy or crystalline precipitate after a few hours of incubation. What causes this delayed precipitation?
A4: Delayed precipitation can occur for several reasons:
-
Supersaturation: You may have created a temporarily supersaturated solution that is not thermodynamically stable. Over time, the compound slowly precipitates out to reach its equilibrium solubility.
-
Temperature Changes: If the incubator temperature fluctuates or is different from the temperature at which you prepared the solution, solubility can be affected.
-
Compound Instability: The compound might be degrading over time into less soluble byproducts under your specific culture conditions.[9]
-
Changes in Media pH: Cellular metabolism can alter the pH of the culture medium, which could potentially affect the solubility of the compound.[9]
To mitigate this, determine the maximum stable soluble concentration under your exact experimental conditions (time, temperature, media) before starting the main experiment.
Q5: Can I use sonication to help dissolve the compound?
A5: Yes, sonication can be a useful physical method to aid dissolution.[10] It uses high-frequency sound waves to break down compound aggregates, increasing the surface area available for interaction with the solvent and accelerating the dissolution process.[10][11] However, it is important to be aware of the following:
-
Sonication primarily increases the rate of dissolution, not necessarily the equilibrium solubility. [12]
-
It can generate very fine particles that may appear to be dissolved but are actually a sub-micron suspension.[12] This can lead to inaccurate results in certain assays.
-
Excessive sonication can generate localized heat, potentially degrading the compound.
Use brief sonication pulses in a controlled manner, and if possible, centrifuge the solution afterward to pellet any undissolved microparticles.[12]
Q6: What are the most effective formulation strategies to increase the aqueous solubility for my bioassay?
A6: When simple co-solvency is insufficient, several advanced formulation strategies can be employed. These are widely used in the pharmaceutical industry to enhance the bioavailability of poorly soluble drugs.[13][14][15]
-
Use of Surfactants: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate nonpolar compounds like this compound, effectively solubilizing them in an aqueous solution.[16][17]
-
Common Examples: Polysorbates (e.g., Tween® 20, Tween® 80), Cremophor® EL.[18]
-
Consideration: Surfactants can interfere with biological assays or be toxic to cells. It is essential to run a vehicle control to test the effect of the surfactant alone.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can form inclusion complexes with hydrophobic "guest" molecules, effectively hiding the nonpolar part of the molecule from the aqueous environment and significantly increasing its apparent solubility.[21][]
Troubleshooting Guides & Experimental Protocols
Guide 1: Decision Workflow for Addressing Solubility Issues
This workflow provides a systematic approach to troubleshooting and resolving solubility problems during your experiments.
Caption: A step-by-step workflow for troubleshooting solubility.
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol details the standard procedure for preparing a compound solution for a typical biological assay.
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO (or DMF) to achieve a high concentration (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, use brief, gentle sonication in a water bath.[5] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Prepare Intermediate Dilution (if necessary):
-
Pre-warm your complete cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).[9]
-
To minimize the risk of precipitation, you can create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed media to get a 1 mM solution. This step is particularly useful if your final concentrations are very low.
-
-
Prepare Final Working Solution:
-
Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed media to achieve your final desired concentration.
-
Crucially, add the compound stock to the media, not the other way around. Add it dropwise while gently swirling or vortexing the media to ensure rapid and even dispersal.[9]
-
Ensure the final concentration of the organic solvent is below the tolerance limit for your specific assay (e.g., <0.5% DMSO).
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to use cyclodextrins to form an inclusion complex and improve aqueous solubility.[20][21]
-
Prepare HP-β-CD Solution:
-
Prepare a concentrated solution of HP-β-CD in your aqueous buffer or water (e.g., 20-40% w/v). Gently warm the solution to aid dissolution of the cyclodextrin.
-
-
Method A: Dilution from Organic Stock:
-
Prepare a high-concentration stock of the compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Add the compound's organic stock solution dropwise into the vigorously stirring HP-β-CD solution. The molar ratio of cyclodextrin to the compound should be high (e.g., 10:1 or greater) to favor complex formation.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to ensure maximum complexation.
-
If a volatile solvent was used, it can be removed under a stream of nitrogen or by rotary evaporation.
-
Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.
-
-
Method B: Direct Solubilization:
-
Add the powdered compound directly to the pre-formed aqueous HP-β-CD solution.
-
This mixture may require more vigorous mixing (e.g., sonication, overnight stirring) to achieve complexation and dissolution.
-
Filter the final solution as described above.
-
-
Assay Implementation:
-
Use the filtered, complexed solution for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD in the media to account for any effects of the cyclodextrin itself.
-
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 11, 2026.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 11, 2026.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved January 11, 2026.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- MDPI. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 11, 2026.
- Pharma Times. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved January 11, 2026.
- Neuroquantology. (n.d.). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Retrieved January 11, 2026.
- Popa, D. C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Sigma-Aldrich. (n.d.). Improving API Solubility. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Enhancement of Aqueous Solubility of Organochlorine Pesticides by Ethanol. Retrieved January 11, 2026.
- NIH. (n.d.).
- ChemScene. (n.d.). 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Use of Organic Solvents to Extract Organochlorine Pesticides (OCPs)
- Envirostar. (2023, April 21).
- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved January 11, 2026.
- MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved January 11, 2026.
- Reddit. (2022, May 11).
- Selleckchem. (n.d.). Frequently Asked Questions. Retrieved January 11, 2026.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs.
- ResearchGate. (2013, May 4). Use of Organic Solvents to Extract Organochlorine Pesticides (OCPs)
- Google Patents. (n.d.).
- ResearchGate. (2025, August 10).
- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 11, 2026.
- Tetrahedron. (n.d.). This compound. Retrieved January 11, 2026.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Biotage. (2023, January 23).
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Retrieved January 11, 2026.
- Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)
- NIH. (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- Matrix Scientific. (n.d.). This compound. Retrieved January 11, 2026.
- Skin Chakra. (2024, July 30). We have tested 11 natural solubilizers: here are the best 3.
- Google Patents. (n.d.). US8282977B2 - Compositions containing non-polar compounds.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- EPA. (2007, February).
- MOST Wiedzy. (n.d.).
- World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Chemistry LibreTexts. (2020, November 20).
- IJSDR. (n.d.). Methods to boost solubility.
- International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW.
- YouTube. (2025, September 16).
- Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
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Technical Support Center: Optimizing Substitution Reactions of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,2,5,5-tetrakis(chloromethyl)cyclopentanone. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of nucleophilic substitution reactions on this sterically hindered and reactive substrate. We aim to equip you with the knowledge to optimize your reaction conditions, maximize yields, and avoid common pitfalls.
Introduction: The Challenge of a Hindered Electrophile
This compound is a valuable building block for the synthesis of complex molecules, including spiro-heterocycles and other novel scaffolds in drug discovery. However, its unique structure, featuring four chloromethyl groups on a cyclopentanone ring, presents significant steric hindrance and the potential for competing intramolecular reactions. Understanding these challenges is the first step toward successful experimentation.
A primary hurdle in the functionalization of this molecule is the propensity for an intramolecular reaction, leading to the formation of a 1,3-epoxide, particularly when using certain nucleophiles like potassium cyanide in alcoholic solvents.[1] This side reaction can significantly reduce the yield of the desired substitution product. This guide will provide strategies to mitigate this and other common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my substitution reactions with this compound resulting in low yields or a complex mixture of products?
A1: Several factors can contribute to poor outcomes in substitution reactions with this substrate:
-
Steric Hindrance: The four chloromethyl groups create a crowded environment around the electrophilic carbon atoms, slowing down the rate of S(_N)2 reactions.
-
Competing Intramolecular Cyclization: As mentioned, the ketone functionality can participate in an intramolecular reaction with an initially substituted chloromethyl group, leading to the formation of a 1,3-epoxide.[1]
-
Multiple Substitutions: The presence of four reactive sites can lead to a mixture of partially and fully substituted products, making purification challenging.
-
Reaction Conditions: Suboptimal choice of solvent, temperature, or base can favor side reactions or lead to incomplete conversion.
Q2: I observe the formation of an unexpected, highly stable byproduct. What could it be?
A2: The most likely and well-documented byproduct is a 1,3-epoxide.[1] This occurs when the nucleophile first attacks the carbonyl group, and the resulting intermediate undergoes an intramolecular cyclization, displacing one of the adjacent chloromethyl groups. The formation of this stable, bicyclic compound can be a significant competing pathway.
Q3: How can I favor the desired intermolecular substitution over the intramolecular epoxide formation?
A3: Controlling this competition is key to success. Consider the following strategies:
-
Nucleophile Choice: Harder, less basic nucleophiles may be less prone to initial attack at the carbonyl oxygen.
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity towards the chloromethyl groups.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the intramolecular cyclization, which may have a higher activation energy than the desired substitution.
-
Protecting the Ketone: In some cases, protecting the ketone functionality as a ketal before performing the substitution reactions can be an effective, albeit longer, strategy. The protecting group can be removed after the substitution is complete.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the substitution reactions of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | - Increase the concentration of the nucleophile. - If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to increase its effective concentration. - Switch to a more potent nucleophile. |
| Steric Hindrance | - Increase the reaction temperature to overcome the activation energy barrier. - Use a smaller, less sterically demanding nucleophile if possible. |
| Inappropriate Solvent | - Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). Protic solvents can solvate the nucleophile and reduce its reactivity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Many S(_N)2 reactions on sterically hindered substrates require elevated temperatures. |
Problem 2: Formation of the 1,3-Epoxide Byproduct
| Possible Cause | Troubleshooting Steps |
| Reaction with the Carbonyl Group | - Lower the reaction temperature. - Use a less basic nucleophile. - Employ a solvent that does not promote carbonyl addition. |
| Intramolecular Cyclization Favored | - Consider protecting the ketone group as a ketal prior to the substitution reaction. |
| Use of Protic Solvents | - Switch to a polar aprotic solvent to minimize reactions involving the ketone. |
Problem 3: Mixture of Partially Substituted Products
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and/or temperature to drive the reaction to completion. - Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Stoichiometry of the Nucleophile | - Use a sufficient excess of the nucleophile to ensure all four chloromethyl groups react. A molar ratio of at least 4:1 (nucleophile:substrate) is a good starting point. |
Experimental Protocols: A Starting Point
While specific conditions will vary depending on the nucleophile, the following general protocols can serve as a starting point for your optimization.
General Procedure for Nucleophilic Substitution
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate volume of a dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (and a non-nucleophilic base if necessary) to the solution at room temperature. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Different Nucleophiles
| Nucleophile Type | Example | Recommended Solvent | Base (if needed) | Starting Temperature (°C) |
| Azide | Sodium Azide | DMF | - | 50-80 |
| Amine (Primary) | Benzylamine | Acetonitrile | K(_2)CO(_3) | 60-80 |
| Amine (Secondary) | Morpholine | DMSO | Et(_3)N | 80-100 |
| Thiol | Sodium Thiophenoxide | DMF | - | 25-50 |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired substitution pathway and the undesired intramolecular cyclization.
Caption: Desired intermolecular substitution pathway.
Caption: Undesired intramolecular cyclization pathway.
Conclusion
Optimizing substitution reactions for this compound requires a careful consideration of steric effects and the potential for intramolecular side reactions. By understanding the underlying mechanisms and systematically adjusting reaction parameters, researchers can successfully synthesize a wide range of novel derivatives. This guide provides a foundation for troubleshooting and developing robust synthetic protocols. For further assistance, please do not hesitate to contact our technical support team.
References
-
ČIŽMÁRIKOVÁ, R., & HEGER, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. [Link]
Sources
Preventing polymerization during 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone reactions
Technical Support Center: 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
A Guide to Preventing Unwanted Polymerization and Side Reactions
Welcome to the technical support center for this compound. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices to ensure the successful use of this highly reactive building block. As Senior Application Scientists, we understand that unexpected polymerization or the formation of intractable materials can derail critical experiments. This resource is structured to help you diagnose, solve, and prevent these issues by explaining the chemical principles behind them.
Section 1: Understanding the Inherent Reactivity of this compound
This section addresses the fundamental chemical properties of the molecule that contribute to its instability and reactivity.
Q1: Why is this compound so prone to side reactions, especially with bases?
A: The high reactivity stems from its structure as an α-polyhalo ketone.[1] Several factors are at play:
-
Acidic α-Protons: The protons on the carbons between the carbonyl group and the chloromethyl groups (C3 and C4) are acidic. In the presence of a base, these protons can be readily removed to form an enolate intermediate.[2]
-
Enolate-Driven Reactivity: This enolate is the gateway to multiple unwanted reaction pathways. Once formed, it is highly nucleophilic and can initiate a cascade of reactions.
-
Intramolecular Reactions: The molecule contains four chloromethyl groups, which are electrophilic centers. The enolate can attack one of these chloromethyl groups within the same molecule. This intramolecular Williamson ether synthesis is a known pathway that leads to the formation of 1,3-epoxide (oxabicyclo) structures, a documented side product for this specific molecule.[3]
-
Favorskii Rearrangement: As an α-halo ketone, it is susceptible to the Favorskii rearrangement in the presence of a base.[4][5] This pathway involves the formation of a highly strained cyclopropanone intermediate, which can lead to ring contraction or other complex rearrangements, contributing to the formation of a complex product mixture rather than a simple polymer.[6][7]
Q2: When I see an insoluble solid, is it always "polymerization"?
A: Not necessarily in the traditional sense of chain-growth polymerization. While free-radical polymerization is a common issue for unsaturated ketones, the problems encountered with this compound are typically ionic in nature and driven by bases.[8] The insoluble material you observe is more likely:
-
A complex mixture of rearranged products.
-
Oligomers formed from intermolecular condensation reactions.
-
Insoluble salts and degradation products.
For the purpose of this guide, we will use the term "unwanted precipitation" or "decomposition" to describe the formation of these intractable solids.
Section 2: Troubleshooting Guide for Unwanted Precipitation in Reactions
This section provides a direct, problem-and-solution framework for experiments that have gone wrong.
Problem: "Upon adding a base (e.g., sodium methoxide, potassium hydroxide, or an amine), my reaction mixture rapidly turned into a thick, intractable solid."
This is the most common failure mode reported by users. It indicates a loss of control over the reaction, where side pathways are dominating.
Causality Analysis
The rapid formation of a solid is almost certainly due to uncontrolled, exothermic enolate chemistry. Slow, controlled deprotonation is key to success. Adding a strong base quickly and at room temperature generates a high concentration of the reactive enolate, leading to a cascade of the intramolecular (epoxide) and intermolecular (condensation/rearrangement) reactions described above.
Solutions: A Multi-Factor Approach
To prevent this outcome, you must meticulously control the reaction kinetics. The goal is to have your desired reaction (e.g., nucleophilic attack by an external nucleophile) occur significantly faster than the unwanted side reactions.
1. Drastically Reduce the Reaction Temperature
-
Why: Lowering the temperature slows down all reaction rates, but it has a more pronounced effect on the highly energetic, undesired pathways. It also allows for better dissipation of any heat generated during the reaction.
-
Action: Begin your reaction at 0 °C (ice bath). If issues persist, lower the temperature to -20 °C or even -78 °C (dry ice/acetone bath) before adding the base.
2. Control the Rate of Base Addition
-
Why: A high local concentration of base will cause rapid, uncontrolled side reactions. Adding the base slowly ensures that the enolate is formed gradually and can react with your intended substrate before it reacts with itself or another molecule of starting material.
-
Action: Use a syringe pump for the slow, dropwise addition of your base solution over a prolonged period (e.g., 30-60 minutes or longer). Ensure vigorous stirring to quickly disperse the added base.
3. Re-evaluate Your Choice of Base
-
Why: The strength and steric bulk of the base are critical. A very strong, small base like hydroxide or methoxide is highly reactive and can promote the undesired pathways.
-
Action: Consider using a weaker or more sterically hindered base. For example, a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures might selectively form the enolate without competing nucleophilic attack. If your reaction requires a nucleophilic base, a bulkier one like potassium tert-butoxide may favor intermolecular reactions over the intramolecular cyclization due to steric hindrance.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting these base-induced side reactions.
Caption: Troubleshooting workflow for base-induced precipitation.
Section 3: Proactive Prevention & Best Practices (FAQs)
Q3: How should I properly store and handle this compound?
A: Proper storage is the first line of defense.
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
Incompatibilities: Keep away from bases, strong oxidizing agents, and metals.[9][10] Even trace amounts of basic impurities on glassware can be problematic. Ensure all reaction flasks are scrupulously clean and dry.
Q4: Are standard free-radical inhibitors like BHT or hydroquinone useful?
A: Generally, they are not the primary solution. The dominant decomposition pathways are ionic, initiated by bases.[2] Free-radical inhibitors are designed to scavenge radicals, which are not the main reactive species here.[][12] While adding a small amount is unlikely to harm the reaction, it will not prevent the base-catalyzed side reactions. Focusing on temperature and base control is far more effective.
Q5: How can I monitor my reaction for the early signs of decomposition?
A: Active monitoring can save a reaction.
-
Thin-Layer Chromatography (TLC): At regular intervals, carefully quench a small aliquot of the reaction mixture with a mild acid (e.g., saturated NH4Cl solution) and extract with an organic solvent. Spot on a TLC plate to monitor the disappearance of starting material and the appearance of new products. A streak or baseline spotting is a classic sign of decomposition/polymerization.
-
Visual Observation: The first sign of trouble is often a slight color change (yellowing) or the appearance of turbidity before mass precipitation occurs. If this is observed, immediately cool the reaction vessel further.
Section 4: Key Protocols and Data
Protocol: General Procedure for Base-Mediated Reactions
This protocol provides a robust starting point for minimizing side reactions.
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of this compound in a suitable anhydrous solvent (e.g., THF, Dioxane) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel/syringe pump inlet.
-
Cooling: Cool the reaction vessel to the target temperature (start with 0 °C or lower) using an appropriate cooling bath.
-
Base Addition: Prepare a solution of the base in the same anhydrous solvent. Add the base solution dropwise via syringe pump over 1-2 hours.
-
Monitoring: Monitor the reaction's progress via TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) while the flask is still in the cooling bath.
-
Workup: Proceed with standard aqueous workup and extraction.
Data Table: Recommended Starting Conditions to Mitigate Side Reactions
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Temperature | Room Temperature (20-25 °C) | -20 °C to 0 °C | Reduces the rate of exothermic side reactions.[5] |
| Base Addition | Single portion, rapid addition | Slow, dropwise via syringe pump | Prevents high local concentrations of base. |
| Base Choice | NaOH, KOH, NaOMe | K-OtBu, LiHMDS, or weaker bases | Steric bulk or lower reactivity can improve selectivity.[2] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents moisture, which can interfere with the reaction. |
References
- US2229625A - Method of stabilizing halogenated ketones.
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Georganics. [Link]
-
Favorskii rearrangement. Wikipedia. [Link]
-
p1d4 favorskii. Andrew G Myers Research Group, Harvard University. [Link]
-
Favorskii Rearrangement. NROChemistry. [Link]
-
Cyclopentanone Safety Data Sheet. Shiny Chemical Industrial Co., Ltd. [Link]
-
Levina, A. S., & Zonov, Y. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 525. [Link]
-
Paquette, L. A. (2004). The Favorskii Rearrangement. In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]
-
Čižmáriková, R., & Heger, J. (1977). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 31(1), 92-98. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. [Link]
-
How Do Polymerization Inhibitors Work? Chemistry For Everyone. YouTube. [Link]
-
Ron. (2015). Answer to 'Regioselectivity of alpha halogenation of ketones'. Chemistry Stack Exchange. [Link]
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- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
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- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. georganics.sk [georganics.sk]
- 12. youtube.com [youtube.com]
Technical Support Center: Characterization of Polych-lorinated Compounds
Welcome to the technical support center for the characterization of polychlorinated compounds (PCCs). This guide is designed for researchers, analytical chemists, and professionals in drug development who encounter the unique and formidable challenges presented by these persistent and complex analytes. My objective is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate high-quality, defensible data.
The analysis of compounds such as polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and chlorinated paraffins (CPs) is notoriously difficult. This is due to their chemical inertness, the sheer number of possible congeners and isomers, their presence at trace levels in highly complex matrices, and their tendency to bioaccumulate.[1][2][3] This guide is structured to follow a typical analytical workflow, addressing common pain points with practical, experience-based solutions.
Section 1: Sample Collection & Preparation: The Foundation of Accurate Analysis
Garbage in, garbage out. Nowhere is this truer than in trace-level analysis of PCCs. Insufficient or improper sample preparation is a primary source of error in PCB analysis.[4] The goal is to efficiently extract target analytes while rigorously removing interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: My analyte recoveries are consistently low and erratic, especially for higher chlorinated congeners. What's going on?
A1: This is a classic and multifaceted problem often rooted in three areas: extraction inefficiency, analyte loss during cleanup, or matrix effects.
-
Causality & Explanation: Polychlorinated compounds, particularly the higher chlorinated ones, are extremely hydrophobic (lipophilic).[5] In fatty matrices like tissue, milk, or oils, they are tightly bound within the lipid fraction. Standard solvent extraction (e.g., Soxhlet with hexane) may not be vigorous enough to break these analyte-matrix interactions. Furthermore, aggressive cleanup steps needed to remove lipids and other interferences can inadvertently remove the target analytes.
-
Troubleshooting & Protocol:
-
Enhance Extraction: For solid and semi-solid matrices, consider Accelerated Solvent Extraction (ASE®) which uses elevated temperatures and pressures to improve extraction efficiency.[6] For liquid samples, ensure vigorous mixing and sufficient solvent-to-sample ratios.
-
Validate with Isotope Dilution: The gold standard for quantitation is Isotope Dilution Mass Spectrometry (IDMS) .[7][8][9] By spiking the sample with a known amount of a stable, isotopically labeled analog of your target analyte before extraction, you can accurately correct for losses at every stage of the sample preparation and analysis.[10][11][12] Any loss of the native analyte is mirrored by a proportional loss of the labeled standard, providing a built-in correction factor.
-
Optimize Cleanup: For high-fat samples, a multi-stage cleanup is essential. A common, effective approach involves:
-
Acidic Silica Gel: A multi-layer silica gel column is highly effective. Layers treated with sulfuric acid oxidize lipids, a silver nitrate layer removes sulfur compounds, and a potassium hydroxide layer removes acidic components, while the non-polar PCCs pass through.[13][14]
-
Florisil or Alumina Chromatography: These polar sorbents can be used to separate PCBs from the more polar dioxins and furans.[15]
-
-
Q2: I'm seeing significant signal enhancement/suppression in my GC-MS analysis. How do I combat matrix effects?
A2: Matrix effects occur when co-extracted, non-volatile components accumulate in the GC inlet, creating active sites that can either trap analytes (suppression) or prevent them from adsorbing to other active sites, leading to better transfer to the column (enhancement).[16] This phenomenon is a major source of inaccurate quantification.[16][17][18]
-
Causality & Explanation: Fatty acids, sterols, and pigments from the sample matrix are often not fully removed during cleanup. When injected, they coat the GC inlet liner. This can shield thermally labile analytes from degradation, leading to an enhanced signal compared to a clean solvent standard.[16]
-
Troubleshooting & Protocol:
-
Matrix-Matched Calibration: This is the most direct way to compensate for matrix effects.[17][18] Prepare your calibration standards in an extract of a "blank" matrix—a sample of the same type (e.g., fish tissue, soil) that is known to be free of your target analytes. This ensures that the standards and samples experience the same matrix-induced effects in the GC inlet.
-
Enhanced Cleanup: If matrix effects are severe, your cleanup protocol needs to be more rigorous. For fatty matrices, techniques like Gel Permeation Chromatography (GPC) or specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) can be highly effective at removing lipids prior to instrumental analysis.[5]
-
Inlet Maintenance: Regular maintenance is critical. Replace the GC inlet liner and septum frequently, and trim the first few centimeters of the analytical column. This removes the accumulation of non-volatile matrix components that cause the problem.[19]
-
Workflow Diagram: Sample Preparation for Dioxin/PCB Analysis
Caption: A typical sample preparation workflow for complex matrices.
Section 2: Chromatographic Separation: The Art of Resolution
The primary goal of chromatography is to separate individual PCC congeners from each other and from matrix interferences. Given that a technical PCB mixture can contain dozens of congeners, and there are 209 possible PCB congeners in total, this is a significant challenge.[1][4]
Frequently Asked Questions (FAQs)
Q1: I can't resolve key toxic PCB congeners (e.g., PCB-126 and PCB-156). What column and conditions should I use?
A1: This is a common and critical issue, as co-elution leads to inaccurate quantification and risk assessment. Standard "workhorse" columns like a 5% phenyl-methylpolysiloxane (e.g., ZB-5ms) can resolve many congeners but struggle with diagnostically important pairs.[20]
-
Causality & Explanation: The separation of PCB congeners depends on subtle differences in their volatility and interaction with the GC stationary phase. Planar (non-ortho) PCBs, which are particularly toxic, have very different shapes from non-planar (ortho-substituted) PCBs, but congeners with similar chlorine numbers and substitution patterns can have nearly identical chromatographic behavior on standard phases.
-
Troubleshooting & Protocol:
-
Select the Right Column: For comprehensive congener-specific analysis, as required by methods like EPA 1668C, a single column is often insufficient.[8][21][22] A high-resolution gas chromatography (HRGC) approach is necessary.[23]
-
Primary Column: A longer column (e.g., 60m) with a 5% phenyl phase provides good general separation.
-
Confirmation Column: A second column of different polarity (e.g., a 50% phenyl phase or a more specialized shape-selective phase) is used to confirm identifications and resolve key co-elutions.
-
-
Optimize GC Parameters:
-
Slow Oven Ramp: Use a very slow temperature ramp (e.g., 1-2 °C/min) through the elution range of your target congeners to maximize resolution.
-
Carrier Gas Flow: Operate the column at its optimal linear velocity for helium to achieve the highest efficiency.
-
-
Consider GCxGC: For extremely complex mixtures like chlorinated paraffins, comprehensive two-dimensional gas chromatography (GCxGC) is becoming the state-of-the-art.[13][24] It uses two columns with different separation mechanisms, providing a massive increase in peak capacity and allowing for structured separation of congener groups.[13]
-
Q2: My peak shapes are tailing badly for late-eluting compounds. What is the cause?
A2: Peak tailing is a sign of undesirable interactions between the analyte and the chromatographic system.
-
Causality & Explanation: Tailing occurs when a portion of the analyte molecules are delayed as they move through the column. This can be caused by active sites in the GC inlet (e.g., from matrix buildup), degradation of the column's stationary phase, or leaks in the system.
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting GC peak tailing.
Section 3: Detection & Quantification: Achieving Sensitivity & Specificity
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the ultra-trace detection of PCCs, particularly for regulatory methods like EPA 1668C which requires picogram-level detection.[23]
Frequently Asked Questions (FAQs)
Q1: Why is High-Resolution Mass Spectrometry (HRMS) required for dioxin and PCB analysis? Can't I use a standard quadrupole MS?
A1: The requirement for HRMS is driven by the need for extreme specificity to overcome isobaric interferences from the complex sample matrix.
-
Causality & Explanation: A standard quadrupole mass spectrometer (low resolution) separates ions based on their nominal mass-to-charge ratio (m/z), which is an integer value. In a complex environmental extract, many other chlorinated compounds (e.g., polychlorinated naphthalenes, diphenyl ethers) can have the same nominal mass as your target dioxin or PCB congener. This creates an isobaric interference , making accurate quantification impossible. HRMS instruments (like magnetic sector or Orbitrap) can measure m/z to four or five decimal places. This allows you to resolve your target analyte from interferences based on their exact mass difference, which arises from the slight mass differences between atoms (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). A resolving power of at least 10,000 is required to achieve this.[14][23]
Q2: What is the best ionization mode for Chlorinated Paraffins (CPs)? My sensitivity is very poor with standard Electron Ionization (EI).
A2: Standard EI is not ideal for CPs. The recommended technique is Electron Capture Negative Ionization (ECNI) .[24][25]
-
Causality & Explanation: CPs are complex mixtures of chlorinated n-alkanes (CnH2n+2-mClm).[25] EI causes extensive fragmentation, resulting in a complex, unresolved "hump" in the chromatogram with few characteristic ions, making quantification nearly impossible. ECNI is a softer ionization technique that is highly selective for electrophilic compounds (like those containing many chlorine atoms). It produces abundant [M-Cl+O]⁻ or [M-Cl]⁻ ions, which are much more specific and provide significantly higher sensitivity, especially for congeners with five or more chlorine atoms.[25][26]
Data Comparison: Ionization Techniques for PCCs
| Technique | Principle | Pros | Cons | Best For |
| Electron Ionization (EI) | High-energy electrons bombard molecules, causing fragmentation. | Produces repeatable, library-searchable mass spectra. | Extensive fragmentation can lead to loss of molecular ion; low sensitivity for some PCCs. | General screening; PCB Aroclor analysis. |
| Electron Capture Negative Ionization (ECNI) | Low-energy electrons are captured by electronegative analytes, forming negative ions. | Extremely high sensitivity for polyhalogenated compounds; softer ionization. | Response is highly dependent on chlorine number; less fragmentation for structural info. | Chlorinated Paraffins (CPs), highly chlorinated pesticides.[24][25] |
| Liquid Chromatography-ESI-MS | Electrospray ionization of analytes separated by LC. | Allows for analysis of very long-chain CPs (LCCPs) not amenable to GC. | Response factors are highly dependent on chlorination level. | Emerging technique for SCCPs, MCCPs, and LCCPs.[25] |
Section 4: Quality Assurance / Quality Control (QA/QC)
For the analysis of PCCs, especially in a regulatory context, a robust QA/QC program is non-negotiable. It provides the objective evidence that your entire analytical system is in control and producing data of known and defensible quality.
Frequently Asked Questions (FAQs)
Q1: What are the essential QC samples I must run with every batch of samples?
A1: A typical analytical batch for PCC analysis should include the following:
-
Method Blank (Procedural Blank): A sample of clean matrix (e.g., purified sand or sodium sulfate) that is processed through the entire sample preparation and analysis procedure exactly like a real sample. This is used to assess contamination from solvents, glassware, and the laboratory environment. The pervasive nature of PCBs makes background contamination a common issue.[1]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of target analytes from a source independent of your calibration standards. The LCS is used to monitor the performance and accuracy of the entire analytical method.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration of target analytes. The MS/MSD is used to assess the effect of the sample matrix on analyte recovery and to determine method precision for a specific sample type.
-
Isotopically Labeled Internal Standards: As mentioned in Section 1, these should be added to every sample, blank, and QC sample before extraction. Their recovery is monitored to ensure the extraction and cleanup process was effective for each individual sample. EPA Method 1668C specifies acceptance criteria for labeled standard recoveries.[8]
References
- Analytical strategies for determination of chlorinated paraffins in foods: an up-to-date review. Food Control.
- An analytical method for chlorinated paraffins and their determination in soil samples. Talanta.
- Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards. TrAC Trends in Analytical Chemistry.
-
Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry . PubMed. Available at: [Link]
- Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency.
-
Evaluation of Measurement Uncertainty for Persistent Organic Pollutants by Isotope-Dilution Mass Spectrometry . ResearchGate. Available at: [Link]
- EPA Method 1668 C Instrumentation Guide. Amptius.
-
Polychlorinated Biphenyls (PCBs): Sources, Exposures, Toxicities . Environmental Science & Technology. Available at: [Link]
- Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. LECO Corporation.
-
Qualitative Analysis of Chlorinated Paraffins in Recycled Plastics . Diva-portal.org. Available at: [Link]
-
Quantification of Persistent Organic Pollutants in Various Matrices Using Stir Bar Sorptive Extraction and Isotope Dilution Mass . Duquesne Scholarship Collection. Available at: [Link]
-
Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD . PubMed Central. Available at: [Link]
-
Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD . SciSpace. Available at: [Link]
-
Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD . PubMed. Available at: [Link]
-
Appropriate use of EPA Methods 8082 and 1668 . ESSLAB. Available at: [Link]
-
POTW PCBs Sampling, Analysis & Reporting Protocols Using EPA Method 1668C . Bay Area Clean Water Agencies. Available at: [Link]
-
(PDF) Measurement Uncertainty for Persistent Organic Pollutants by Isotope-Dilution Mass Spectrometry . ResearchGate. Available at: [Link]
-
Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses . Washington State Department of Ecology. Available at: [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry . Restek. Available at: [https://www.restek.com/en/technical-literature-library/articles/matrix-effects-in-multi-residue-pesticide-analysis-when-using-liquid-chromatography-tandem-mass-spectrometry/]([Link] chromatography-tandem-mass-spectrometry/)
-
(PDF) Analysis, occurrence and removal of polychlorinated biphenyls (PCBs) in mine water – A review . ResearchGate. Available at: [Link]
-
Exploring the impact of polychlorinated biphenyls on comorbidity and potential mitigation strategies . Frontiers. Available at: [Link]
-
Manual on Determination of Dioxins in Ambient Air . Japan Ministry of the Environment. Available at: [Link]
-
Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid . Agilent. Available at: [Link]
-
Automated Sample Preparation in Dioxin Analysis . Grupo Biomaster. Available at: [Link]
-
Automated Sample Preparation and Measurement Workflow for Dioxin Analysis . ResearchGate. Available at: [Link]
-
Persistent Problem: Global Challenges to Managing PCBs . PubMed Central. Available at: [Link]
-
Differentiating Polychlorinated Biphenyls (PCB's) by GC / FID / ECD . Buck Scientific. Available at: [Link]
- Method 1624, Revision B - Volatile Organic Compounds by Isotope Dilution GC/MS. U.S. Environmental Protection Agency.
-
Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples . IEEE Xplore. Available at: [Link]
-
Learn about Polychlorinated Biphenyls (PCBs) . U.S. Environmental Protection Agency. Available at: [Link]
-
Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS . Chromatography Online. Available at: [Link]
-
GC Troubleshooting Guide . Restek. Available at: [Link]
-
Polychlorinated Biphenyls (PCBs) Designated as Toxic by the World Health Organization (WHO) by GC-MS (TN-2023) . Phenomenex. Available at: [Link]
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- 7. Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Controlling Substitution on 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Welcome to the technical support center for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling the degree of substitution in your experiments. As a highly functionalized and sterically congested molecule, this compound presents unique challenges and opportunities in synthetic chemistry. This document provides expert insights and practical guidance to help you achieve your desired substitution products, from mono- to tetra-substituted derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nucleophilic substitution reactions of this compound.
Issue 1: No Reaction or Extremely Low Conversion
Question: I am trying to perform a nucleophilic substitution on this compound, but I am observing no product formation or very low yields, even with a strong nucleophile. What is going on?
Answer: The primary obstacle to substitution on this substrate is the immense steric hindrance around the four chloromethyl groups.[1][2] These groups are situated on quaternary carbons, creating a highly crowded environment that impedes the backside attack required for a typical SN2 reaction. Additionally, the neopentyl-like structure of the substitution centers contributes to the low reactivity.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this can also promote side reactions. It is a delicate balance between providing enough energy for the desired reaction without decomposing the starting material or product.
-
Use a Smaller, Highly Nucleophilic Reagent: The size of the incoming nucleophile is critical. Smaller nucleophiles will have a greater chance of accessing the electrophilic carbon. For example, azide (N₃⁻) or cyanide (CN⁻) are small and potent nucleophiles.
-
Select an Appropriate Solvent: Polar aprotic solvents such as DMF or DMSO are recommended as they can help to solvate the reactants and facilitate SN2 reactions without participating in the reaction.[1]
-
Consider a Change in Mechanism: If SN2 is proving too difficult, you might consider conditions that could favor an SN1-type reaction, although the formation of a primary carbocation is generally unfavorable. This would require a polar protic solvent and a non-basic, weakly coordinating nucleophile.
Issue 2: Formation of an Unexpected Byproduct, Insoluble in Most Organic Solvents
Question: After running my substitution reaction, I've isolated a product that does not correspond to the expected substituted cyclopentanone. My spectral data (IR, NMR) suggests the absence of a carbonyl group. What could this be?
Answer: You are likely observing the formation of a 1,3-epoxide derivative. A study on the reaction of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide in ethanol revealed that the carbonyl group can react preferentially to form a stable 1,3-epoxide, rather than substitution occurring at the chloromethyl groups.[3] This intramolecular reaction is a significant potential side pathway, especially with nucleophiles that can also act as bases.
Troubleshooting Steps:
-
Protect the Carbonyl Group: If the nucleophile is basic, consider protecting the ketone functionality as a ketal (e.g., using ethylene glycol and an acid catalyst) before attempting the substitution. The ketal can be removed post-substitution under acidic conditions.
-
Modify Reaction Conditions: The use of a less basic nucleophile or strictly anhydrous, non-protic conditions can disfavor the intramolecular cyclization.
-
Characterize the Byproduct: To confirm the formation of the 1,3-epoxide, acquire IR and NMR spectra. The IR spectrum will lack the characteristic C=O stretch (around 1740 cm⁻¹ for the parent ketone), and the ¹H NMR will show a significant shift in the signals for the methylene protons.[3]
Issue 3: Polysubstitution is Occurring, and I Cannot Isolate the Mono-substituted Product
Question: I am trying to achieve mono-substitution, but my reaction mixture contains a complex mixture of di-, tri-, and even tetra-substituted products. How can I control the degree of substitution?
Answer: Controlling the degree of substitution on a molecule with four identical reactive sites is a significant challenge and often results in a mixture of products. Achieving selectivity for a single substitution relies on carefully controlling the reaction conditions to favor the kinetic product.
Troubleshooting Steps:
-
Stoichiometric Control: Use a sub-stoichiometric amount of the nucleophile (e.g., 0.8-1.0 equivalents) relative to the tetrakis(chloromethyl)cyclopentanone. This will increase the statistical probability of mono-substitution.
-
Low Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product.[4][5][6] The first substitution is generally the fastest due to less steric hindrance compared to the subsequent substitutions.
-
Slow Addition of the Nucleophile: Add the nucleophile solution dropwise to the solution of the cyclopentanone derivative over an extended period. This keeps the instantaneous concentration of the nucleophile low, further favoring mono-substitution.
-
Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the progress of the reaction. Quench the reaction when the desired mono-substituted product is at its maximum concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to favor mono-substitution over polysubstitution?
A1: The key is to operate under kinetic control .[4][5][6] This involves using a precise 1:1 stoichiometry of your nucleophile to the substrate, running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate, and adding the nucleophile slowly to the reaction mixture. This ensures that the statistically favored and kinetically faster first substitution is the predominant pathway.
Q2: How does the choice of nucleophile affect the degree of substitution?
A2: A highly reactive, sterically small nucleophile will react faster, but may be harder to control, leading to polysubstitution. A less reactive or bulkier nucleophile will react more slowly, which can sometimes provide better selectivity for mono-substitution, as the energy barrier for subsequent substitutions on an already more hindered molecule will be even higher.
Q3: Is it possible to achieve selective di-substitution?
A3: Achieving a specific di-substituted isomer (2,2- or 2,5-) is extremely challenging due to the similar reactivity of the remaining chloromethyl groups after the first substitution. However, you can favor the formation of a mixture of di-substituted products by using approximately two equivalents of the nucleophile. The separation of these isomers will likely require careful chromatography.
Q4: Can I achieve complete tetra-substitution?
A4: Yes, tetra-substitution is often more straightforward than controlled partial substitution. To achieve this, use a large excess of the nucleophile (e.g., 5-10 equivalents) and higher reaction temperatures for a prolonged period to drive the reaction to completion. Be aware that the final substitutions will be significantly slower due to increased steric hindrance.
Q5: Are there any recommended starting conditions for a mono-substitution reaction?
A5: A good starting point would be to dissolve the this compound in anhydrous DMF or DMSO. Cool the solution to 0 °C or room temperature, and slowly add a solution of 1.0 equivalent of your nucleophile in the same solvent over 1-2 hours. Monitor the reaction by TLC or GC-MS every 30 minutes.
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-substitution (Example with Sodium Azide)
This protocol is designed to favor the formation of 2-(azidomethyl)-2,5,5-tris(chloromethyl)cyclopentanone.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 eq.) in anhydrous DMF.
-
Nucleophile Solution: In the dropping funnel, prepare a solution of sodium azide (1.0 eq.) in anhydrous DMF.
-
Reaction: Cool the flask containing the cyclopentanone derivative to 0 °C in an ice bath. Begin a slow, dropwise addition of the sodium azide solution over 2 hours with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the starting material is mostly consumed and the mono-substituted product is maximized, quench the reaction by pouring it into cold water. Extract the aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq. Nucleophile | Minimizes polysubstitution statistically. |
| Temperature | 0 °C to RT | Favors the kinetic product (mono-substitution).[4][5][6] |
| Solvent | Anhydrous DMF | Polar aprotic solvent, favors SN2.[1] |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the nucleophile. |
Protocol 2: Thermodynamically Controlled Tetra-substitution (Example with Sodium Cyanide)
This protocol aims for the complete substitution to form 2,2,5,5-Tetrakis(cyanomethyl)cyclopentanone.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 eq.) and sodium cyanide (5 eq.) in DMSO.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material and all intermediate substituted products are no longer visible. This may take 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. Caution: This will generate HCN gas. This step must be performed in a well-ventilated fume hood. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Stoichiometry | >4 eq. Nucleophile | Drives the reaction to completion. |
| Temperature | 80-100 °C | Provides sufficient energy for all four substitutions. |
| Solvent | DMSO | High-boiling polar aprotic solvent. |
| Reaction Time | 24-48 hours | Ensures complete conversion. |
Visualizing Reaction Control
The choice between kinetic and thermodynamic control is crucial for determining the product distribution. The following diagram illustrates this concept.
Caption: Troubleshooting decision tree for substitution reactions.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Elimination Side Reactions with Hindered Alkyl Halides. BenchChem.
-
Anonymous. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at: [Link]
- Láčová, M., et al. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)-cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Available at: [Link]
-
Quora. (2015). How to understand substitution and elimination reactions in alkyl halides. Quora. Available at: [Link]
-
Reddit. (2016). Kinetic vs thermodynamic control: for what reactions must these be considered?. Reddit. Available at: [Link]
-
Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Khan Academy. Available at: [Link]
-
NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. NIST WebBook. Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Reducing impurities in 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone production
An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and practical guidance for the synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, focusing on the reduction and elimination of common impurities.
Technical Support & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities formed during the chloromethylation of cyclopentanone?
A1: Impurities in this synthesis primarily stem from incomplete reactions and competitive side reactions. The most common classes of impurities include:
-
Partially Chloromethylated Intermediates: Mono-, di-, and tri-(chloromethyl)cyclopentanone species are often present if the reaction does not proceed to completion.
-
Diaryl- or Polymeric-type Products: Under acidic conditions, the enol form of cyclopentanone or the product can undergo self-condensation or react with formaldehyde to form polymeric byproducts. This is a known side reaction in chloromethylations.[1][2]
-
Bis(chloromethyl) ether: This is a hazardous and highly carcinogenic byproduct that can form in situ from formaldehyde and hydrogen chloride.[3] It is crucial to handle the reaction mixture with appropriate safety precautions.
-
Residual Starting Materials and Solvents: Unreacted cyclopentanone and residual solvents from the workup and purification steps can also be present.
Q2: How do reaction conditions influence the formation of these impurities?
A2: Several reaction parameters critically affect the purity of the final product:
-
Temperature: Higher temperatures can accelerate the formation of polymeric byproducts and increase the volatility of hydrogen chloride, potentially slowing the desired reaction.[1]
-
Catalyst Choice and Concentration: The Lewis acid catalyst, typically zinc chloride, plays a crucial role.[2][3] An insufficient amount may lead to an incomplete reaction, while an excessive amount can promote unwanted side reactions.
-
Reactant Stoichiometry: An appropriate excess of formaldehyde and hydrogen chloride is necessary to drive the reaction towards the fully substituted product and minimize the presence of partially chloromethylated species.
-
Reaction Time: Insufficient reaction time is a primary cause of incomplete conversion. Monitoring the reaction's progress is essential.
Q3: What are the most effective methods for purifying the crude product?
A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization . The choice of solvent is paramount for successful purification. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at cooler temperatures, while impurities remain in the solution.
Another potential, though more resource-intensive, method for removing stubborn impurities is column chromatography .[4]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion. | Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time. Rationale: This ensures that the equilibrium has shifted as far as possible towards the desired product. |
| Product Loss During Workup: The product may be partially soluble in the aqueous wash solutions. | Solution: Minimize the volume of water used for washing and ensure it is cold. If significant loss is suspected, the aqueous layers can be back-extracted with a suitable organic solvent. Rationale: Lowering the temperature decreases the solubility of the organic product in the aqueous phase. | |
| Persistent Impurities After Recrystallization | Inappropriate Solvent Choice: The chosen recrystallization solvent may have similar solubility profiles for both the product and the impurity. | Solution: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, acetic acid/water) can sometimes provide better separation. Rationale: Altering the polarity of the solvent system can significantly change the relative solubilities of the product and impurities. |
| Co-precipitation: The impurity may be crystallizing out along with the product. | Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly without agitation to promote the formation of pure crystals. A second recrystallization may be necessary. Rationale: Slow cooling allows for the selective crystallization of the less soluble compound (the desired product), leaving impurities behind in the mother liquor. | |
| Product is an Oil or Gummy Solid | High Impurity Level: A significant amount of impurities can depress the melting point and inhibit crystallization. | Solution: Attempt to purify a small portion of the material via column chromatography to obtain a seed crystal.[4] Alternatively, triturate the oil with a non-polar solvent (e.g., hexanes) to try and induce crystallization and wash away more soluble impurities. Rationale: Impurities disrupt the crystal lattice formation. Removing some of them can often facilitate crystallization. |
Protocols & Methodologies
Synthesis of this compound
This protocol is based on the principles of the Blanc chloromethylation reaction.[2][3]
Step-by-Step Protocol:
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a gas inlet tube for HCl, and a reflux condenser connected to a gas trap.
-
Initial Charge: Charge the flask with cyclopentanone and a Lewis acid catalyst such as anhydrous zinc chloride.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add paraformaldehyde while stirring.
-
Reaction: Begin bubbling hydrogen chloride gas through the stirred mixture while maintaining a low temperature. After saturation, slowly warm the reaction to a controlled temperature (e.g., 40-50°C) and maintain for several hours.
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor the disappearance of starting material and intermediates by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture and pour it slowly over crushed ice with stirring. The crude product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.
-
Drying: Dry the crude product in a vacuum desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol, isopropanol, or an acetic acid/water mixture).
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Visual Workflow and Pathway Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathways showing the desired synthesis route and common side reactions.
Analytical Methods for Purity Assessment
To ensure the quality of the final product, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents and lower-chlorinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Validation of these analytical methods is crucial to ensure they are suitable for their intended purpose, providing sensitive, specific, and accurate results.[5]
References
-
Durham E-Theses. New studies in aromatic chloromethylation. Durham University. Available at: [Link].
-
Georganics. 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. Georganics. Available at: [Link].
-
ČIŽMÁRIKOVÁ, R. and HEGER, J. Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers. Available at: [Link].
- Google Patents. Purification of cyclopentanone. Google Patents.
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link].
- Google Patents. The purification method of cyclopentanone. Google Patents.
-
Wikipedia. Blanc chloromethylation. Wikipedia. Available at: [Link].
-
ResearchGate. A Convenient Synthesis of 2-Chlorophenylmethylidene-5,5-dimethylcyclopentanone, a Key Intermediate for a Potent Fungicide Against Botrytis cinera. ResearchGate. Available at: [Link].
-
ResearchGate. Synthesis and reactivity of polychlorocyclopentanones. ResearchGate. Available at: [Link].
-
Georganics. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity. Georganics. Available at: [Link].
-
National Center for Biotechnology Information. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. NCBI. Available at: [Link].
-
Organic Syntheses. 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. Organic Syntheses. Available at: [Link].
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a versatile but challenging building block. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common pitfalls, from unexpected side reactions to catalyst deactivation, and offer field-proven strategies for success.
Section 1: Core Reactivity Profile of this compound
Understanding the inherent reactivity of this compound (TCCP) is the first step in troubleshooting. The molecule possesses two distinct reactive zones: the electrophilic carbonyl carbon and the four electrophilic primary carbons of the chloromethyl groups. The proximity of these sites often leads to a competition between desired intermolecular reactions and undesired intramolecular pathways.
Key Reactive Sites on TCCP
Caption: Decision tree for selecting a reductive dechlorination catalyst.
FAQ 3: My Friedel-Crafts alkylation reaction with an aromatic compound is not working. What are the main barriers?
Answer: Using TCCP as an alkylating agent in a Friedel-Crafts reaction is exceptionally difficult for two primary reasons, both stemming from the interaction with the required Lewis acid catalyst (e.g., AlCl₃). [1][2]
-
Catalyst Sequestration: The carbonyl oxygen of TCCP is a Lewis base that will form a stable complex with the Lewis acid catalyst. [1]This deactivates the catalyst, often requiring more than a stoichiometric amount to even initiate the reaction.
-
Electronic Deactivation: The powerful electron-withdrawing effect of the ketone and the four chloro-substituents significantly reduces the reactivity of the chloromethyl groups, making them poor electrophiles for this reaction. Friedel-Crafts reactions typically fail on substrates with strongly deactivating groups. [2][3] Troubleshooting & Alternative Strategies:
-
Protect the Carbonyl: As with nucleophilic substitutions, protecting the ketone as a ketal is the most effective strategy. This removes the Lewis basic site, preventing catalyst sequestration.
-
Use a More Potent Lewis Acid: While AlCl₃ is standard, stronger "super acid" systems might be required, but this increases the risk of side reactions and decomposition. [4]3. Consider an Alternative Coupling Strategy: If the goal is to attach the TCCP scaffold to an aromatic ring, a Friedel-Crafts reaction may not be the best approach. Consider converting the aromatic compound into an organometallic reagent (e.g., a Grignard or organolithium) and reacting it with the (protected) TCCP in a cross-coupling reaction, although this would target the chloromethyl groups, not the carbonyl.
FAQ 4: I want to synthesize bicyclic or spirocyclic compounds from TCCP. What type of catalyst should I use?
Answer: TCCP is an excellent precursor for complex polycyclic systems. The catalyst's role is to promote an intramolecular bond-forming event. The choice of catalyst dictates the mechanism and, therefore, the structure of the product.
Strategies for Intramolecular Cyclization
| Strategy | Catalyst/Reagent | Mechanism & Rationale | Potential Issues |
| Anionic Cyclization | Strong, non-nucleophilic base (e.g., NaH, LDA, t-BuOK) | The base generates an enolate at the C3 or C4 position, which then acts as an internal nucleophile, displacing one of the chloromethyl groups in an intramolecular S(_N)2 reaction. This is a classic method for forming fused ring systems. | Can be difficult to control which chloromethyl group reacts. Potential for elimination side reactions. |
| Reductive Cyclization | Zero-valent metals (e.g., Zn, SmI₂) | The metal reductively inserts into a C-Cl bond, creating an organometallic intermediate (e.g., an organozinc species). This new nucleophilic carbon can then attack another C-Cl bond or the carbonyl group, leading to various bicyclic products. | Requires strictly anhydrous conditions. Stoichiometric amounts of the metal are needed. |
| Radical Cyclization | Radical initiator (AIBN) + radical mediator (e.g., Bu₃SnH) | A tin radical abstracts a chlorine atom, generating a carbon-centered radical which can then cyclize onto another chloromethyl group or potentially onto the carbonyl π-system. This method is powerful for forming 5-membered rings. | Toxicity of organotin reagents is a major drawback. Stoichiometric and often difficult to remove byproducts. |
References
-
Lácová, M., & Sršňová, A. (1983). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)-cyclopentanone with potassium cyanide. Chemical Papers, 37(5), 655-662. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 11, 2026, from [Link]
-
Ghorai, M. K., et al. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 8, 1594–1632. [Link]
-
De Kimpe, N., et al. (1987). Synthesis and reactivity of polychlorocyclopentanones. Tetrahedron, 43(15), 3445-3454. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. [Link]
-
Lesage, S., et al. (2000). Aqueous reductive dechlorination of chlorinated ethylenes with tetrakis(4-carboxyphenyl)porphyrin cobalt. Environmental Science & Technology, 34(17), 3721–3727. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Introduction Welcome to the technical support guide for investigating the thermal degradation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS: 67059-01-2).[1][2][3][4] This document is designed for researchers, chemists, and material scientists who are studying the thermal stability and decomposition kinetics of this highly chlorinated organic compound. Understanding its behavior at elevated temperatures is crucial for safety, process optimization, and predicting material lifetime.
The thermal degradation of halogenated compounds can be complex and presents unique challenges, including the evolution of corrosive gases.[5] This guide provides troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure data integrity and operator safety. Please note that upon combustion or exposure to high temperatures, this compound is expected to decompose and produce hazardous fumes, including carbon oxides and hydrogen chloride.[6]
Section 1: Safety & Handling FAQs
This section addresses critical safety precautions when handling and analyzing this compound, particularly concerning its thermal decomposition.
Q1: What are the primary hazards associated with the thermal degradation of this compound? A1: The primary hazard is the evolution of corrosive and toxic gases. The molecular structure, containing chlorine and a carbonyl group, suggests that thermal decomposition will release hydrogen chloride (HCl) gas and carbon oxides (CO, CO₂).[6] Inhaling HCl can cause severe respiratory irritation and damage.[7][8] Therefore, all experiments must be conducted in a well-ventilated area, preferably within a fume hood, and the exhaust from thermal analysis instruments should be safely vented.
Q2: What personal protective equipment (PPE) is required? A2: When handling this compound, standard PPE includes a lab coat, chemical safety glasses, and appropriate gloves.[6] Given that many chlorinated solvents can penetrate standard latex or nitrile gloves, it is crucial to consult the Safety Data Sheet (SDS) to select gloves with adequate resistance.[7] For thermal experiments, an emergency eyewash and shower station should be readily accessible.[9]
Q3: How can I protect my thermal analysis equipment from corrosive HCl gas? A3: This is a critical consideration. The HCl gas evolved during decomposition can corrode sensitive instrument components, such as the microbalance and furnace.
-
Use a TGA with a corrosion-resistant furnace (e.g., platinum or ceramic).
-
Maintain a consistent and sufficient purge gas flow (e.g., 50-100 mL/min of nitrogen) to dilute the corrosive off-gas and rapidly transport it out of the furnace.[10]
-
Couple the TGA exhaust to a scrubber or an appropriate trapping solution (e.g., a dilute sodium bicarbonate solution) to neutralize the acidic HCl gas before it is vented.
-
Perform regular cleaning and maintenance of the instrument, paying close attention to the sample holder and support rod, which can accumulate residues.[11]
Q4: What are the proper disposal procedures for the compound and its residues? A4: this compound and any residue from thermal analysis should be treated as hazardous waste.[6][12] It should not be released into the environment.[6] All waste must be disposed of in a manner consistent with federal, state, and local regulations.[6][13] Consult your institution's environmental health and safety (EHS) office for specific guidelines.
Section 2: Troubleshooting Experimental & Data Issues
This section provides solutions to common problems encountered during the thermal analysis of this compound using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Q1: My TGA curve shows an initial weight gain before decomposition. What does this mean? A1: An unexpected weight gain in a TGA experiment, especially under an oxidative atmosphere (like air), often indicates an oxidation reaction.[14][15] The sample may be reacting with oxygen in the purge gas, forming a heavier, partially oxidized intermediate before decomposition begins. To isolate the thermal decomposition from oxidative degradation, perform the experiment under an inert atmosphere, such as high-purity nitrogen or argon.[14]
Q2: The baseline of my TGA or DSC curve is noisy and unstable. How can I fix this? A2: A noisy or drifting baseline can obscure subtle transitions and lead to inaccurate results.[16][17]
-
Cause 1: Insufficient Thermal Equilibration.
-
Solution: Ensure the instrument has had adequate time to stabilize at the initial temperature before starting the heating ramp. A longer initial isothermal hold (e.g., 5-10 minutes) can help establish a stable baseline.[16]
-
-
Cause 2: Purge Gas Instability.
-
Solution: Check for fluctuations in the purge gas flow rate. Ensure the gas supply is stable and the flow controllers are functioning correctly. Sudden changes in gas flow can cause baseline disturbances.[5]
-
-
Cause 3: Contamination.
-
Solution: Residues from previous experiments on the sample holder or in the furnace can volatilize and cause baseline drift.[11] Clean the sample pan, holder, and furnace area according to the manufacturer's instructions. Firing the support rods at a high temperature in air can help remove contaminants.[11]
-
Q3: The decomposition temperature seems to shift to a higher temperature when I increase the heating rate. Is this normal? A3: Yes, this is a well-documented kinetic effect.[10][18][19] Thermal decomposition is a kinetic process, meaning it depends on both temperature and time.[19] At a faster heating rate, the sample spends less time at any given temperature, so a higher temperature is required to achieve the same degree of decomposition.[5][18] This phenomenon is the basis for kinetic analysis methods like the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) models, which use data from multiple heating rates to calculate activation energy.[10][18]
Q4: My DSC results are not reproducible, especially the melting peak. Why? A4: Poor reproducibility in DSC measurements can stem from several factors.
-
Sample Heterogeneity: Ensure the sample is homogeneous. If it is a powder, make sure it is well-mixed.
-
Thermal History: The thermal history of a sample can significantly affect its crystalline structure and, therefore, its melting behavior.[17] To ensure reproducibility, implement a controlled thermal history for all samples. A common method is to heat the sample above its melting point, hold it isothermally to erase previous thermal history, cool it at a controlled rate, and then perform the final heating ramp for analysis.
-
Sample-Pan Interaction: The sample may be reacting with the crucible material.[16] For chlorinated compounds, aluminum pans can sometimes react, especially if moisture is present to form HCl. Consider using more inert crucibles like graphite, gold, or platinum.[20] Also, ensure good thermal contact between the sample and the bottom of the pan.[16]
Section 3: FAQs on Degradation Analysis
Q1: What are the expected stages of thermal degradation for this compound? A1: Based on its structure, the degradation is likely to occur in multiple steps.
-
Initial Stage: The C-Cl bonds are typically weaker than C-C or C-H bonds and are often the first to break. This would lead to the elimination of HCl, a process known as dehydrochlorination. This is a common degradation pathway for chlorinated polymers and molecules.
-
Second Stage: Following or concurrent with dehydrochlorination, the cyclopentanone ring structure would begin to fragment.[21] This would lead to the formation of smaller volatile organic compounds, carbon monoxide (from the ketone group), and eventually char at higher temperatures.
-
Final Stage: At very high temperatures, especially in an oxidative atmosphere, any remaining carbonaceous char would combust to form CO₂.[19]
Q2: How can I identify the gaseous products evolved during decomposition? A2: The best method is to use an Evolved Gas Analysis (EGA) technique, where the outlet of the TGA is coupled to a gas analyzer.[22][23]
-
TGA-MS (Mass Spectrometry): Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of small molecules like HCl (m/z 36, 38), H₂O (m/z 18), CO (m/z 28), and CO₂ (m/z 44).
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies evolved gases based on their characteristic infrared absorption bands. This is particularly effective for identifying functional groups and asymmetric molecules like HCl, CO, CO₂, and various hydrocarbons.[22]
Q3: How is the activation energy (Ea) of thermal decomposition determined? A3: The activation energy, a key parameter describing the energy barrier for the decomposition reaction, can be calculated from TGA data.[18] Model-free isoconversional methods are highly recommended as they do not assume a specific reaction model. The Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods are the most common.[10] These methods require performing TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).[10][18] By plotting the logarithm of the heating rate versus the inverse of the temperature at a specific conversion level (e.g., 5% weight loss), the activation energy can be determined from the slope of the resulting line.[18]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: TGA for Thermal Stability and Decomposition Kinetics
-
Instrument Preparation & Calibration:
-
Turn on the TGA and the controlling computer. Open the analysis software.
-
Ensure the purge gas (high-purity nitrogen, 99.999%) cylinder has adequate pressure and the regulators are set correctly.
-
Perform a weight calibration using the instrument's internal calibration weights.
-
Perform a temperature calibration using certified magnetic standards (e.g., Curie point standards for Nickel and Alumel).[15]
-
Run a blank experiment (empty crucible) using the same thermal method as the sample to obtain a baseline for subtraction.[18]
-
-
Sample Preparation:
-
Experimental Method Setup:
-
Set the purge gas (Nitrogen) flow rate to 50 mL/min.
-
Method Segment 1 (Equilibration): Equilibrate at 30 °C.
-
Method Segment 2 (Isothermal Hold): Hold isothermally at 30 °C for 5 minutes to allow the balance and furnace to stabilize.
-
Method Segment 3 (Heating Ramp): Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. (Note: For kinetic analysis, repeat this entire procedure with different heating rates, e.g., 5, 15, and 20 °C/min).[10]
-
Save the method and enter the sample information.
-
-
Running the Experiment & Data Analysis:
-
Load the sample into the TGA furnace.
-
Start the experiment.
-
Once complete, unload the sample and allow the furnace to cool.
-
Analyze the resulting TGA curve. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative (DTG) curve.[24]
-
Calculate the residual mass percentage at the end of the experiment.
-
Section 5: Data Presentation & Visualization
Data Summary
The following table summarizes typical parameters used in a TGA experiment for analyzing a chlorinated organic compound.
| Parameter | Value/Setting | Rationale |
| Instrument | Thermogravimetric Analyzer | Measures mass change as a function of temperature. |
| Sample Mass | 5-10 mg | Ensures uniform heating and minimizes thermal lag.[5] |
| Crucible | Alumina (Al₂O₃) or Platinum | Chemically inert and stable at high temperatures.[5] |
| Atmosphere | Nitrogen (Inert) | Prevents oxidative side reactions, isolating thermal decomposition.[14] |
| Purge Gas Flow | 50 mL/min | Removes gaseous byproducts and protects the balance.[10] |
| Heating Rate | 10 °C/min | Standard rate for stability screening. Multiple rates (5-20 °C/min) are used for kinetic studies.[10][25] |
| Temperature Range | 30 °C to 800 °C | Covers moisture loss, primary decomposition, and char formation regions. |
Experimental & Troubleshooting Workflows
The following diagrams illustrate a typical experimental workflow for evolved gas analysis and a logic tree for troubleshooting a common TGA issue.
Caption: TGA-EGA Experimental Workflow.
Caption: Troubleshooting Logic for Unstable TGA Baseline.
References
- MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Thermal Analysis.
- Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement.
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- Gallagher, P. K. (n.d.). Kinetic analysis of complex decomposition reactions using evolved gas analysis. Journal of Thermal Analysis and Calorimetry.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA).
- TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075.
- nexacule. (2025, October 14). How to Avoid Common Issues When Selecting DSC Sample Pans.
- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
- Chemistry For Everyone. (2025, August 29). How Does TGA Measure Polymer Thermal Stability? [Video]. YouTube.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Al-Wannas, A. et al. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. ChemEngineering.
- Chemistry For Everyone. (2025, June 27). How To Find The Decomposition Temperature Of A Polymer? [Video]. YouTube.
- The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube.
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Better Ceramic. (2024, April 11). Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. Retrieved from [Link]
- Čižmáriková, R., & Heger, J. (1977). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers.
- Tetrahedron. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Matrix Scientific. (n.d.). This compound.
- Finetech Industry Limited. (n.d.). This compound.
- ChemScene. (n.d.). 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one.
- Vasiliou, A. et al. (n.d.). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A.
- Carl ROTH. (2024, September 17). Safety Data Sheet: Cyclopentanone.
- ChemicalBook. (2025, July 19). CYCLOPENTANONE-2,2,5,5-D4 - Safety Data Sheet.
- Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
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Technical Support Center: Safe Handling and Disposal of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
Introduction
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS No. 67059-01-2). Given the compound's structure as a highly chlorinated ketone, this document synthesizes direct safety data with established principles for handling halogenated organic compounds to ensure maximum safety and compliance. The question-and-answer format is designed to directly address specific issues you may encounter during experimentation and waste management.
Part 1: Frequently Asked Questions (FAQs) - Hazard & Risk Assessment
Q1: What are the primary hazards of this compound?
A1: The primary hazards are related to its irritant properties and its classification as a chlorinated organic compound.[1][2]
-
Health Hazards: It is classified as an irritant that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also cause an allergic skin reaction (H317).[2] Inhalation, ingestion, or skin absorption may be harmful.[1] Chlorinated organic compounds as a class are a concern for their potential toxicity and persistence in the environment.[3][4]
-
Chemical Hazards: Upon combustion or exposure to high temperatures, it may decompose and generate poisonous fumes.[1] Like many chlorinated hydrocarbons, it should be handled with care to prevent environmental release.[3][5]
Q2: Is there a specific Occupational Exposure Limit (OEL) for this compound?
A2: Currently, there is no specific OEL established by major regulatory bodies like OSHA or ACGIH for this compound. In the absence of a specific limit, it is best practice to handle it as a potent irritant and a hazardous substance, minimizing all potential exposure through engineering controls and appropriate Personal Protective Equipment (PPE). All work should be conducted in a certified chemical fume hood.
Q3: What are the known incompatibilities for this compound?
A3: While specific reactivity data for this exact molecule is limited, general principles for chlorinated ketones suggest avoiding contact with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: May promote dehydrochlorination or other decomposition reactions, potentially generating unknown and hazardous byproducts.
-
Certain Metals: Avoid reactive metals like sodium, potassium, and magnesium. Halogenated compounds can react vigorously with these metals.
-
High Temperatures: Thermal decomposition can release toxic fumes, likely including hydrogen chloride and phosgene.[1]
The following diagram illustrates the logical flow for assessing chemical compatibility.
Caption: Workflow for assessing chemical compatibility.
Part 2: Troubleshooting Guide - Safe Handling & Spill Control
This section addresses specific problems that may arise during the handling and use of this compound.
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A4: A comprehensive PPE strategy is crucial. The following table summarizes the minimum requirements based on the compound's hazards.
| Body Part | Required PPE | Rationale & Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves offer good protection against bases, oils, and many solvents.[6] However, for prolonged contact or immersion, heavier-duty gloves like Neoprene or Silver Shield should be considered.[7] Always check glove manufacturer compatibility charts. |
| Eyes/Face | Safety goggles with side shields | Protects against splashes. Required at all times.[1] |
| Face shield | Must be worn over safety goggles when there is a significant risk of splashing (e.g., transferring large volumes, reactions under pressure).[8][9] | |
| Body | Laboratory coat | Standard protection against incidental contact. |
| Chemical-resistant apron/coveralls | Recommended when handling larger quantities (>1L) or during procedures with a high splash potential. Tychem coveralls offer robust protection against a wide range of chemicals.[7] | |
| Respiratory | Use only in a chemical fume hood | Engineering controls are the primary method of respiratory protection. |
| Air-purifying respirator (APR) | An APR with an organic vapor cartridge may be necessary for emergency situations like a spill cleanup outside of a fume hood.[7][8] Use of respirators requires formal training, medical clearance, and fit-testing.[9][10] |
Q5: I've spilled a small amount of the solid compound inside the chemical fume hood. What's the correct cleanup procedure?
A5: For a small, contained spill inside a fume hood:
-
Alert others in the lab and ensure the fume hood sash is at the proper working height.
-
Don your full, appropriate PPE (lab coat, goggles, and chemical-resistant gloves).
-
Contain the spill by gently covering it with an absorbent material like vermiculite or a chemical absorbent pad to prevent generating dust.[11]
-
Carefully scoop the absorbed material into a designated hazardous waste container. Avoid sweeping, which can create airborne dust.
-
Decontaminate the spill surface with a mild detergent and water solution, wiping with fresh absorbent pads.[12]
-
Package all contaminated materials (absorbent, pads, gloves) in a sealed, properly labeled hazardous waste bag or container.[11][13]
-
Label the waste container clearly as "Solid Hazardous Waste: this compound Spill Debris."
Q6: What constitutes a "major spill" and what is the emergency response?
A6: A major spill is any spill that is outside of a containment device (like a fume hood), involves a large quantity (>1 liter), or presents an immediate risk of fire or respiratory exposure.[14]
Emergency Protocol for Major Spills:
-
EVACUATE: Immediately alert everyone in the vicinity and evacuate the laboratory.[12][14]
-
CONFINE: If safe to do so without risk of exposure, close the doors to the lab to confine the vapors.
-
CALL FOR HELP: Activate the fire alarm to initiate a building-wide evacuation and call your institution's emergency services (e.g., 911 or campus safety) to report a major chemical spill.[11][14]
-
ASSIST: Remove any injured or contaminated persons if it is safe to do so.[14] Begin first aid, such as using an emergency shower or eyewash for at least 15 minutes for any skin or eye contact.[1][14]
-
REPORT: Provide emergency responders with the name of the chemical and a copy of the Safety Data Sheet (SDS) if available.
The following diagram outlines the decision-making process for spill response.
Caption: Decision logic for chemical spill response.
Part 3: FAQs - Waste Disposal & Decontamination
Q7: How should I collect and store waste containing this compound?
A7: All waste must be managed as hazardous waste according to EPA RCRA regulations or equivalent local standards.[15][16][17]
-
Waste Stream Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, keep it separate from non-halogenated organic waste.
-
Container: Use a designated, leak-proof, and compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic solids and solutions.[14] Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be labeled at all times with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents used.
-
Storage: Store the sealed waste container in a secondary containment bin within a designated satellite accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible materials.
Q8: What is the final disposal method for this type of waste?
A8: The only acceptable disposal procedure for most organochlorine compounds is high-temperature incineration in a licensed hazardous waste facility.[18] This process ensures complete destruction of the compound, preventing its release into the environment where it could persist.[3] Your institution's EHS office will manage the pickup and transport of the waste to the appropriate facility.[17] Never attempt to dispose of this chemical down the drain or in the regular trash.
Q9: How do I decontaminate glassware that has been in contact with the compound?
A9:
-
Initial Rinse: Rinse the glassware three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol). Conduct this rinsing inside a chemical fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated "Halogenated Organic Solvent Waste" container.
-
Wash: After the solvent rinse, the glassware can be washed using standard laboratory detergent, hot water, and brushes.
-
Final Rinse: Perform a final rinse with deionized water.
References
- Braun Research Group. (n.d.).
- Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- SciSpace. (2012, February 24).
- PubMed. (2014). Chlorinated volatile organic compounds (Cl-VOCs)
- WaterProfessionals. (n.d.).
- CHS Inc. (n.d.). EMERGENCY PROCEDURES MANUAL AND OIL SPILL RESPONSE PLAN CHS PIPELINES AND TERMINALS.
- Kenyatta University. (n.d.).
- Matrix Scientific. (n.d.). This compound.
- Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
- Sigma-Aldrich. (2025).
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Cole-Parmer. (n.d.).
- Chemsrc. (2025). 2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one.
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- Google Patents. (n.d.).
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- Haucon.fi. (n.d.).
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- University of Texas at Austin. (n.d.).
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- U.S. Coast Guard. (n.d.).
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- U.S. Environmental Protection Agency. (2025, May 30).
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- U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods.
- Hydro Instruments. (2025). Chlorine Handling Manual.
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Technical Support Center: Navigating Unexpected NMR Shifts in 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Derivatives
Welcome to the technical support center for researchers working with 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone and its derivatives. This guide is designed to be a practical resource for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts that can arise during the characterization of these sterically hindered and electronically complex molecules. Drawing upon foundational principles of NMR spectroscopy and extensive field experience, this document provides in-depth, question-and-answer-based troubleshooting guides and Frequently Asked Questions (FAQs) to assist you in interpreting your spectral data with confidence.
Introduction: The Challenge of a Crowded Core
The this compound scaffold presents unique challenges in NMR analysis. The high degree of substitution around the cyclopentanone ring leads to significant steric congestion and complex electronic effects. The four electron-withdrawing chloromethyl groups, coupled with the anisotropic effect of the carbonyl group, create a nuanced magnetic environment that can lead to spectral deviations from standard predictions. This guide will walk you through the common and not-so-common NMR observations, providing both theoretical explanations and practical steps for resolution.
Frequently Asked Questions (FAQs)
Q1: Why do the methylene protons of the chloromethyl groups appear as a complex multiplet instead of a simple singlet or doublet?
A1: In a perfectly symmetrical and freely rotating system, one might expect the eight methylene protons of the four chloromethyl groups to be chemically equivalent, resulting in a single peak. However, the rigid and highly substituted nature of the this compound ring often restricts free rotation of the chloromethyl groups. This restricted rotation can lead to several phenomena:
-
Diastereotopicity: The two protons on a single chloromethyl group can become diastereotopic. This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts. They will couple to each other, typically resulting in a pair of doublets (an AB quartet).
-
Conformational Isomers: The cyclopentanone ring can exist in various conformations (e.g., envelope, twist), and the chloromethyl groups can adopt different rotamers. If the exchange between these conformations is slow on the NMR timescale, you may observe multiple sets of signals corresponding to each populated conformer.
-
Long-Range Coupling: Coupling can occur between protons on different chloromethyl groups or between the chloromethyl protons and the protons on the cyclopentanone ring.[1][2][3] While often small, in rigid systems, these long-range couplings can contribute to the complexity of the observed multiplets.
Q2: The chemical shift of the cyclopentanone ring protons is further downfield than I predicted. What is causing this?
A2: The significant downfield shift of the cyclopentanone ring protons is primarily due to the cumulative electron-withdrawing inductive effect of the four chloromethyl groups. The electronegative chlorine atoms pull electron density away from the ring, "deshielding" the ring protons and causing them to resonate at a higher frequency (further downfield).[4][5] Additionally, steric compression between the bulky chloromethyl groups and the ring protons can also contribute to deshielding.[6][7]
Q3: I'm observing more than the expected number of signals in my 13C NMR spectrum. What could be the reason?
A3: Similar to the proton spectrum, the appearance of extra signals in the 13C NMR spectrum is often due to slow conformational dynamics on the NMR timescale. If the cyclopentanone ring is locked in a particular conformation, or if the rotation of the chloromethyl groups is hindered, carbons that might be considered equivalent in a rapidly interconverting system can become chemically non-equivalent. For example, the four chloromethyl carbons may give rise to more than one signal. Running the NMR experiment at a higher temperature can sometimes coalesce these multiple signals into a single, averaged signal if the barrier to interconversion is overcome.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered with the NMR spectra of this compound derivatives.
Issue 1: Broad, Unresolved Signals in the 1H NMR Spectrum
| Potential Cause | Explanation | Suggested Action |
| Intermediate Conformational Exchange | The molecule may be undergoing conformational exchange at a rate that is intermediate on the NMR timescale. This leads to line broadening, as the protons are not in a single, stable environment long enough for a sharp signal to be recorded. | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Cooling the sample may "freeze out" a single conformer, resulting in sharp signals. Heating the sample may accelerate the exchange, leading to a sharpening of the averaged signals. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. | 1. Sample Purification: Repurify your sample using a method that can remove metal contaminants, such as column chromatography with a chelating agent in the mobile phase or washing with an EDTA solution. 2. Use of a Chelating Agent: Add a small amount of a chelating agent like EDTA to your NMR tube to sequester any paramagnetic ions. |
| Sample Aggregation | At higher concentrations, molecules may aggregate, leading to restricted motion and broader signals. | 1. Dilute the Sample: Acquire the spectrum at a lower concentration. |
Issue 2: Unexpected Chemical Shifts in Both 1H and 13C NMR
| Potential Cause | Explanation | Suggested Action |
| Solvent Effects | The polarity and aromaticity of the NMR solvent can influence chemical shifts through interactions with the solute.[8] Aromatic solvents like benzene-d6 can induce significant shifts due to their magnetic anisotropy. | 1. Change the Solvent: Acquire spectra in a variety of deuterated solvents with different properties (e.g., CDCl3, DMSO-d6, Acetone-d6) to observe how the chemical shifts are affected. This can also aid in resolving signal overlap. |
| pH Effects | If your derivative has acidic or basic functional groups, the pH of the sample can significantly alter the chemical shifts. | 1. Buffer the Sample: If applicable, use a deuterated buffer system to maintain a constant pH. 2. Acid/Base Titration: Intentionally add a small amount of a deuterated acid or base to observe the effect on the spectrum, which can help in assigning labile protons. |
| Incorrect Referencing | An improperly referenced spectrum will show all peaks shifted by a constant amount. | 1. Verify Internal Standard: Ensure that the chemical shift of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak is correctly calibrated. |
Diagnostic Experimental Protocols
To further investigate and resolve unexpected NMR shifts, consider performing the following experiments:
1. 2D Correlation Spectroscopy (COSY): This experiment is invaluable for identifying which protons are coupled to each other. It will help in tracing the connectivity of the spin systems within the molecule and can be crucial for assigning the complex multiplets of the chloromethyl and cyclopentanone ring protons.
2. Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This is an excellent tool for definitively assigning which protons belong to which carbons, especially when dealing with multiple, overlapping proton signals.
3. Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This can be instrumental in confirming the overall structure of your derivative and in assigning quaternary carbons.
4. Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of your molecule by identifying which groups are spatially proximate.
Visualizing the Troubleshooting Workflow
The following flowchart illustrates a logical progression for troubleshooting unexpected NMR shifts in your this compound derivatives.
Caption: Troubleshooting workflow for unexpected NMR shifts.
References
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12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. [Link]
-
How does steric strain influence chemical shift in H NMR? (2021). Reddit. [Link]
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Four-component relativistic chemical shift calculations of halogenated organic compounds. (n.d.). ResearchGate. [Link]
-
Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. (1994). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. (n.d.). ResearchGate. [Link]
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (n.d.). Modgraph. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega. [Link]
-
THE N.M.R. SPECTRUM OF CYCLOPENTANONE. (n.d.). Canadian Science Publishing. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph. [Link]
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Organic Chemistry NMR Part 11: Predicting the Order of Chemical Shifts Example Part 3. (2022). YouTube. [Link]
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[Studies on the long-range I-I coupling. I. Long-range I-I coupling of alpha,beta-unsaturated ketone system]. (1965). PubMed. [Link]
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Cyclopentanone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
(PDF) THE N.M.R. SPECTRUM OF CYCLOPENTANONE. (n.d.). ResearchGate. [Link]
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C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. (n.d.). Doc Brown's Chemistry. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]
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Long-range proton spin-spin coupling. (n.d.). ACS Publications. [Link]
-
Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. [Link]
-
Enhanced long-range coupling constants in cyclic systems. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Side Chain and Ring Protons in Formylheterocycles. (n.d.). Canadian Science Publishing. [Link]
-
Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (n.d.). ResearchGate. [Link]
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. (n.d.). Georganics. [Link]
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. (n.d.). Georganics. [Link]
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Technical Support Center: Enhancing the Stability of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone-Based Polymers
Welcome to the technical support center for polymers derived from 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this class of polymers. Due to their novel structure, which combines a high density of chloromethyl groups with a photoreactive cyclopentanone backbone, these polymers are susceptible to specific degradation pathways. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you ensure the long-term integrity and performance of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of polymers based on this compound.
Q1: What are the primary degradation pathways for these polymers?
A1: The polymer structure contains two key moieties prone to degradation. The first is the high concentration of chloromethyl groups, which makes the polymer susceptible to thermal degradation via dehydrochlorination, similar to polyvinyl chloride (PVC). This process releases hydrochloric acid (HCl), which can then catalyze further degradation, leading to discoloration and loss of mechanical properties[1]. The second is the cyclopentanone ring in the polymer backbone. Ketone groups are known to absorb UV radiation, which can initiate photochemical degradation through Norrish Type I and Type II reactions[2][3]. These reactions lead to chain scission, reducing the polymer's molecular weight and compromising its structural integrity.
Q2: My polymer is turning yellow/brown during melt processing. What is the likely cause?
A2: Yellowing or browning during processing at elevated temperatures is a classic indicator of thermal degradation, specifically dehydrochlorination. The elimination of HCl from the chloromethyl groups creates conjugated double bonds (polyenes) in the polymer structure. These polyenes are strong chromophores that absorb visible light, resulting in the observed color change[1]. The process is often autocatalytic, as the released HCl can accelerate further degradation[1].
Q3: After exposure to laboratory lighting or sunlight, I've noticed a significant drop in the material's strength and viscosity. Why is this happening?
A3: This is a strong indication of photodegradation. The ketone group in the cyclopentanone ring is the primary culprit. Upon absorbing UV light, the carbonyl group can trigger Norrish reactions, which are photochemical processes that cleave the polymer backbone[2][4][5].
-
Norrish Type I: Involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates that can lead to chain scission.
-
Norrish Type II: Involves the abstraction of a hydrogen atom from the gamma-carbon, leading to the formation of a 1,4-biradical that subsequently cleaves the chain[2][6]. Both pathways result in a reduction of molecular weight, which manifests as decreased strength and solution viscosity.
Q4: Can I use standard antioxidants and UV stabilizers that I use for other polymers?
A4: While standard stabilizers are a good starting point, the unique dual-degradation nature of these polymers requires a more tailored approach. A simple antioxidant package may not be sufficient. You will need a combination of stabilizers that address both dehydrochlorination and photo-oxidation. This typically involves a synergistic blend of acid scavengers, primary and secondary antioxidants, and light stabilizers[7][8]. For instance, without an effective acid scavenger to neutralize HCl, the efficacy of other stabilizers can be severely compromised[9].
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to diagnosing and solving specific stability issues encountered during experiments.
Issue 1: Severe Discoloration and Brittleness After Thermal Processing
Q: My polymer turns dark brown and becomes extremely brittle immediately after extrusion or molding. Standard phenolic antioxidants don't seem to help. What's wrong and how can I fix it?
A: Causality & Diagnosis
The severe discoloration and embrittlement point to aggressive, autocatalytic dehydrochlorination. The high localized concentration of chloromethyl groups in your polymer makes it particularly vulnerable. The released HCl is likely overwhelming the capacity of your standard antioxidant package and is rapidly accelerating the degradation of the polymer backbone.
The troubleshooting workflow involves first confirming the degradation mechanism and then implementing a targeted stabilization strategy.
Troubleshooting Workflow: Thermal Degradation
Caption: Workflow for diagnosing and solving thermal degradation.
Step-by-Step Methodologies
Step 1: Protocol for Evaluating Thermal Stability via TGA
Thermogravimetric Analysis (TGA) is essential for determining the onset temperature of degradation.
-
Sample Preparation: Prepare a small sample (5-10 mg) of your unstabilized polymer powder or film.
-
Instrument Setup:
-
Thermal Program: Heat the sample from ambient temperature to ~600 °C at a constant ramp rate (e.g., 10 °C/min or 20 °C/min)[12].
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The "onset temperature" of degradation is the point where significant mass loss begins. This corresponds to the initial release of HCl.
-
Compare the TGA curve of your unstabilized polymer with a stabilized version to quantify the improvement in thermal stability[13].
-
Step 2: Formulating a Targeted Thermal Stabilizer Package
A multi-component approach is required to effectively combat dehydrochlorination.
-
Primary Component: Acid Scavengers: These are non-negotiable for this polymer class. They neutralize the HCl as it is formed, preventing it from catalyzing further degradation[1][7][14].
-
Recommended Types: Hydrotalcite-like compounds (e.g., DHT-4A) are highly effective due to their layered structure and high acid-absorbing capacity[15]. Metal stearates (e.g., calcium stearate, zinc stearate) are also common and can work synergistically[7].
-
Loading Level: Start with 0.5 to 2.0 parts per hundred resin (phr).
-
-
Secondary Component: Antioxidants: These are still necessary to manage oxidative reactions that can occur in parallel, especially if any oxygen is present during processing[16].
-
Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., Irganox 1010, Irganox 1076) trap radicals formed during chain scission.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irgafos 168) break down hydroperoxides into non-radical, stable products[3].
-
Loading Level: A synergistic ratio is often effective. Start with a 1:1 or 1:2 ratio of phenolic to phosphite antioxidant, with a total antioxidant package of 0.2 to 0.5 phr.
-
Table 1: Recommended Starting Formulations for Thermal Stabilization
| Component | Stabilizer Type | Example Product | Starting Concentration (phr) | Primary Function |
| Acid Scavenger | Hydrotalcite | DHT-4A | 0.5 - 2.0 | Neutralizes HCl |
| Primary Antioxidant | Hindered Phenol | Irganox 1010 | 0.1 - 0.3 | Free radical scavenger |
| Secondary Antioxidant | Phosphite | Irgafos 168 | 0.1 - 0.3 | Hydroperoxide decomposer |
Issue 2: Loss of Molecular Weight and Mechanical Properties Upon UV Exposure
Q: My polymer films become brittle and weak after a few days of exposure to ambient light. Gel Permeation Chromatography (GPC) analysis confirms a significant decrease in molecular weight. How can I prevent this?
A: Causality & Diagnosis
This is a clear case of photodegradation initiated by the cyclopentanone moiety. The ketone's carbonyl group absorbs UV photons, leading to Norrish Type I and/or Type II reactions that sever the polymer backbone[2][17][18]. Standard UV absorbers may not be sufficient on their own because the degradation is initiated by free radicals. A free-radical scavenging mechanism is required for effective protection.
Troubleshooting Workflow: Photodegradation
Caption: Workflow for diagnosing and solving photodegradation.
Step-by-Step Methodologies
Step 1: Protocol for Accelerated UV Aging (ASTM G154)
This test simulates the damaging effects of sunlight in a controlled laboratory setting.
-
Sample Preparation: Prepare thin films or plaques of your polymer according to standard dimensions (e.g., 75 x 150 mm)[19]. Prepare both stabilized and unstabilized samples for comparison.
-
Instrument Setup: Use a fluorescent UV accelerated weathering chamber that complies with ASTM G154[19][20].
-
Exposure: Expose the samples for a set duration (e.g., 100, 250, 500 hours). Remove samples at intermediate time points to track the progression of degradation.
-
Post-Exposure Analysis: After aging, evaluate the samples using the analytical techniques described below (GPC and FTIR).
Step 2: Formulating a Light Stabilizer Package
The most effective strategy against Norrish-type degradation is to scavenge the free radicals that propagate the chain scission reactions.
-
Primary Component: Hindered Amine Light Stabilizers (HALS): HALS are essential. They do not absorb UV radiation but instead act as potent radical scavengers. They work in a regenerative catalytic cycle, known as the Denisov Cycle, allowing them to neutralize many radicals over the polymer's lifetime, providing long-lasting protection[2][22].
-
Recommended Types: A combination of a low-molecular-weight (LMW) HALS and a high-molecular-weight (HMW) HALS can provide a synergistic effect. The LMW HALS offers surface protection and rapid mobility, while the HMW HALS provides long-term bulk protection and low migration[8]. Examples include Tinuvin 770 (LMW) and Chimassorb 944 (HMW).
-
Loading Level: Start with a total HALS concentration of 0.3 to 1.0 phr.
-
-
Optional Component: UV Absorbers (UVA): These molecules (e.g., benzophenones, benzotriazoles) function by absorbing harmful UV radiation and dissipating it as harmless heat. They can be used in combination with HALS to provide a "first line of defense," reducing the number of photons available to excite the ketone groups.
-
Loading Level: If used, a concentration of 0.2 to 0.5 phr is a good starting point.
-
Table 2: Recommended Starting Formulations for UV Stabilization
| Component | Stabilizer Type | Example Product | Starting Concentration (phr) | Primary Function |
| Primary Light Stabilizer | LMW HALS | Tinuvin 770 | 0.2 - 0.5 | Surface radical scavenging |
| Primary Light Stabilizer | HMW HALS | Chimassorb 944 | 0.2 - 0.5 | Bulk radical scavenging |
| Optional Stabilizer | UV Absorber | Tinuvin 328 | 0.2 - 0.5 | Competitively absorbs UV radiation |
Part 3: Analytical Protocols for Degradation Assessment
Protocol 1: Quantifying Molecular Weight Reduction with Gel Permeation Chromatography (GPC/SEC)
GPC separates polymer chains by size to determine molecular weight distribution. It is the most direct way to quantify chain scission caused by degradation[22][23][24].
-
Sample Preparation: Dissolve a precise amount of the polymer (before and after degradation) in a suitable solvent (e.g., Tetrahydrofuran - THF). Ensure complete dissolution.
-
Analysis: Inject the dissolved sample into the GPC system. The system separates the molecules by their hydrodynamic volume, with larger molecules eluting first[24].
-
Data Interpretation: Compare the chromatograms of the virgin and degraded polymer. A shift in the elution peak to longer retention times indicates a decrease in molecular weight[22]. Quantify the change in Number Average Molecular Weight (Mn) and Weight Average Molecular Weight (Mw). A significant drop in these values is definitive proof of chain scission.
Protocol 2: Identifying Chemical Changes with Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique for identifying the formation of new functional groups that are byproducts of degradation[25][26][27].
-
Sample Preparation: Analyze the polymer as a thin film or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Analysis: Obtain the infrared spectrum of the virgin and degraded samples.
-
Data Interpretation: Use spectral subtraction to highlight the chemical changes.
-
For Thermal Degradation: Look for the appearance of C=C double bond stretching peaks (~1640 cm⁻¹), indicating the formation of polyenes from dehydrochlorination.
-
For Photodegradation: Norrish reactions can lead to the formation of new carbonyl-containing species (aldehydes, esters, carboxylic acids). Look for a broadening or the appearance of new peaks in the carbonyl region (1700-1750 cm⁻¹)[25][26][28]. An increase in the hydroxyl (-OH) region (~3400 cm⁻¹) can also indicate oxidation byproducts.
-
Protocol 3: Assessing Additive Migration and Leaching
For applications in drug development or life sciences, it's critical to ensure that stabilizers do not leach out of the polymer matrix.
-
Extraction Study: Submerge a known mass of the stabilized polymer in a relevant solvent (e.g., saline, ethanol/water mixture) under controlled conditions (temperature, time) that simulate the end-use environment[29][30].
-
Analysis of Leachate: Remove the solvent (leachate) at specific time intervals. Analyze the leachate for the presence of the stabilizers using a sensitive technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[29][31].
-
Quantification: Create a calibration curve with known concentrations of the pure stabilizer to quantify the amount that has leached from the polymer over time. This data is crucial for risk assessment and regulatory submissions.
References
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Norrish reaction - Wikipedia. [Link]
-
Measuring Polymer Degradation with GPC/SEC - AZoM. [Link]
-
Micro-FTIR study of the polymer degradation in design objects - ESRF. [Link]
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ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp - Micom Laboratories. [Link]
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Accelerated UV Exposure Testing – ASTM G154 Standard | Infinita Lab. [Link]
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Accelerated Weathering Test As Per ASTM D4364 - Kiyo R&D. [Link]
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Application of gel permeation chromatography to the study of polymer degradation - ResearchGate. [Link]
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Assessing Polymer Ageing FTIR - Material Analysis - Impact Solutions. [Link]
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Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download - EduRev. [Link]
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Infrared Spectroscopy in Analysis of Polymer Degradation | Request PDF - ResearchGate. [Link]
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Norrish' type I and II reactions and their role in the building of photochemical science - Frontiers. [Link]
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What Makes FTIR Spectroscopy a Game-Changer in Polymer Research? - AZoM. [Link]
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presentation on norrish type 1 and norrish type 2 - SlideShare. [Link]
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Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. [Link]
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ASTM G154 UV Accelerated Aging Test for Material Durability - BONAD Test Equipment. [Link]
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Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State | Journal of the American Chemical Society. [Link]
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Selective photodegradation of ketone-based polymers - ChemRxiv. [Link]
-
Expert Guide on Using UV Aging Test Chambers for Accurate Testing - TESTRON Group. [Link]
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GPC for Polymer Characterization: Understanding Molecular Weight Distribution - ResolveMass. [Link]
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Theoretical analysis of the Norrish reaction mechanism in aliphatic polyamide - RSC Publishing. [Link]
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Special Additives for Polymer Applications - Baerlocher GmbH. [Link]
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Additives Analysis for Polymers and Plastics - Intertek. [Link]
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Comparative Studies on Crystallinity, Thermal and Mechanical Properties of Polyketone Grown on Plasma Treated CVD Graphene - MDPI. [Link]
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Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - NIH. [Link]
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How to Determine Leachables and Extractables in Polymers - AZoM. [Link]
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Identifying Failures and Ensuring Quality of Plastics Using FTIR - The Madison Group. [Link]
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Protocol Thermogravimetric Analysis (TGA) - EPFL. [Link]
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Thermogravimetry of Polypropylene Samples | PDF | Thermogravimetric Analysis | Polymers - Scribd. [Link]
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Thermal degradation kinetics of polyketone based on styrene and carbon monoxide - ResearchGate. [Link]
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Gel permeation chromatography | Polymer Chemistry Class Notes - Fiveable. [Link]
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processing-additives-acid-neutralizersformulation-polyolefins.pdf - 3M. [Link]
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Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins - ResearchGate. [Link]
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Leaching and VOC Emission Tests of Polymer Composites Produced from Post-Consumer Waste in Terms of Application in the Construction Sector - MDPI. [Link]
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Thermal Analysis Techniques | Polymers - EAG Laboratories. [Link]
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Understanding the leaching of plastic additives and subsequent risks to ecosystems - Taylor & Francis Online. [Link]
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Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks - RSC Publishing. [Link]
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Thermal Stabilities and the Thermal Degradation Kinetics of Poly(ε-Caprolactone) - ResearchGate. [Link]
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How GPC-MALS Works: From Polymers to Biopharmaceuticals - YouTube. [Link]
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Photochemistry of Ketone Polymers. X. Chain Scission Reaction in the Solid State | Macromolecules - ACS Publications. [Link]
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Thermal degradation of polyketones. Vibrational spectroscopy studies - Scilit. [Link]
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(PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies - ResearchGate. [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - MDPI. [Link]
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Synergistic, antagonistic and additive antioxidant effects in the binary mixtures - ScienceDirect. [Link]
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Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks - RSC Publishing. [Link]
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Macromolecular antioxidants via thiol-ene polyaddition and their synergistic effects | Request PDF - ResearchGate. [Link]
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Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and the feasibility of accessing complex molecular architectures. For scientists working with polyfunctionalized cyclic ketones, 2,2,5,5-tetrakis(halomethyl)cyclopentanones serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of two key analogs: 2,2,5,5-tetrakis(chloromethyl)cyclopentanone and 2,2,5,5-tetrakis(bromomethyl)cyclopentanone. Understanding the nuanced differences in their chemical behavior, primarily governed by the nature of the halogen substituent, is paramount for strategic synthetic planning.
Physicochemical Properties: A Side-by-Side Comparison
Both compounds share the same cyclopentanone core, symmetrically substituted at the α-positions with four halomethyl groups. They are typically synthesized from a common precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone[1]. The primary distinction lies in the halogen atom—chlorine versus bromine—which fundamentally alters the molecule's molecular weight, bond characteristics, and, most importantly, its reactivity in nucleophilic substitution reactions.
| Property | This compound | 2,2,5,5-Tetrakis(bromomethyl)cyclopentanone |
| Structure | (Structure is analogous with Br replacing Cl) | |
| Molecular Formula | C₉H₁₂Cl₄O[2][3] | C₉H₁₂Br₄O[1] |
| Molecular Weight | 278.00 g/mol [2][3] | 455.82 g/mol [1] |
| CAS Number | 67059-01-2[2][3][4][5] | Not readily available |
| Appearance | Solid | Crystalline solid[1] |
The Decisive Factor: Leaving Group Ability
The most significant difference in the reactivity of the chloro- and bromo-analogs stems from the inherent properties of chloride (Cl⁻) and bromide (Br⁻) as leaving groups in nucleophilic substitution reactions. In these reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. A better leaving group departs more readily, thus accelerating the reaction.
It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride . This superiority is attributed to two main factors:
-
Anion Stability: Bromide is a larger, more polarizable ion than chloride. The negative charge on the departing bromide ion is distributed over a larger volume, leading to greater stability. More stable anions are weaker bases, and weaker bases make better leaving groups.
-
Acid Strength of Conjugate Acid: The stability of the leaving group as an independent species is related to the acidity of its conjugate acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, its conjugate base, Br⁻, is weaker and more stable than Cl⁻, making it a better leaving group.
This difference in leaving group ability means that, under identical conditions, the C-Br bonds in 2,2,5,5-tetrakis(bromomethyl)cyclopentanone will be cleaved by a nucleophile at a significantly faster rate than the C-Cl bonds of its chloro-counterpart.
Experimental Insights: A Case Study with Potassium Cyanide
A study by Lácová and Kováč provides direct experimental evidence comparing the reactivity of both the chloro- and bromo-analogs[1]. The researchers initially aimed to substitute the four halogen atoms with nitrile groups by reacting the compounds with potassium cyanide (KCN) in ethanol. However, the reaction took an unexpected and informative turn.
Instead of the anticipated substitution product, the reaction yielded 1,3-epoxides. This outcome reveals that the carbonyl group participates in the reaction. The proposed mechanism involves an initial nucleophilic attack of the cyanide ion on the carbonyl carbon to form a cyanohydrin intermediate. The resulting alkoxide then acts as an internal nucleophile, attacking one of the adjacent halomethyl carbons in an intramolecular Sₙ2 reaction to form a strained four-membered oxetane ring, which is referred to as a 1,3-epoxide in the paper[1].
While the paper does not provide a quantitative kinetic comparison, the principles of chemical reactivity strongly suggest that the bromo-analog would form the epoxide product much more rapidly and/or under milder conditions than the chloro-analog due to the enhanced leaving group ability of bromide.
Experimental Protocol: Synthesis of 1,3-Epoxide
The following protocol is adapted from the methodology described by Lácová and Kováč for the synthesis of the 1,3-epoxide from the chloro-analog[1]. It serves as a validated starting point for researchers.
Objective: To synthesize the 1,3-epoxide derivative via intramolecular cyclization of this compound.
Materials:
-
This compound (0.1 mole)
-
Potassium cyanide (KCN) (0.16 mole)
-
98% Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle/water bath
-
Rotary evaporator
-
Crystallization dish
Note for the Bromo-Analog: Given the higher reactivity of the bromo-derivative, it is advisable to monitor the reaction closely (e.g., by TLC). The reaction time may be significantly shorter, and it might be possible to achieve high conversion at a lower temperature.
Implications for Synthetic Strategy and Conclusion
The choice between this compound and its bromo-analog is a strategic one, guided by the specific goals of the synthesis.
-
Choose the Bromo-Analog for Higher Reactivity: When rapid, high-yield nucleophilic substitutions are desired, the bromo-derivative is the superior choice. Its use may allow for milder reaction conditions (lower temperatures, shorter reaction times), which is particularly beneficial when working with thermally sensitive substrates or when trying to minimize side reactions.
-
Choose the Chloro-Analog for Controlled Reactivity or Cost-Effectiveness: The chloro-analog, being less reactive, can offer better control in complex, multi-step syntheses where selective reactivity is needed. Furthermore, chlorinated reagents are often more commercially available and less expensive than their brominated counterparts, making the chloro-analog a more economical option for large-scale synthesis.
References
-
Lácová, M., & Kováč, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99. Available at: [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Georganics. (2011, February 21). Safety Data Sheet: 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. Retrieved January 11, 2026, from [Link]
Sources
A Comparative Guide to the Synthetic Utility of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone and 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of two highly functionalized cyclopentanone derivatives: 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone and its precursor, 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. By examining their synthesis, reactivity, and documented applications, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic endeavors.
Introduction: Two Sides of a Highly Functionalized Core
At the heart of this comparison are two molecules sharing a symmetrically substituted cyclopentanone core, offering a rigid scaffold for the presentation of four functional groups.
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP-OH) is a polyol, a class of compounds widely utilized in polymer chemistry as cross-linking agents and precursors to polyesters and polyurethanes.[1] Its hydroxyl groups also offer versatile handles for derivatization in the synthesis of complex organic molecules.[1]
-
This compound (THCP-Cl) , typically synthesized from its hydroxymethyl counterpart, presents as a polychlorinated compound. In theory, it is a tetra-alkylating agent, a potential precursor for constructing intricate molecular architectures, including spirocycles and other polycyclic systems.
This guide will delve into the nuanced differences in their synthetic performance, moving beyond theoretical potential to highlight experimentally observed reactivity and practical utility.
Synthesis and Physicochemical Properties
A foundational understanding of the synthesis and basic properties of these compounds is essential before comparing their synthetic applications.
Synthesis
The synthetic relationship between these two compounds is linear, with the hydroxymethyl derivative being the precursor to the chloromethyl analog.
-
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP-OH): This compound is typically prepared through an aldol condensation reaction between cyclopentanone and an excess of formaldehyde in the presence of a base.[1] This method allows for the introduction of the four hydroxymethyl groups in a single, efficient step.
-
This compound (THCP-Cl): The chloromethyl derivative is synthesized from THCP-OH by treating it with a chlorinating agent, such as thionyl chloride (SOCl₂) or a mixture of hydrochloric acid and a dehydrating agent. This substitution reaction replaces the hydroxyl groups with chlorine atoms.[2]
Physicochemical Properties at a Glance
| Property | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP-OH) | This compound (THCP-Cl) |
| CAS Number | 3322-70-1[3] | 67059-01-2[4] |
| Molecular Formula | C₉H₁₆O₅[3] | C₉H₁₂Cl₄O[4] |
| Molecular Weight | 204.22 g/mol [3] | 278.01 g/mol [4] |
| Appearance | White crystalline powder[3] | Solid |
| Melting Point | 142-144 °C[3] | Not readily available |
| Solubility | Soluble in polar solvents like water and alcohols. | Generally soluble in chlorinated and other organic solvents. |
| Safety | Irritant to eyes, skin, and respiratory system.[5] | Irritant.[6] |
A Tale of Two Reactivities: The Dominance of Steric Hindrance and Intramolecular Interactions
The seemingly subtle difference in the functional groups—hydroxyl versus chloromethyl—leads to a dramatic divergence in the synthetic utility of these two molecules. This is primarily governed by the profound steric hindrance imposed by the neopentyl-like arrangement of the substituents.
This compound: A Hindered Electrophile Prone to Unexpected Pathways
The four chloromethyl groups in THCP-Cl are structurally analogous to neopentyl halides. It is well-established that neopentyl halides are exceptionally poor substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. The bulky quaternary carbon atoms adjacent to the methylene bearing the leaving group effectively block the backside attack required for an Sₙ2 mechanism. This steric shield renders the chloromethyl groups in THCP-Cl largely unreactive towards direct substitution by many nucleophiles under standard conditions.
While Sₙ1 reactions might be considered under forcing conditions, they are also problematic. The formation of a primary carbocation is highly unfavorable, and should it form, it is prone to rapid rearrangement (a 1,2-alkyl shift) to a more stable tertiary carbocation.
Experimental Evidence: The Unexpected Formation of 1,3-Epoxides
A pivotal study by Štetinová et al. provides a clear experimental demonstration of the unique reactivity of THCP-Cl and its bromo-analogue.[2] The researchers attempted to synthesize the corresponding tetranitrile by reacting 2,2,5,5-tetrakis(halomethyl)cyclopentanone with potassium cyanide in ethanol. The goal was to create a precursor to a tetracarboxylic acid for polymerization reactions.
However, instead of the expected nucleophilic substitution, the reaction yielded 1,3-epoxides. This outcome suggests a reaction pathway where the cyanide ion first attacks the carbonyl group to form a cyanohydrin. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction with one of the adjacent chloromethyl groups to form a spiro-epoxide.
This experiment underscores a critical point: the proximate and sterically hindered electrophilic centers in THCP-Cl favor intramolecular reactions over intermolecular substitutions. For synthetic chemists, this means that THCP-Cl is not a straightforward tetra-alkylating agent. Its use is more likely to lead to complex cyclization products rather than simple substitution.
Overcoming the Low Reactivity: Potential but Unexplored Strategies
While direct Sₙ2 reactions are challenging, modern synthetic methods offer potential avenues to harness the reactivity of neopentyl-like halides, though their application to THCP-Cl remains to be specifically documented:
-
Grignard Reagent Formation: The formation of a Grignard reagent from a neopentyl halide is a viable strategy as it is not subject to the same steric constraints as nucleophilic substitution.[7] The resulting organomagnesium compound could then be used in reactions with various electrophiles. However, the presence of four chloromethyl groups and a ketone in THCP-Cl would likely lead to complex and competing reactions.
-
Transition-Metal Catalysis: Nickel-catalyzed cross-coupling reactions have shown promise for forming C-C bonds with sterically hindered alkyl halides.[8] These methods often proceed through radical intermediates, bypassing the need for backside attack. This represents a promising, albeit unexplored, avenue for the synthetic utilization of THCP-Cl.
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Versatile Polyol for Polymer Synthesis and Derivatization
In stark contrast to its chlorinated derivative, THCP-OH is a versatile and reactive building block, primarily due to the favorable reactivity of its primary hydroxyl groups.
Applications in Polymer Chemistry
As a tetra-functional polyol, THCP-OH is a prime candidate for use in polymer synthesis, where it can act as a cross-linking agent or a monomer to introduce rigidity and functionality.
-
Polyesters: THCP-OH can be co-polymerized with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to form cross-linked polyester networks. The rigid cyclopentane core can enhance the thermal and mechanical properties of the resulting polymer.
-
Polyurethanes: The hydroxyl groups of THCP-OH can react with isocyanates to form polyurethanes. The high functionality of THCP-OH allows for the creation of highly cross-linked polyurethane foams and elastomers with potentially enhanced rigidity and thermal stability.[2]
Use as a Synthetic Intermediate
Beyond polymer science, the four hydroxyl groups of THCP-OH can be chemically modified to introduce a variety of other functionalities.
-
Activation for Nucleophilic Substitution: The hydroxyl groups can be converted to better leaving groups, such as tosylates or mesylates. These activated intermediates are then more susceptible to nucleophilic substitution, although the steric hindrance of the neopentyl-like structure will still play a significant role in dictating the reaction outcomes. As seen with the chloro-derivative, intramolecular reactions may be favored.
-
Etherification: The hydroxyl groups can undergo etherification to introduce different alkyl or aryl groups, potentially altering the solubility and other physical properties of the molecule.
-
Esterification: Reaction with carboxylic acids or their derivatives can yield tetra-esters, which can be useful as plasticizers or as intermediates for further transformations.
Comparative Summary and Strategic Recommendations
| Feature | This compound (THCP-Cl) | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP-OH) |
| Primary Reactivity | Highly hindered electrophile. | Polyol with four reactive primary hydroxyl groups. |
| Sₙ2 Reactions | Extremely slow to inert due to steric hindrance. | Requires activation of hydroxyls to good leaving groups. |
| Dominant Reaction Pathway | Prone to intramolecular reactions (e.g., epoxide formation).[2] | Amenable to standard alcohol derivatizations (esterification, etherification). |
| Primary Applications | Potential precursor for complex spirocyclic systems via intramolecular reactions. Largely unexplored for intermolecular reactions. | Versatile monomer and cross-linking agent in polymer synthesis (polyesters, polyurethanes).[1] A functional building block for organic synthesis. |
| Synthetic Utility | Niche applications where intramolecular cyclization is desired. Challenging as a general alkylating agent. | Broad utility in materials science and as a versatile synthetic intermediate. |
Strategic Recommendations for the Synthetic Chemist:
-
For the synthesis of cross-linked polymers with enhanced rigidity and thermal stability, 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP-OH) is the superior choice. Its well-behaved hydroxyl groups readily participate in polymerization reactions.
-
For the construction of complex, polycyclic, or spirocyclic systems, this compound (THCP-Cl) may offer unique opportunities through intramolecular cyclization pathways, as demonstrated by the formation of 1,3-epoxides. However, researchers should anticipate unexpected reaction outcomes and should not consider it a simple tetra-alkylating agent.
-
When seeking a versatile, multi-functional building block for derivatization, THCP-OH provides a more reliable and predictable platform. Its hydroxyl groups can be readily converted to a range of other functionalities, providing a gateway to a diverse array of complex molecules.
-
If direct C-C bond formation at the neopentyl-like centers is required, researchers should consider modern synthetic methods such as nickel-catalyzed cross-coupling for THCP-Cl, while acknowledging that these applications are currently speculative and would require significant methods development.
Conclusion
While this compound and 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone share a common structural core, their synthetic personalities are worlds apart. The hydroxymethyl derivative, THCP-OH, is a workhorse polyol, offering predictable reactivity and broad utility in polymer and synthetic chemistry. In contrast, the chloromethyl analog, THCP-Cl, is a sterically encumbered and challenging substrate, whose reactivity is dominated by intramolecular processes. Its utility lies not in its capacity as a general alkylating agent, but in its potential to access unique and complex molecular architectures through carefully designed cyclization strategies. A thorough understanding of these fundamental differences is paramount for the successful application of these intriguing building blocks in the laboratory.
References
- Štetinová, J., et al. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyl)cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Shields, B. J., & Doyle, A. G. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(39), 12719–12722. Available at: [Link]
-
Chemistry Stack Exchange. (2018, July 8). Does neopentyl halide undergo SN1? Retrieved from [Link]
-
Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. Retrieved from [Link]
-
Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. Retrieved from [Link]
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A Comparative Analysis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone as a Crosslinking Agent for Advanced Polymer Formulations
In the dynamic landscape of polymer science and drug delivery, the selection of an appropriate crosslinking agent is a critical determinant of the final material's properties and performance. This guide provides a comprehensive comparison of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a polyfunctional alkylating agent, with other conventional crosslinkers. While direct, peer-reviewed comparative studies on this specific molecule are not abundant in publicly available literature, this analysis extrapolates its potential efficacy based on the well-understood reactivity of its functional groups and provides a framework for its evaluation.
Introduction to Crosslinking and the Significance of Agent Selection
Crosslinking is a chemical process that involves the formation of covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a single, interconnected three-dimensional network.[1] This structural modification profoundly impacts the material's properties, often leading to enhanced mechanical strength, thermal stability, chemical resistance, and controlled swelling behavior.[2][3][4] The choice of crosslinking agent is paramount as it dictates the nature of the crosslinks, the kinetics of the reaction, and the overall biocompatibility of the resulting polymer network, which is of particular importance in biomedical applications.[5][6]
Profile of this compound as a Crosslinker
This compound is a unique molecule featuring a central cyclopentanone ring functionalized with four chloromethyl groups.[7][8] Its potential as a crosslinking agent stems from the reactivity of these chloromethyl groups, which can participate in alkylation reactions with various nucleophilic functional groups present on polymer chains.
Postulated Crosslinking Mechanism
The crosslinking action of this compound is predicated on the principles of nucleophilic substitution. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the benzylic-like carbon susceptible to attack by nucleophiles such as amines (-NH2), hydroxyls (-OH), or thiols (-SH) present on polymer backbones. Each of the four chloromethyl groups can potentially form a covalent bond with a polymer chain, leading to a highly crosslinked and stable network.
Caption: Postulated crosslinking mechanism of this compound with amine-containing polymers.
Comparative Analysis with Other Crosslinking Agents
The efficacy of a crosslinking agent is best understood in the context of available alternatives. Below is a comparative overview of this compound with other common classes of crosslinkers.
| Crosslinker Class | Representative Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Polyfunctional Alkylating Agents | This compound , Nitrogen Mustards, Busulfan | Nucleophilic substitution, forming stable covalent bonds.[9] | High reactivity with various nucleophiles, forms stable crosslinks. | Potential for side reactions, toxicity concerns for some members of the class.[10] |
| Aldehydes | Glutaraldehyde, Glyoxal | Forms Schiff bases with primary amines and acetals with hydroxyl groups.[5] | Highly reactive, effective for crosslinking proteins and polysaccharides. | Potential for cytotoxicity, can alter the biological activity of proteins. |
| Isocyanates | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) | Reacts with hydroxyl and amine groups to form urethane and urea linkages. | Versatile reactivity, produces strong and flexible crosslinks. | Sensitive to moisture, potential for toxicity. |
| Epoxides | Diglycidyl ether of bisphenol A (DGEBA) | Ring-opening reaction with nucleophiles like amines and hydroxyls. | Forms strong, chemically resistant crosslinks. | Can require elevated temperatures or catalysts for curing. |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxyl groups to react with primary amines, forming amide bonds. | "Zero-length" crosslinker (no spacer arm), often used in biological applications. | Can be unstable in aqueous solutions, requires careful pH control. |
| Free-Radical Initiators | Peroxides, Azobisisobutyronitrile (AIBN) | Initiates polymerization of vinyl monomers or abstracts hydrogen to create radical sites for crosslinking. | Effective for a wide range of polymers, can be initiated by heat or light. | Can lead to uncontrolled crosslinking and side reactions. |
Hypothetical Experimental Protocol for Efficacy Evaluation
To empirically validate the efficacy of this compound, a structured experimental approach is necessary. The following protocol outlines a general procedure for comparing its performance against a known crosslinker, such as glutaraldehyde, for the crosslinking of a model polymer like gelatin.
Materials
-
Gelatin (Type A or B)
-
This compound
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and hot plate
-
Molds for hydrogel casting
-
Rheometer
-
Swelling ratio measurement apparatus
Experimental Workflow
Caption: A comparative experimental workflow for evaluating crosslinker efficacy.
Step-by-Step Procedure
-
Polymer Solution Preparation: Dissolve gelatin in PBS at 50°C with gentle stirring to form a homogenous solution (e.g., 10% w/v).
-
Crosslinker Solution Preparation:
-
Group T: Prepare a stock solution of this compound in anhydrous DMF at a desired concentration.
-
Group G: Prepare a stock solution of glutaraldehyde in PBS at a corresponding molar concentration.
-
-
Crosslinking Reaction:
-
Divide the gelatin solution into two groups.
-
To Group T, add the this compound solution dropwise while stirring.
-
To Group G, add the glutaraldehyde solution dropwise while stirring.
-
Vary the molar ratio of the crosslinker to the reactive functional groups on the gelatin to study the effect of crosslinker concentration.
-
-
Hydrogel Formation: Cast the mixtures into molds and allow them to cure at a controlled temperature (e.g., room temperature or 37°C) for a specified duration.
-
Characterization:
-
Swelling Ratio: Immerse pre-weighed, dried hydrogels in PBS and measure their weight at equilibrium to determine the swelling ratio. A lower swelling ratio indicates a higher crosslinking density.
-
Rheological Analysis: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogels. A higher storage modulus is indicative of a more rigid and highly crosslinked network.
-
Conclusion and Future Perspectives
Based on its chemical structure, this compound presents itself as a potent, polyfunctional crosslinking agent capable of forming stable covalent bonds with a variety of polymers. Its tetra-functionality suggests the potential for creating highly dense and robust polymer networks. However, its efficacy relative to established crosslinkers requires empirical validation through systematic studies as outlined above.
Future research should focus on elucidating the reaction kinetics, optimizing crosslinking conditions, and evaluating the biocompatibility of the resulting materials for specific applications in drug delivery and tissue engineering. The exploration of such novel crosslinkers is essential for the continued advancement of polymer science and the development of next-generation biomaterials.
References
-
A Review on various methods for the Cross-linking of Polymers. (2025). ResearchGate. [Link]
-
A Review on various methods for the Cross-linking of Polymers. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). MDPI. [Link]
-
A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
What is a Crosslinking Agent in Polymer Chemistry? (2025). Patsnap Eureka. [Link]
-
2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. (2011). Georganics. [Link]
-
Potential mechanisms for (a) chloromethylation and (b) crosslinking. (n.d.). ResearchGate. [Link]
-
Chloromethylation and Friedel-Crafts alkylation during the reaction... (n.d.). ResearchGate. [Link]
-
Polyfunctional alkylating agents pharmacology. (2025). Medcrine. [Link]
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Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. (n.d.). ChemRxiv. [Link]
-
This compound. (n.d.). Tetrahedron. [Link]
-
Crosslinking of polymers from monofunctional acrylates via C–H bond activation. (n.d.). Royal Society of Chemistry. [Link]
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Roles of alkoxy titanates and zirconates as multifunctional agents for polymers. (2025). ResearchGate. [Link]
-
Reaction of crosslinked chloromethyl polystyrene with 1,4-butanedithiol: site-site interactions and their control. (n.d.). Journal of the American Chemical Society. [Link]
-
Polyfunctional Cross-Linking of Existing Polymer Chains. (2000). Semantic Scholar. [Link]
-
What Is Cross-linking In Polymerization Processes? (2025). YouTube. [Link]
-
Cross-link. (n.d.). Wikipedia. [Link]
-
What Is Chemical Crosslinking? (2025). YouTube. [Link]
-
Mechanisms of crosslinking. (n.d.). ResearchGate. [Link]
-
β-Cyclodextrin network crosslinked by novel phosphonium-based tetrakiscarboxylic acid derived from PH3 tail gas: Synthesis and application for rapid removal of organic dyes from wastewater. (2023). PubMed. [Link]
-
Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. (n.d.). National Institutes of Health. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CROSSLINKED POLYMER BASED ON CYCLOPENTANONE CONTAINING ZINC METAL. (2022). Journal of Advance Research in Applied Science. [Link]
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A Comparative Guide to the Structural Elucidation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Derivatives via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone and its derivatives, benchmarked against other common analytical techniques.
While a published single-crystal X-ray structure for this compound is not publicly available, this guide will utilize a closely related, published case study—the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one —to illustrate the principles, protocols, and comparative advantages of the crystallographic method. The insights derived are directly applicable to the analysis of the title compound and its analogues.
Part 1: The Crystallographic Workflow: A Practical Case Study
The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process demanding precision and an understanding of the underlying physical principles. We will explore this through the lens of our case study compound, a substituted cyclopentenone derivative.
Synthesis and Crystal Growth: The Foundation of a High-Resolution Structure
The synthesis of the case study compound, 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, was achieved via an aldol condensation reaction between a substituted benzil and an acetone derivative in an alkaline medium.[1] Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction was undertaken. For this particular derivative, colorless crystals were obtained by recrystallization from a toluene solution.[1]
The choice of solvent and crystallization technique is critical. The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow evaporation of the solvent is a common and effective method for small molecules.[2] The rate of evaporation is a key variable; if it is too rapid, a polycrystalline powder or an amorphous solid may result. Other techniques, such as vapor diffusion or cooling crystallization, can also be employed depending on the compound's solubility and thermal stability.[2]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., toluene for the case study) at room temperature or with gentle heating to achieve saturation.
-
Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: Loosely cover the container with a perforated lid or parafilm to allow for the slow evaporation of the solvent over several days to weeks.
-
Harvesting: Once well-formed single crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor.
X-ray Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots or reflections.[3] The intensities and positions of these reflections are meticulously recorded by a detector.[3]
Modern diffractometers automate this process, controlling the crystal orientation and collecting thousands of reflections. The choice of X-ray source (e.g., a sealed tube or a synchrotron) and the data collection temperature (often cryogenic to minimize thermal motion and radiation damage) are critical parameters that influence data quality.[4]
Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data contains the amplitudes of the scattered X-ray waves, but the phase information is lost—this is the famous "phase problem" in crystallography.[3] For small molecules like our case study compound, direct methods are typically employed to solve the phase problem ab initio.[3] These computational methods use statistical relationships between the reflection intensities to derive initial phase estimates.
Once an initial structural model is obtained, it is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor.
Part 2: Structural Insights from a Halogenated Cyclopentenone Derivative
The crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one reveals a wealth of information about its molecular conformation and intermolecular interactions. The solid-state structure is stabilized by O–H···O and C–H···O hydrogen bonds, as well as Cl···Cl close contacts.[1] These non-covalent interactions are crucial in dictating the packing of the molecules in the crystal lattice.
Table 1: Representative Crystallographic Data for a Substituted Cyclopentenone
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.25 | Unit cell dimensions. |
| b (Å) | 15.78 | Unit cell dimensions. |
| c (Å) | 11.45 | Unit cell dimensions. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 1830 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The values in this table are representative for a small organic molecule and are intended for illustrative purposes.
For a molecule like this compound, X-ray crystallography would definitively determine the conformation of the cyclopentanone ring (e.g., envelope or twist), the precise bond lengths and angles of the chloromethyl groups, and how these molecules pack in the solid state. This information is invaluable for understanding its reactivity and potential applications.
Part 3: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the gold standard for determining the atomic-resolution structure of crystalline compounds, other techniques provide complementary information.
Table 2: Comparison of X-ray Crystallography with Alternative Methodologies
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling (e.g., DFT) |
| Sample Requirements | High-quality single crystal | Soluble sample in a suitable deuterated solvent | None (in silico) |
| Information Obtained | Precise 3D atomic coordinates in the solid state, bond lengths, angles, and intermolecular interactions. | Information about the chemical environment of atoms, connectivity, and molecular dynamics in solution. | Theoretical 3D structure, electronic properties, and spectroscopic predictions. |
| Resolution | Atomic (<1 Å) | Provides information on through-bond and through-space atomic proximities. | Dependent on the level of theory and basis set used. |
| Key Advantages | Unambiguous determination of absolute stereochemistry and detailed solid-state packing. | Provides information on solution-state conformation and dynamics. | Can be used to predict structures of unknown compounds and rationalize experimental observations. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Structure determination for large molecules can be complex; provides an average structure in solution. | The accuracy of the predicted structure is dependent on the computational method and may not reflect the true solid-state or solution structure. |
Part 4: Visualizing the Crystallographic Workflow
A clear understanding of the experimental pipeline is essential for appreciating the intricacies of X-ray crystallography.
Caption: The experimental workflow for single-crystal X-ray crystallography.
References
-
Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4- bis (4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one. [Link]
-
X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC. [Link]
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A Senior Application Scientist's Guide to Computational Modeling of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Reaction Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Polyhalogenated Ketone
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a structurally intriguing molecule characterized by a cyclopentanone core heavily substituted with chloromethyl groups[1][2]. This high degree of halogenation presents unique challenges and opportunities in synthetic chemistry. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the carbonyl group and the adjacent α-carbons, making the molecule a candidate for complex intramolecular reactions. Understanding these reaction mechanisms is paramount for predicting product formation, controlling reaction outcomes, and designing novel synthetic pathways.
This guide provides a comparative framework for approaching the computational modeling of this molecule's reactivity. We will move beyond a simple recitation of software features to a logic-driven discussion on how and why specific computational strategies are employed. Our central hypothesis will be the investigation of a likely reaction pathway under basic conditions: the Favorskii rearrangement, a hallmark reaction of α-halo ketones[3]. This rearrangement proceeds through the formation of a cyclopropanone intermediate, which can then be opened by a nucleophile[4][5].
Pillar 1: Selecting the Right Computational Toolkit
The choice of software is the first critical decision in any computational study. It dictates the available theoretical methods, the user workflow, and ultimately, the cost and time investment. No single program is universally superior; the optimal choice depends on the specific research environment and goals[6][7]. We will compare three industry-standard quantum chemistry packages: Gaussian, ORCA, and Spartan.
Table 1: Comparative Analysis of Leading Quantum Chemistry Software
| Feature | Gaussian | ORCA | Spartan |
| Primary User Base | Academia & Industry (Broad) | Academia & Research Groups | Education & Industry (UI-focused) |
| Key Strengths | Robustness, extensive documentation, wide variety of well-tested methods, generally reliable convergence[8][9]. | High performance (especially with RI approximations), access to modern DFT functionals, parallel efficiency, free for academic use[9][10]. | User-friendly graphical user interface (GUI), excellent for visualization and introductory-level calculations[7][11]. |
| Reaction Mechanism | Excellent tools for transition state (TS) searching (e.g., Opt=TS, QST2, QST3) and Intrinsic Reaction Coordinate (IRC) calculations. | Powerful and efficient TS searching and IRC capabilities. Often faster for large molecules[9]. | GUI-driven mechanism studies are possible but may offer less fine-grained control than command-line-driven software. |
| Licensing Model | Commercial license required. Can be costly. | Free for academic use. | Commercial license required. |
| Learning Curve | Moderate to high. Command-line driven, though often used with third-party GUIs like GaussView[6]. | Moderate. Command-line driven, requires understanding of input file syntax. | Low. Primarily GUI-driven, making it very accessible[7]. |
Expert Rationale: For a research-intensive investigation into a novel reaction mechanism, ORCA or Gaussian are the preferred tools. ORCA's combination of speed, modern methods, and academic-friendly licensing makes it an exceptionally strong candidate for new projects[9][10]. Gaussian's reputation for robustness and its deep integration into the scientific literature make it a reliable, albeit more expensive, alternative[8]. Spartan is an outstanding tool for teaching and for generating initial hypotheses but may lack the specialized control required for complex, multi-step reaction pathway analysis[7]. For the remainder of this guide, we will frame our protocols with a focus on the capabilities offered by ORCA and Gaussian.
Pillar 2: A Validated Protocol for Mechanistic Discovery
A computational protocol is not merely a sequence of steps; it is a self-validating system designed to rigorously test a chemical hypothesis. Here, we outline a detailed workflow to investigate the Favorskii rearrangement of this compound.
Experimental Workflow: From Hypothesis to Energy Profile
The following diagram illustrates the logical flow of a computational reaction mechanism study. This workflow ensures that each step builds upon a verified foundation, a core principle of trustworthy scientific investigation.
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A Forward-Looking Guide to Benchmarking Polymers Synthesized with 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone for Advanced Drug Delivery
Introduction: The Quest for Next-Generation Polymer Therapeutics
In the landscape of advanced drug delivery, the polymer carrier is as crucial as the therapeutic agent it transports. The rational design of polymers allows for the controlled release of therapeutics, enhancing their efficacy and minimizing side effects[1][2]. While established polymers like poly(lactic-co-glycolic acid) (PLGA), chitosan, and polyethylene glycol (PEG) have seen widespread use, the exploration of novel monomers is paramount to unlocking new functionalities and performance capabilities[3][4]. This guide introduces a unique and highly functionalized monomer, 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone , and provides a comprehensive framework for benchmarking the performance of polymers synthesized from it against current standards in drug delivery.
The unique structure of this compound, with a central cyclopentanone ring and four reactive chloromethyl groups, presents an intriguing platform for creating densely cross-linked polymer networks[5]. The presence of the ketone functionality within the polymer backbone could offer unique drug-polymer interactions, potentially influencing loading capacities and release kinetics. The tetra-functional nature of this monomer allows for the formation of robust, three-dimensional hydrogels or nanoparticles with tunable properties[6].
This guide is intended for researchers, scientists, and drug development professionals. It will not only propose a pathway for synthesizing and characterizing polymers from this novel monomer but will also provide the detailed experimental methodologies necessary to rigorously compare their performance against established alternatives.
Comparative Framework: Key Performance Indicators for Drug Delivery Polymers
To objectively assess the potential of polymers derived from this compound, a systematic benchmarking against well-characterized polymers is essential. The choice of comparator polymers should be application-specific, but common alternatives could include those cross-linked with agents like glutaraldehyde or N,N'-methylenebisacrylamide (MBAA)[7].
The following table outlines the key performance indicators and the rationale for their evaluation.
| Performance Indicator | Rationale for Evaluation | Potential Advantage of this compound Polymers |
| Drug Loading Capacity & Efficiency | High loading capacity is crucial for delivering a therapeutically relevant dose in a minimal volume of the carrier. | The ketone group on the cyclopentanone ring may offer specific hydrogen bonding opportunities with certain drug molecules, potentially increasing loading capacity. |
| Drug Release Kinetics | The rate of drug release dictates the therapeutic window and dosing frequency. A sustained and controlled release is often desirable.[8][9] | The high cross-linking density achievable with a tetra-functional monomer could lead to slower, more sustained release profiles, minimizing burst release.[10] |
| Biocompatibility | The polymer must not elicit an adverse immune response or be cytotoxic to be used in biomedical applications.[11][12] | While the biocompatibility of this specific polymer is unknown, the guide provides a rigorous framework for its evaluation. |
| Biodegradability | For many applications, the polymer carrier should degrade into non-toxic byproducts that can be cleared from the body.[1] | The ester linkages that could be formed during polymerization with co-monomers would be susceptible to hydrolysis, leading to degradation. |
| Physicochemical Properties | Properties such as particle size, surface charge, and swelling behavior influence the in vivo fate of the polymer carrier.[13] | The rigid cyclopentanone core might impart unique morphological characteristics to the resulting nanoparticles or hydrogels. |
Experimental Protocols: A Step-by-Step Guide to Benchmarking
The following section provides detailed methodologies for the synthesis and characterization of polymers, enabling a direct comparison of performance.
Polymer Synthesis and Nanoparticle Formulation
This protocol describes a potential method for synthesizing nanoparticles from this compound and a diamine co-monomer via interfacial polymerization, a common technique for producing nanocapsules and nanospheres[14].
Diagram of the Proposed Polymer Synthesis Workflow
Caption: Workflow for synthesizing drug-loaded nanoparticles.
Step-by-Step Protocol:
-
Organic Phase Preparation: Dissolve a defined amount of this compound and the model drug in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Dissolve a stoichiometric equivalent of a diamine co-monomer (e.g., hexamethylenediamine) and a surfactant (e.g., polyvinyl alcohol) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed using a homogenizer to form an oil-in-water emulsion.
-
Polymerization: Heat the emulsion to initiate the interfacial polymerization reaction between the chloromethyl groups and the amine groups.
-
Purification: Collect the formed nanoparticles by centrifugation, and wash them repeatedly with deionized water and ethanol to remove unreacted monomers and surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a fine powder for further characterization.
Physicochemical Characterization of Nanoparticles
A thorough characterization of the synthesized nanoparticles is crucial to understand their properties and performance.[13]
Table of Characterization Techniques
| Property | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy / Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the successful polymerization and the chemical structure of the polymer.[15] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To analyze the thermal transitions of the polymer, such as the glass transition temperature.[15] |
Drug Loading and Release Studies
These experiments are critical for evaluating the polymer's potential as a drug delivery vehicle.[8][9]
Diagram of the Drug Release Study Workflow
Caption: Workflow for conducting an in vitro drug release study.
Protocol for Drug Loading Content and Encapsulation Efficiency:
-
Dissolve a known weight of drug-loaded nanoparticles in a suitable solvent to break the particles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol for In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
Analysis of Release Kinetics:
The release data should be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, and Korsmeyer-Peppas) to understand the mechanism of drug release[8][10].
Biocompatibility Assessment
Biocompatibility is a non-negotiable requirement for any polymer intended for biomedical applications[11][12].
Diagram of the Cytotoxicity Testing Workflow
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Culture a suitable cell line (e.g., fibroblasts or the cell line relevant to the therapeutic application) in a 96-well plate.
-
Expose the cells to various concentrations of the synthesized nanoparticles for a defined period (e.g., 24, 48, and 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells. A material is generally considered non-cytotoxic if cell viability is above 80%[11].
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be presented in a structured format.
Table for Comparative Performance Data
| Parameter | Polymer from this compound | Comparator Polymer A (e.g., PLGA) | Comparator Polymer B (e.g., Chitosan) |
| Particle Size (nm) | |||
| PDI | |||
| Zeta Potential (mV) | |||
| Drug Loading Content (%) | |||
| Encapsulation Efficiency (%) | |||
| Time for 50% Drug Release (hours) | |||
| Release Exponent (n) from Korsmeyer-Peppas Model | |||
| Cell Viability (%) at highest concentration |
Conclusion and Future Directions
The exploration of novel monomers like this compound is a vital endeavor in the advancement of polymer-based drug delivery systems. Its unique structure holds the promise of creating polymers with enhanced drug loading, controlled release profiles, and tunable physicochemical properties. This guide provides a comprehensive and scientifically rigorous framework for the synthesis, characterization, and comparative benchmarking of polymers derived from this intriguing monomer.
The successful application of the methodologies outlined herein will not only elucidate the potential of this specific class of polymers but will also contribute to the broader understanding of structure-property relationships in the design of next-generation drug delivery vehicles. Future in vivo studies will be necessary to validate the therapeutic efficacy and safety of these novel polymer systems.
References
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- PubMed Central. (n.d.). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches).
- Ovidius University Annals of Chemistry. (n.d.). Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs.
- PubMed Central. (n.d.). In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits.
- PubMed Central. (n.d.). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?
- ACS Publications. (n.d.). Analyzing Drug Release Kinetics from Water-Soluble Polymers | Industrial & Engineering Chemistry Research.
- MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.
- SpecialChem. (2025). Biocompatibility: Screening Methods, Regulations, and Uses.
- PubMed Central. (n.d.). Polymers for Drug Delivery Systems.
- NIH. (n.d.). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems.
- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
- ResearchGate. (n.d.). Novel Biocompatible Polymers for Biomedical Applications.
- ResearchGate. (n.d.). Analyzing Drug Release Kinetics from Water-Soluble Polymers.
- MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.
- SpecialChem. (2025). Biocompatibility: Screening Methods, Regulations, and Uses.
- Measurlabs. (2024). Polymer Characterization Technique Overview.
- PubMed Central. (n.d.). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology.
- MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders.
- PubMed Central. (n.d.). Construction of Monomer-free, Highly Crosslinked, Water-compatible Polymers.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates and potential impurities is a cornerstone of robust quality control and regulatory compliance. 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a halogenated ketone, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. We will delve into the causality behind experimental choices and present a framework for the cross-validation of these two powerful analytical techniques, ensuring the integrity and reliability of your data.
The Imperative of Methodological Diversity in Quantification
Relying on a single analytical method, no matter how well-validated, can introduce systemic bias. Cross-validation, the process of comparing results from two distinct analytical methodologies, provides a higher degree of confidence in the reported values.[1][2] This is particularly critical in pharmaceutical development, where data integrity is paramount. By employing orthogonal techniques like HPLC and GC-MS, which rely on different separation and detection principles, we can effectively mitigate the risk of unforeseen matrix effects or compound-specific issues that might skew the results of a single method.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a stalwart of the pharmaceutical analysis laboratory, prized for its versatility and robustness in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3]
Rationale for HPLC in this compound Analysis
While this compound possesses some volatility, its analysis by HPLC is advantageous for several reasons. The primary benefit is the avoidance of high temperatures in the injection port, which could potentially lead to the degradation of this chlorinated ketone. Furthermore, HPLC offers a wide array of stationary and mobile phases, allowing for fine-tuning of the separation from other process-related impurities.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the analyte from the sample matrix and remove interfering substances.
-
Procedure:
-
Select a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the sample solution (dissolved in a suitable solvent like acetonitrile) onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elute the this compound with 2 mL of acetonitrile.
-
The eluate is then diluted to a suitable concentration for HPLC analysis.[4]
-
2. Chromatographic Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 210-230 nm for the carbonyl chromophore).
-
Injection Volume: 10 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds, offering exceptional sensitivity and specificity.[7]
Rationale for GC-MS in this compound Analysis
The volatility of this compound makes it a suitable candidate for GC analysis. The coupling with a mass spectrometer provides an unparalleled level of confidence in the identification of the analyte, based on its unique mass spectrum and fragmentation pattern. This is particularly useful for distinguishing it from structurally similar impurities.
Experimental Protocol: GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract the analyte from an aqueous matrix into an organic solvent suitable for GC injection.
-
Procedure:
-
To 5 mL of the aqueous sample, add 2 mL of a water-immiscible organic solvent such as dichloromethane or hexane.[8]
-
For quantitative analysis, add a suitable internal standard.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
The dried extract is then ready for GC-MS analysis.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating chlorinated compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode to maximize sensitivity. The injector temperature should be set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Data Acquisition Mode: Full Scan (e.g., m/z 40-350) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Cross-Validation of HPLC and GC-MS Methods
The core of this guide is the cross-validation of the two proposed methods. This process ensures that both techniques provide comparable and reliable results for the quantification of this compound.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Statistical Comparison of Results
A key component of cross-validation is the statistical analysis of the data generated by both methods. A set of samples spanning the expected concentration range should be analyzed in replicate by both the HPLC and GC-MS methods. The resulting quantitative data should then be compared using appropriate statistical tools, such as a paired t-test or a Bland-Altman plot, to assess for any systematic bias between the two methods.
Performance Comparison
The following table summarizes the expected performance characteristics of each method for the quantification of this compound, based on the analysis of analogous chlorinated ketones.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.995 | >0.998 |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (RSD%) | < 5% | < 10% |
| Limit of Detection (LOD) | ng level | pg level |
| Limit of Quantification (LOQ) | ng level | pg level |
| Specificity | Good | Excellent |
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV offers a robust and straightforward method, particularly advantageous for avoiding potential thermal degradation of the analyte.
-
GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level analysis and unambiguous identification.
A thorough cross-validation as outlined in this guide is essential to ensure the consistency and reliability of the analytical results, regardless of the chosen method. This rigorous approach to analytical method validation is a critical component of ensuring data integrity in research and drug development.
References
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University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Virginia Tech. (n.d.). Sample Preparation – HPLC. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
ResearchGate. (2026). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. [Link]
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Georganics. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]
-
Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
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ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. [Link]
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A Senior Application Scientist's Guide to In-Silico Property Prediction for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Derivatives
Introduction: The Need for Predictive Assessment
In the landscape of drug development and chemical safety, the ability to predict the properties of novel molecules is paramount. Compounds such as 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS No. 67059-01-2) and its derivatives present a unique challenge.[1][2][3] This highly functionalized, polychlorinated ketone scaffold suggests potential biological activity but also raises flags for toxicity. The toxicological properties of the parent compound are not fully investigated, underscoring the critical need for robust predictive models.[1] In-silico approaches provide a rapid, cost-effective, and ethically sound methodology to characterize such molecules, prioritize candidates for synthesis, and identify potential liabilities long before committing to resource-intensive preclinical testing.[4]
This guide provides a comparative overview of key in-silico methodologies for predicting the physicochemical, pharmacokinetic, and toxicological properties of this compound derivatives. We will explore the causality behind methodological choices, present detailed workflows, and compare the expected outcomes, empowering researchers to make informed decisions in their computational discovery pipeline.
Pillar 1: Quantum Mechanics for Foundational Property Prediction
Expertise & Experience: Before we can predict how a molecule behaves in a biological system, we must first understand its intrinsic electronic and structural properties. For highly chlorinated and sterically hindered molecules like the target derivatives, classical force fields may not suffice. Density Functional Theory (DFT), a quantum mechanical method, is the gold standard for accurately calculating foundational properties from first principles.[5] This approach is crucial for generating reliable input geometries and electronic parameters that underpin all higher-level predictive models like QSAR and molecular docking.
Predictable Properties via DFT:
-
Optimized 3D molecular geometry
-
HOMO-LUMO energy gap (reactivity indicator)
-
Electron density distribution and electrostatic potential maps
-
Dipole moment
-
Vibrational frequencies (for comparison with experimental IR spectra)
Experimental Protocol: DFT-Based Property Calculation
-
Structure Preparation:
-
Construct the 3D structure of the this compound derivative using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a rapid, less computationally expensive method like a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting point for the DFT calculation.
-
-
Input File Generation:
-
Select a DFT functional and basis set. For halogenated organic compounds, the B3LYP functional combined with a basis set like 6-311G+(d,p) provides a good balance of accuracy and computational cost.[5]
-
Specify the calculation type: "Geometry Optimization" followed by "Frequency" to ensure the optimized structure is a true energy minimum.
-
Define the solvent environment using a continuum solvation model (e.g., PCM - Polarizable Continuum Model) with water to simulate physiological conditions.
-
-
Execution & Analysis:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a stable structure.
-
Analyze the output to extract properties like HOMO-LUMO energies, dipole moment, and the optimized coordinates. Visualize the molecular orbitals and electrostatic potential map to understand regions of electrophilicity and nucleophilicity.
-
Workflow for DFT Calculations
Caption: Workflow for Quantum Mechanical Property Prediction.
Pillar 2: QSAR for Predictive Toxicology and Bioactivity
Trustworthiness: A self-validating protocol for Quantitative Structure-Activity Relationship (QSAR) modeling is essential for generating trustworthy predictions. For novel compounds like derivatives of this compound, we can leverage existing toxicological data for other polychlorinated compounds to build predictive models.[6][7] The key is to define a clear applicability domain (AD) for the model, ensuring it is not used to make predictions for molecules that are structurally dissimilar to its training set.
Comparison of QSAR Modeling Approaches
| Parameter | Regression-Based QSAR | Classification-Based QSAR |
| Objective | Predicts a continuous endpoint value (e.g., LD50, IC50).[8] | Predicts a categorical endpoint (e.g., Toxic/Non-Toxic, Mutagenic/Non-Mutagenic). |
| Common Algorithms | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). | k-Nearest Neighbors (k-NN), Random Forest, Naive Bayes.[9] |
| Best For | Dose-response relationship prediction, potency ranking. | Hazard identification, initial screening and flagging. |
| Data Requirement | Requires continuous, high-quality data for the training set. | Can be built with categorical or binned continuous data. |
Experimental Protocol: Developing a Predictive Toxicity QSAR Model
-
Data Curation:
-
Assemble a dataset of structurally diverse polychlorinated organic compounds with reliable, experimentally determined toxicity data (e.g., oral LD50 in rats).[8] Public databases like the EPA's Toxicity Reference Database (ToxRefDB) are valuable sources.
-
Curate the data: remove duplicates, correct structural errors, and standardize endpoint units.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, physicochemical, quantum-chemical). Open-source software like PaDEL-Descriptor or OPERA can be used.[9]
-
-
Model Building & Validation:
-
Split the dataset into a training set (~80%) and a test set (~20%).
-
Using the training set, apply a machine learning algorithm (e.g., Random Forest) to build a relationship between the descriptors and the toxicity endpoint.
-
Perform rigorous validation:
-
Internal Validation: Use 5- or 10-fold cross-validation on the training set to assess model robustness.
-
External Validation: Use the independent test set to evaluate the model's predictive power on unseen data. Key metrics include R² for regression and Accuracy/Balanced Accuracy for classification.[10]
-
Y-Scrambling: Randomly shuffle the toxicity endpoints and rebuild the model multiple times. A valid model should show a significant drop in performance, proving it is not based on a chance correlation.[8]
-
-
-
Prediction and Applicability Domain (AD):
-
Use the validated model to predict the toxicity of the new this compound derivatives.
-
Determine if the new derivatives fall within the model's AD (e.g., using a leverage approach or by comparing descriptor ranges). Predictions for compounds outside the AD are considered unreliable.
-
Workflow for QSAR Model Development
Caption: Validated workflow for QSAR model development.
Pillar 3: Structure-Based Methods and ADMET Profiling
Authoritative Grounding: Predicting a molecule's interaction with specific biological targets (molecular docking) and its overall pharmacokinetic profile (ADMET) are pillars of modern drug discovery.[11][12] These methods are grounded in our understanding of protein-ligand interactions and physiological processes. For a novel chemical series, it is crucial to compare predictions against established rules and models, such as Lipinski's Rule of Five for drug-likeness and predictions from well-validated commercial or open-source ADMET platforms.[13]
Molecular Docking: Unveiling Potential Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, potential targets could include enzymes involved in detoxification pathways (e.g., Cytochrome P450s) or proteins implicated in toxicity mechanisms. The process involves preparing the protein and ligand structures and using a scoring function to rank the most likely binding poses.[14][15]
ADMET Prediction: A Pharmacokinetic and Toxicological Snapshot
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use a combination of QSAR models and rule-based systems to estimate a compound's profile.[12][16] This is a critical step for filtering out compounds that are unlikely to be bioavailable or that possess significant toxicological liabilities.
Experimental Protocol: Integrated Docking and ADMET Assessment
-
Target Selection & Preparation (Docking):
-
Identify a potential protein target from literature or target prediction servers.
-
Download the protein's crystal structure from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign partial charges.
-
-
Ligand Preparation (Docking & ADMET):
-
Generate the low-energy 3D conformer of the cyclopentanone derivative (the output from the DFT calculation is ideal).
-
Assign partial charges and define rotatable bonds.
-
-
Execution (Docking):
-
Define the binding site on the protein (the "docking grid").
-
Run the docking algorithm (e.g., AutoDock Vina, GLIDE) to sample different ligand poses within the binding site.
-
Analyze the results based on the predicted binding affinity (scoring function) and inspect the top-ranked poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
-
Execution (ADMET):
-
Integrated Analysis:
-
Synthesize the results from both analyses. For example, does a compound predicted to be a potent binder to a metabolic enzyme (from docking) also show high predicted metabolic clearance (from ADMET)?
-
Comparative Table of Predicted ADMET Properties
| Property Category | Key Parameter | Predicted Outcome for a Hypothetical Derivative | Implication |
| Absorption | Caco-2 Permeability | Low | Poor absorption from the gut. |
| P-glycoprotein Substrate | Yes | Compound may be actively pumped out of cells, reducing bioavailability.[11] | |
| Distribution | Plasma Protein Binding | High (>95%) | Low concentration of free, active compound in circulation. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause direct CNS effects. | |
| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | Total Clearance (CL) | Low | Long half-life, potential for accumulation.[11] |
| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
| AMES Mutagenicity | High Probability | Potential carcinogen; a significant red flag. | |
| Developmental Toxicity | High LEL (Low Potency) | May require high doses to cause developmental effects.[8] |
Workflow for ADMET & Docking Analysis
Caption: Integrated workflow for ADMET and Molecular Docking.
Conclusion
The in-silico prediction of properties for novel, highly functionalized molecules such as this compound derivatives is not a monolithic task but a multi-faceted, hierarchical process. By systematically applying a suite of computational tools—from foundational quantum mechanics to predictive QSAR and structure-based ADMET/docking—researchers can build a comprehensive profile of a compound's potential. This guide provides a framework for comparing these methodologies, understanding their scientific underpinnings, and implementing them through validated, step-by-step protocols. This predictive power is indispensable for navigating the complexities of modern chemical research, enabling the design of safer, more effective molecules while conserving time and resources.
References
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Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. (2020). MDPI. Available at: [Link]
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Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides. (2020). MDPI. Available at: [Link]
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Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. (2020). ResearchGate. Available at: [Link]
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Dai, J., Sun, C., Han, S., & Wang, L. (1999). QSAR for polychlorinated organic compounds (PCOCs). I. Prediction of partition properties for PCOCs using quantum chemical parameters. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
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An overview of prediction and evaluation of ADMET properties of drugs and chemicals. (2024). International Journal of Scientific Development and Research. Available at: [Link]
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2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. (2011). Georganics. Available at: [Link]
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Chemical Review and Letters. Available at: [Link]
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QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. (2024). MDPI. Available at: [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2018). RSC Publishing. Available at: [Link]
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Designing QSARs for parameters of high throughput toxicokinetic models using open-source descriptors. (2022). National Institutes of Health. Available at: [Link]
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In silico prediction of the developmental toxicity of diverse organic chemicals in rodents for regulatory purposes. (2015). PubMed Central. Available at: [Link]
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Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking. (2024). PubMed. Available at: [Link]
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Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. (2024). National Institutes of Health. Available at: [Link]
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In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). ResearchGate. Available at: [Link]
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A Review of Quantitative Structure–Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances. (2024). MDPI. Available at: [Link]
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Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives. (2023). ResearchGate. Available at: [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). MDPI. Available at: [Link]
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Cyclopentanone, 2,2,5,5-tetramethyl-. NIST WebBook. Available at: [Link]
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A Comparative Analysis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone in Synthetic Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals on a Niche Polyhalogenated Ketone
In the vast landscape of chemical synthesis, the utility of a molecule is often defined by its reactivity, stability, and the structural motifs it can generate. This guide delves into the available scientific literature to provide a comparative analysis of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, a specialized polyhalogenated ketone. Given the niche nature of this compound, this document focuses on its potential applications as inferred from its chemical structure and comparisons with more extensively studied related compounds.
Section 1: Structural Features and Predicted Reactivity
This compound is a cyclopentanone derivative characterized by the presence of four chloromethyl groups at the α-positions to the carbonyl group. This unique substitution pattern imparts specific reactive properties. The primary reactive sites are the four chloro- substituents, which are susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing carbonyl group can influence the reactivity of these chloromethyl groups.
Key Structural and Reactive Characteristics:
-
Polyfunctionality: With four reactive chloromethyl groups, this molecule has the potential to act as a versatile crosslinking agent or a scaffold for the synthesis of complex polycyclic or spirocyclic systems.
-
Electrophilic Carbonyl Group: The ketone functionality can undergo typical carbonyl reactions, such as reductions, reductive aminations, and additions of organometallic reagents.
-
Steric Hindrance: The four bulky chloromethyl groups create significant steric hindrance around the cyclopentanone ring, which can influence the stereochemical outcome of reactions at the carbonyl center and the rate of substitution at the chloromethyl groups.
A search of available chemical databases confirms the structure and basic properties of this compound, such as its molecular formula (C9H10Cl4O) and molecular weight (279.99 g/mol ). However, detailed experimental data on its applications in peer-reviewed literature remains scarce.
Section 2: Potential Synthetic Applications and Comparison with Analogs
While specific applications of this compound are not extensively documented, its structure suggests several potential uses in organic synthesis. We can infer these applications by comparing its structure to other well-known polyhalogenated compounds and cyclopentanone derivatives used in medicinal chemistry and materials science.
The geminal bis(chloromethyl) groups at the C2 and C5 positions make this molecule a prime candidate for the synthesis of dispiro compounds. Reaction with bidentate nucleophiles could lead to the formation of two additional rings spiro-fused to the central cyclopentanone core.
Comparative Compounds:
-
Pentaerythritol and its derivatives: These are widely used for the synthesis of spirocycles, particularly in the field of energetic materials and polymers. While pentaerythritol offers hydroxyl groups for functionalization, this compound provides more reactive leaving groups in the form of chlorides.
Substitution of the chloro- groups with ligating atoms (e.g., nitrogen, sulfur, or phosphorus) could yield novel polydentate ligands for coordination chemistry. The cyclopentanone backbone would provide a rigid scaffold, pre-organizing the ligating arms for metal chelation.
Workflow for Ligand Synthesis:
Caption: Proposed synthetic workflow for polydentate ligands.
The tetrafunctional nature of this compound suggests its potential use as a monomer or crosslinking agent in polymerization reactions. Polycondensation with difunctional nucleophiles could lead to the formation of highly branched or crosslinked polymers with unique thermal and mechanical properties.
Table 1: Comparison of Potential Crosslinking Agents
| Feature | This compound | 1,3,5-Tris(chloromethyl)benzene | Divinylbenzene |
| Functionality | 4 | 3 | 2 |
| Reactive Group | Chloromethyl | Chloromethyl | Vinyl |
| Backbone | Cyclopentanone | Benzene | Benzene |
| Potential Polymer Architecture | Highly Crosslinked/Dendritic | Crosslinked | Crosslinked |
| Incorporated Functionality | Ketone | Aromatic | Aromatic |
Section 3: Experimental Considerations and Future Outlook
The practical application of this compound would require careful optimization of reaction conditions to control the degree of substitution and avoid unwanted side reactions. The steric bulk and potential for elimination reactions (E2) with strong bases are significant experimental hurdles to consider.
Proposed Experimental Protocol for Nucleophilic Substitution:
-
Reagent Preparation: Dry the solvent (e.g., THF, DMF) and the nucleophile to prevent side reactions with water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Initially, run the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature to control the exothermic nature of the substitution and potentially favor kinetic products.
-
Stoichiometry: Carefully control the stoichiometry of the nucleophile to achieve the desired degree of substitution (mono-, di-, tri-, or tetra-substitution).
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using standard techniques like extraction, crystallization, or column chromatography.
Diagram of Experimental Setup:
Caption: General workflow for a substitution reaction.
References
-
PubChem. 2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Synthesis of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: An Evaluation of Reproducibility for Researchers
For researchers, scientists, and professionals in drug development, the reliable synthesis of complex molecules is paramount. This guide provides an in-depth analysis and comparison of published synthesis methods for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a niche yet important chemical intermediate. We will delve into the experimental details, evaluate the reproducibility of the methods, and offer insights to guide your synthetic strategy.
Introduction to this compound
This compound is a poly-halogenated cyclic ketone. Its structure, featuring a cyclopentanone core with four chloromethyl substituents at the alpha positions, makes it a valuable precursor in various synthetic applications. The high degree of chlorination and the presence of a reactive carbonyl group allow for a range of chemical transformations, making it a target of interest for the synthesis of more complex molecules. The compound is identified by the CAS number 67059-01-2.[1][2]
The Primary Synthetic Route: Chlorination of a Tetrahydroxylated Precursor
The most commonly cited method for the synthesis of this compound involves the chlorination of its hydroxylated precursor, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.[3] This approach is a classical example of converting alcohol functionalities to alkyl chlorides, a fundamental transformation in organic synthesis.
Method 1: Chlorination with Thionyl Chloride
Reaction Principle:
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, liberating sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a base, such as pyridine, is often employed to neutralize the HCl generated, which can be particularly important for acid-sensitive substrates.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical, based on standard procedures):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add thionyl chloride (a slight excess per hydroxyl group, e.g., 4.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Discussion of Reproducibility and Challenges:
The chlorination of polyols with thionyl chloride can present several reproducibility challenges:
-
Exothermic Reaction: The reaction is highly exothermic, and careful temperature control during the addition of thionyl chloride is crucial to prevent side reactions and ensure safety. Inconsistent temperature control can lead to variations in yield and purity.
-
Stoichiometry: Precise stoichiometry of thionyl chloride is important. An insufficient amount will lead to incomplete conversion, resulting in a mixture of partially chlorinated products that can be difficult to separate. An excessive amount can lead to charring and other side reactions.
-
Byproduct Removal: The gaseous byproducts, SO₂ and HCl, must be effectively removed from the reaction mixture to drive the reaction to completion. Inefficient removal can lead to equilibrium issues and reduced yields.
-
Workup and Purification: The workup procedure must be performed carefully to avoid hydrolysis of the chlorinated product back to the starting material or other side products. The purification by recrystallization may also lead to loss of material, affecting the final yield.
Alternative Synthetic Approaches and Their Potential
At present, there is a lack of well-documented alternative methods for the synthesis of this compound in the readily accessible scientific literature. However, we can speculate on other potential routes based on general organic chemistry principles.
Method 2: Appel-type Reaction (Hypothetical)
The Appel reaction, which utilizes a phosphine (e.g., triphenylphosphine) and a halogen source (e.g., carbon tetrachloride), is another common method for converting alcohols to alkyl halides.
Reaction Principle:
The reaction proceeds through the formation of a phosphonium salt intermediate, which is then attacked by the alcohol to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by the halide ion on the carbon atom of the former hydroxyl group yields the alkyl halide and triphenylphosphine oxide.
Caption: Conceptual pathway for an Appel-type synthesis.
Discussion of Potential Reproducibility:
While the Appel reaction is generally reliable, its application to a polyol like 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone could face challenges:
-
Stoichiometry and Byproduct Removal: A significant excess of triphenylphosphine and carbon tetrachloride would be required, leading to the formation of a large amount of triphenylphosphine oxide byproduct. The removal of this byproduct can be challenging and often requires chromatography, which may not be ideal for large-scale synthesis.
-
Reaction Conditions: The reaction conditions would need to be carefully optimized to ensure complete conversion of all four hydroxyl groups without side reactions.
Comparison of Methods
| Feature | Method 1: Thionyl Chloride | Method 2: Appel-type Reaction (Hypothetical) |
| Reagents | 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, Thionyl Chloride, Pyridine | 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, Triphenylphosphine, Carbon Tetrachloride |
| Byproducts | SO₂, HCl (gaseous) | Triphenylphosphine oxide (solid) |
| Ease of Purification | Relatively straightforward (gaseous byproducts are easily removed) | Challenging (removal of triphenylphosphine oxide) |
| Scalability | Potentially scalable with good engineering controls | Less scalable due to byproduct removal |
| Safety Concerns | Thionyl chloride and pyridine are toxic and corrosive. Reaction is exothermic. | Carbon tetrachloride is a known carcinogen. |
| Reproducibility | Moderate to high, dependent on strict control of reaction conditions. | Likely to be lower due to challenges in purification and potential for incomplete reaction. |
Conclusion and Recommendations
Based on the available information and general synthetic principles, the chlorination of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone with thionyl chloride appears to be the most viable and likely reproducible method for the synthesis of this compound. However, researchers attempting this synthesis should be aware of the potential challenges related to the exothermic nature of the reaction and the need for careful control of stoichiometry and reaction conditions.
For any synthesis of this nature, we strongly recommend:
-
Small-scale trials: Before attempting a large-scale synthesis, perform small-scale trials to optimize the reaction conditions.
-
In-process monitoring: Utilize techniques like TLC or GC-MS to monitor the progress of the reaction and ensure complete conversion.
-
Thorough characterization: The final product should be thoroughly characterized using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Due to the limited number of detailed published procedures, there is a clear need for further research to develop and document robust and reproducible methods for the synthesis of this compound. The development of a more efficient and easily reproducible method would be of significant benefit to the scientific community.
References
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A Head-to-Head Comparison of Catalysts for the Functionalization of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: A Guide for Researchers
In the landscape of complex molecule synthesis, the strategic functionalization of sterically hindered scaffolds is a significant challenge. 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a molecule possessing four electrophilic centers in a constrained cyclic system, presents a unique case for investigating the efficiency of various catalytic systems. This guide provides a head-to-head comparison of prominent catalysts for the nucleophilic substitution of this challenging substrate, offering insights into catalyst selection and experimental design for researchers, scientists, and drug development professionals.
The Challenge: Functionalizing a Sterically Congested Polychlorinated Ketone
The inherent structure of this compound dictates a high degree of steric hindrance around the reactive chloromethyl groups. This congestion can significantly impede the approach of nucleophiles, leading to sluggish reaction rates and the potential for undesired side reactions. Furthermore, the presence of multiple reactive sites raises the challenge of achieving controlled and selective substitution. The primary obstacle in the functionalization of this substrate is overcoming the kinetic barrier imposed by steric hindrance to facilitate efficient SN2 reactions.
Phase-Transfer Catalysis: A Powerful Tool for Heterogeneous Reactions
Given that many potent nucleophiles are salts soluble in aqueous media while the substrate is organic-soluble, phase-transfer catalysis (PTC) emerges as a highly effective strategy. A phase-transfer catalyst facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase, where it can react with the substrate.[1][2] The lipophilic cation of the catalyst pairs with the nucleophile anion, rendering it soluble in the organic medium and, crucially, presenting it as a "naked" and highly reactive species.[3]
This guide will focus on a comparative analysis of three widely used quaternary ammonium salt phase-transfer catalysts:
-
Tetrabutylammonium Bromide (TBAB)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS)
-
Benzyltriethylammonium Chloride (BTEAC)
Head-to-Head Catalyst Performance Comparison
While direct comparative studies on this compound are not extensively reported in the literature, we can extrapolate the expected performance of these catalysts based on their known properties and their efficacy in analogous transformations involving sterically hindered and polychlorinated substrates.
| Catalyst | Structure | Key Advantages | Expected Performance with this compound |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | - High thermal and chemical stability- Commercially available and cost-effective[4]- Effective in a wide range of nucleophilic substitutions[5][6] | Good to Excellent: The symmetrical and lipophilic nature of the tetrabutylammonium cation is expected to efficiently transport a variety of nucleophiles into the organic phase. Its robustness makes it suitable for reactions that may require elevated temperatures to overcome steric hindrance. |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | (C₄H₉)₄N⁺HSO₄⁻ | - Can act as both a catalyst and an acidic co-catalyst[7]- Useful for reactions sensitive to halide ions- Effective ion-pairing agent[8] | Moderate to Good: While an effective phase-transfer agent, the presence of the hydrogen sulfate anion might influence the reaction environment. It could be particularly useful in cases where in-situ generation of an acidic medium is beneficial, though this is less common for simple nucleophilic substitutions. |
| Benzyltriethylammonium Chloride (BTEAC) | [C₆H₅CH₂(C₂H₅)₃N]⁺Cl⁻ | - High catalytic efficiency in many organic syntheses[1][9]- Cost-effective and widely used in industrial processes[2]- The benzyl group can enhance solubility in certain organic solvents. | Good to Excellent: BTEAC is a workhorse in phase-transfer catalysis and is expected to perform well.[10] Its slightly less symmetric structure compared to TBAB might offer different ion-pairing dynamics, which could be advantageous for specific nucleophiles. |
Mechanistic Insights: The Phase-Transfer Catalysis Cycle
The catalytic cycle for the functionalization of this compound (R-Cl) with a nucleophile (Nu⁻) using a quaternary ammonium salt (Q⁺X⁻) as a phase-transfer catalyst is depicted below.
Caption: The phase-transfer catalysis cycle for nucleophilic substitution.
Experimental Protocols: A Guideline for Catalyst Screening
The following protocols are provided as a starting point for the functionalization of this compound with a generic nucleophile (e.g., sodium azide) using the discussed catalysts. These should be optimized for specific nucleophiles and desired outcomes.
General Experimental Workflow
Sources
- 1. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]
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- 7. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]
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- 9. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 10. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical framework for validating the purity of commercially available 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a versatile but specialized chemical intermediate. We will explore a multi-pronged analytical approach, delve into the rationale behind experimental choices, and compare its performance profile with viable alternatives.
The Critical Need for Purity Validation
This compound (CAS No. 67059-01-2) is a highly functionalized cyclopentanone derivative. Its four chloromethyl groups make it a potent crosslinking agent and a valuable building block in the synthesis of complex molecules. However, the very reactivity that makes it useful also presents challenges in its synthesis and purification. Commercial preparations can vary in purity, with stated purities, often around 98%, requiring independent verification.[1][2][3] One major supplier even notes that they do not provide analytical data, placing the onus of quality control squarely on the researcher.
The primary route to this compound involves the chlorination of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.[4][5] This synthesis pathway can potentially lead to a range of impurities, including:
-
Unreacted Starting Material: Residual 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.
-
Partially Chlorinated Intermediates: Mono-, di-, and tri-chlorinated cyclopentanone derivatives.
-
Solvent Residues and Other Reagents: Trace amounts of chemicals used in the synthesis and purification process.
The presence of these impurities can have significant downstream consequences, from altered reaction kinetics and yields to the introduction of unwanted functionalities in the final product. Therefore, a robust analytical workflow to confirm the identity and purity of this compound is not just good practice; it is essential for scientific integrity.
A Multi-Modal Analytical Approach for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from multiple, orthogonal methods. For this compound, we recommend a combination of chromatographic, spectroscopic, and elemental analysis techniques.
Workflow for Purity Validation
Caption: A comprehensive workflow for the purity validation of this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound. Method optimization may be necessary depending on the specific instrumentation and commercial sample being analyzed. The validation of these analytical methods should adhere to established guidelines to ensure their accuracy, precision, and reliability.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, capable of separating the target compound from non-volatile impurities. A reverse-phase method is suitable for this moderately polar molecule.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start at 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Causality: The C18 stationary phase provides good retention for the moderately non-polar analyte. The water/acetonitrile gradient allows for the effective elution of both the main compound and potential impurities with varying polarities. UV detection at 210 nm is chosen due to the carbonyl chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of separated components.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Instrumentation:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Causality: The DB-5ms column is a robust choice for general-purpose separation of a wide range of organic compounds. The temperature program is designed to separate the target compound from potentially more volatile (partially chlorinated) and less volatile (starting material) impurities. EI-MS will produce a characteristic fragmentation pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) if an internal standard is used. Both ¹H and ¹³C NMR are essential.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY and HSQC experiments can aid in definitive signal assignment.
-
-
Expected Chemical Shifts (based on related structures): [11][12][13][14]
-
¹H NMR (CDCl₃):
-
Singlet around 3.7-3.9 ppm (8H, -CH ₂Cl).
-
Singlet around 2.8-3.0 ppm (4H, ring -CH ₂-).
-
-
¹³C NMR (CDCl₃):
-
Carbonyl carbon (~210-215 ppm).
-
Quaternary carbons C2 and C5 (~60-65 ppm).
-
Chloromethyl carbons (-C H₂Cl) (~45-50 ppm).
-
Ring methylene carbons C3 and C4 (~35-40 ppm).
-
Causality: The chemical shifts are indicative of the electronic environment of the nuclei. The presence of electron-withdrawing chlorine atoms will deshield the adjacent protons and carbons, shifting their signals downfield. The high symmetry of the molecule should result in a relatively simple spectrum. Impurities will present as additional, likely less intense, signals.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine, offering a fundamental measure of purity against the theoretical values.
Protocol:
-
Sample Preparation: A few milligrams of the dry, solid sample are required.
-
Instrumentation: A calibrated CHN/X analyzer.
-
Analysis: Determine the weight percent of Carbon, Hydrogen, and Chlorine.
Theoretical Values for C₉H₁₂Cl₄O:
-
Carbon: 38.88%
-
Hydrogen: 4.35%
-
Chlorine: 50.99%
Causality: The measured percentages should be within a narrow tolerance (typically ±0.4%) of the theoretical values for a pure sample.[15][16] Significant deviations can indicate the presence of impurities with different elemental compositions (e.g., residual starting material with a higher oxygen content).
Data Interpretation and Comparison
The data from each analytical technique should be collated and interpreted to build a comprehensive purity profile.
| Analytical Technique | Parameter Measured | Interpretation for Purity Assessment |
| HPLC | Peak area percentage | The main peak should account for ≥98% of the total integrated peak area. The presence of other peaks indicates impurities. |
| GC-MS | Total ion chromatogram (TIC) and mass spectra | The main peak in the TIC should correspond to the target compound's mass spectrum. Other peaks can be identified as impurities based on their fragmentation patterns. |
| NMR | Presence of unexpected signals | The ¹H and ¹³C spectra should be clean, with signals corresponding only to the target molecule. Integration of impurity signals in the ¹H NMR relative to the main compound can provide a quantitative estimate of their concentration. |
| Elemental Analysis | Weight percentage of C, H, Cl | The experimental values should closely match the theoretical values. Deviations suggest the presence of impurities. |
Comparison with Alternative Crosslinking Agents
The suitability of this compound for a specific application depends on its performance relative to other available crosslinking agents. Below is a comparison with two alternatives that offer different functionalities and reactivity profiles.
| Feature | This compound | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | Tris(2,3-epoxypropyl) isocyanurate (TGIC) |
| CAS Number | 67059-01-2 | 6683-19-8[17] | 2451-62-9 |
| Molecular Formula | C₉H₁₂Cl₄O | C₇₃H₁₀₈O₁₂[15] | C₁₂H₁₅N₃O₆ |
| Molecular Weight | 278.00 g/mol | 1177.63 g/mol | 297.26 g/mol |
| Reactive Groups | 4 x Chloromethyl | 4 x Hindered Phenol | 3 x Epoxide |
| Primary Application | Crosslinking, synthetic building block | Antioxidant, polymer stabilizer[1][16][18] | Crosslinker for powder coatings, adhesives[19] |
| Reactivity | Nucleophilic substitution of chloride | Radical scavenging | Ring-opening of epoxides by nucleophiles (e.g., carboxylates, amines) |
| Advantages | High functionality, defined structure | High thermal stability, low volatility | High reactivity, forms durable crosslinks |
| Disadvantages | Potential for HCl release, specialized synthesis | High molecular weight, primarily an antioxidant | Potential toxicity, skin and respiratory sensitizer |
This comparison highlights that while this compound is a potent crosslinker due to its four reactive sites, alternatives like TGIC offer a different crosslinking chemistry via their epoxide groups, which may be advantageous in certain polymer systems. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) serves a different primary purpose as an antioxidant, showcasing the diverse functionalities available for polymer modification.
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-faceted analytical approach, combining HPLC, GC-MS, NMR, and elemental analysis, provides a robust and self-validating system for purity assessment. By understanding the potential impurities arising from its synthesis and by employing these detailed analytical protocols, scientists can confidently ascertain the quality of their starting materials. Furthermore, a comparative understanding of alternative compounds allows for an informed selection of the most appropriate reagent for a given application, ultimately leading to more successful and reproducible scientific endeavors.
References
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- Triglycidyl Isocyanurate. (n.d.). Ataman Kimya. [URL: provided in search results]
- Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology. [URL: provided in search results]
- Pentaerythritol Tetrakis (3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate). (n.d.). Sihauli Chemicals. [URL: provided in search results]
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). (n.d.). Wikipedia. [URL: provided in search results]
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aijiren. [URL: provided in search results]
- Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. [URL: provided in search results]
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [URL: provided in search results]
- Tris(2,3-epoxypropyl) isocyanurate. (n.d.). Sigma-Aldrich. [URL: provided in search results]
- ČIŽMÁRIKOVÁ, R., & HEGER, J. (1978). Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide. Chemical Papers, 32(1), 92-99.
- TRIS(2,3-EPOXYPROPYL)ISOCYANURATE. (n.d.). CAMEO Chemicals - NOAA. [URL: provided in search results]
- Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. (n.d.). NIST WebBook. [URL: provided in search results]
- Triglycidyl Isocyanurate. (n.d.). TCI AMERICA. [URL: provided in search results]
- antioxidantc CAS No. 6683-19-8 Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). (n.d.). Nanjing Lanya Chemical. [URL: provided in search results]
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). (n.d.). Sigma-Aldrich. [URL: provided in search results]
- This compound. (n.d.). Santa Cruz Biotechnology. [URL: provided in search results]
- This compound. (n.d.). Matrix Scientific. [URL: provided in search results]
- TRIALLYL ISOCYANURATE AS A CROSS-LINKING AGENT. (2017). ERP System. [URL: provided in search results]
- Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. (2020). Arabian Journal of Chemistry. [URL: provided in search results]
- Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (1994). EPA. [URL: provided in search results]
- A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins. (n.d.). Thermo Fisher Scientific. [URL: provided in search results]
- Analysis of Chlorinated Pesticides by GC/MS. (n.d.). cromlab-instruments.es. [URL: provided in search results]
- Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [URL: provided in search results]
- CYCLOPENTANONE-2,2,5,5-D4(3997-89-5) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: provided in search results]
- Application Notes and Protocols for the GC-MS Analysis of Chlorinated Compounds. (2025). BenchChem. [URL: provided in search results]
- 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE. (2011). Georganics. [URL: provided in search results]
- GC/Multiple Collector-ICPMS Method for Chlorine Stable Isotope Analysis of Chlorinated Aliphatic Hydrocarbons. (n.d.). University of Maryland. [URL: provided in search results]
- Synthesis and reactivity of polychlorocyclopentanones. (2010).
- Multiplicity of cyclopentanone for H NMR. (2019). Reddit. [URL: provided in search results]
- Search Results. (2024). Beilstein Journal of Organic Chemistry. [URL: provided in search results]
- ChemInform Abstract: A Convenient Synthesis of 2-Chlorophenylmethylidene-5,5-dimethylcyclopentanone, a Key Intermediate for a Potent Fungicide Against Botrytis cinera. (2010).
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [URL: provided in search results]
- (a) ¹H NMR and (b) ¹³C NMR spectra of 2,5-bis((dimethylamino)methylene)cyclopentanone (4). (n.d.).
- This compound. (n.d.). Sigma-Aldrich. [URL: provided in search results]
- Buy 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone | 3322-70-1. (2023). Smolecule. [URL: provided in search results]
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- 19. 2017erp.com [2017erp.com]
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone from Different Suppliers
For researchers, scientists, and drug development professionals, the consistency of starting materials and intermediates is paramount to ensuring the reproducibility of experiments and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive framework for assessing the batch-to-batch variation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a key building block in the synthesis of various biologically active molecules, from different suppliers. We will delve into the scientific rationale behind the selection of analytical techniques and provide detailed experimental protocols to empower you to make informed decisions when sourcing this critical intermediate.
The importance of stringent quality control for pharmaceutical intermediates cannot be overstated. Seemingly minor variations in purity, impurity profiles, or physical properties between batches can have a cascading effect on downstream reactions, impacting yield, purity, and the overall success of a synthetic campaign.[1] This guide is structured to provide a robust, self-validating system for evaluating suppliers and ensuring the consistency of this compound.
The Critical Role of this compound in Drug Discovery
Cyclopentanone and its derivatives are versatile scaffolds in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. The presence of four chloromethyl groups in this compound offers multiple reactive sites for further chemical transformations, making it a valuable starting material for constructing complex molecular architectures. Its derivatives have been explored for various therapeutic applications, underscoring the need for a reliable and consistent supply of this intermediate.
Understanding Potential Impurities: A Look at the Synthesis
A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. A common method involves the selective chlorination of cyclopentanone.[2] This process can lead to several types of impurities, including:
-
Under-chlorinated species: Cyclopentanone with one, two, or three chloromethyl groups.
-
Over-chlorinated species: Polychlorinated cyclopentanones with more than four chlorine atoms.
-
Chlorinated cyclopentenones: Formed through dehydrochlorination reactions.[2]
-
Residual solvents and reagents: From the reaction and purification steps.
The presence and concentration of these impurities can significantly impact the reactivity and stability of the intermediate, making their identification and quantification a critical aspect of quality control.
A Multi-faceted Approach to Quality Assessment
A comprehensive evaluation of this compound from different suppliers requires a combination of analytical techniques to assess purity, identify impurities, and characterize physical properties. Our recommended workflow is depicted below:
Figure 1: A comprehensive workflow for the systematic evaluation of this compound from different suppliers.
Comparative Data Analysis: A Hypothetical Scenario
To illustrate the application of this workflow, we present hypothetical data from the analysis of three batches of this compound from three different suppliers (A, B, and C).
Table 1: Physicochemical Properties
| Supplier | Batch | Appearance | Melting Point (°C) |
| A | 1 | White crystalline solid | 72.5 |
| 2 | White crystalline solid | 72.8 | |
| 3 | Off-white crystalline solid | 71.9 | |
| B | 1 | White crystalline solid | 73.1 |
| 2 | White crystalline solid | 73.3 | |
| 3 | White crystalline solid | 73.0 | |
| C | 1 | Yellowish solid | 68.5 |
| 2 | Yellowish solid | 69.2 | |
| 3 | Yellowish solid | 68.8 |
Table 2: Purity and Impurity Profile by HPLC-MS
| Supplier | Batch | Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurities (Total, %) |
| A | 1 | 98.7 | 0.5 | 0.3 | 0.5 |
| 2 | 98.5 | 0.6 | 0.4 | 0.5 | |
| 3 | 97.9 | 0.8 | 0.5 | 0.8 | |
| B | 1 | 99.5 | <0.1 | <0.1 | 0.4 |
| 2 | 99.6 | <0.1 | <0.1 | 0.3 | |
| 3 | 99.4 | <0.1 | 0.1 | 0.4 | |
| C | 1 | 95.2 | 1.5 | 1.0 | 2.3 |
| 2 | 94.8 | 1.8 | 1.2 | 2.2 | |
| 3 | 95.5 | 1.4 | 1.1 | 2.0 |
Table 3: Residual Solvents by GC-MS
| Supplier | Batch | Dichloromethane (ppm) | Toluene (ppm) |
| A | 1 | 150 | 50 |
| 2 | 180 | 65 | |
| 3 | 250 | 80 | |
| B | 1 | <50 | <20 |
| 2 | <50 | <20 | |
| 3 | <50 | <20 | |
| C | 1 | 800 | 350 |
| 2 | 950 | 400 | |
| 3 | 870 | 380 |
Analysis of Hypothetical Data:
Based on this hypothetical data, Supplier B consistently provides the highest purity material with the lowest levels of impurities and residual solvents. The melting point is also consistent across batches, suggesting a stable crystalline form. Supplier A shows some batch-to-batch variation in purity and appearance. Supplier C's material exhibits significantly lower purity, a noticeable color deviation, and high levels of residual solvents, indicating a less controlled manufacturing process.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in our workflow.
Visual Inspection
Rationale: A simple yet crucial first step. Color and physical form can be immediate indicators of impurities or inconsistencies in the manufacturing process.
Procedure:
-
Carefully observe the appearance of each batch under consistent lighting conditions.
-
Note the color (e.g., white, off-white, yellow) and physical form (e.g., crystalline, powder, amorphous solid).
-
Record any inconsistencies or deviations from the expected appearance.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that can indicate purity. A sharp melting range at the expected temperature is characteristic of a pure compound. Impurities typically broaden and depress the melting range.
Procedure:
-
Calibrate the DSC instrument using certified reference standards.
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the onset and peak of the melting endotherm.
Structural Confirmation and Impurity Detection by Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: FTIR provides information about the functional groups present in the molecule, confirming the presence of the carbonyl group and C-Cl bonds. NMR spectroscopy provides detailed information about the molecular structure and is highly sensitive for detecting and quantifying impurities.
FTIR Spectroscopy Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum to confirm the identity of the compound. Look for characteristic peaks for C=O stretching (around 1750 cm⁻¹) and C-Cl stretching (around 600-800 cm⁻¹).
NMR Spectroscopy Procedure:
-
Accurately weigh approximately 10-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
-
Carefully examine the spectra for the presence of any additional signals that may indicate impurities. The relative integration of impurity signals can be used for quantification.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Rationale: HPLC-MS is a powerful technique for separating, identifying, and quantifying the main component and any non-volatile impurities. The mass spectrometer provides molecular weight information, aiding in the identification of unknown impurities.
Procedure:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation: Prepare a solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram and mass spectra.
-
Data Processing: Integrate the peak areas to determine the purity of the main component and the relative amounts of each impurity.
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the standard method for identifying and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.
Procedure:
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Prepare a solution of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) at a known concentration.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Processing: Identify and quantify residual solvents by comparing their retention times and mass spectra to those of certified reference standards.
Conclusion and Recommendations
The consistent quality of pharmaceutical intermediates is a non-negotiable aspect of drug development and manufacturing. By implementing a robust analytical workflow as outlined in this guide, researchers and scientists can confidently assess the batch-to-batch variation of this compound from different suppliers. This systematic approach, grounded in sound scientific principles, provides a self-validating system for ensuring the reliability of this critical starting material. The hypothetical data presented herein clearly demonstrates how such an evaluation can lead to the selection of a supplier that consistently meets the high-quality standards required in the pharmaceutical industry. Ultimately, investing time in the thorough characterization of incoming materials will save valuable resources and mitigate risks in the long run.
References
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U.S. Food and Drug Administration. (2001). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
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Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]
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At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
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Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
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Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. [Link]
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ResearchGate. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. [Link]
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ResearchGate. (2013). Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. [Link]
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Tetrahedron. (n.d.). This compound. [Link]
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Finetech Industry Limited. (n.d.). This compound. [Link]
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SimplerQMS. (2023). Best Practices for Quality Control in Pharmaceuticals. [Link]
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Shimadzu. (n.d.). Quality control of special pharmaceutical organics. [Link]
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OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. [Link]
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Georganics. (2011). 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
-
ResearchGate. (1981). Synthesis and reactivity of polychlorocyclopentanones. [Link]
-
PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Georganics. (2011). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. [Link]
-
Georganics. (n.d.). 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity. [Link]
-
PubMed. (2016). Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone for Laboratory Professionals
In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a poly-chlorinated organic compound, presents unique disposal challenges due to its reactivity and potential toxicity. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and established safety protocols. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and in compliance with regulations.
Hazard Assessment and Chemical Profile
Before any handling or disposal operations, a thorough understanding of the compound's properties is paramount. This compound (CAS No. 67059-01-2) is a white powder with the molecular formula C₉H₁₂Cl₄O.[1] While comprehensive toxicological data is not available, the presence of four chloromethyl groups, which are known alkylating agents, suggests potential health hazards.[2]
Known Hazards:
-
Skin, Eye, and Respiratory Irritation: Direct contact can cause irritation.[2][3]
-
Potential for Harm: May be harmful if inhaled, swallowed, or absorbed through the skin.[2][3]
-
Decomposition Products: Upon combustion or exposure to high temperatures, it may decompose to generate poisonous fumes, likely including hydrogen chloride and other chlorinated organic compounds.[2][3][4]
The reactivity of the carbonyl group and the four chloromethyl substituents makes this molecule susceptible to various chemical reactions. For instance, it is known to react with nucleophiles like potassium cyanide to form 1,3-epoxides.[5] This reactivity underscores the importance of avoiding indiscriminate mixing with other waste streams.
| Property | Value | Source |
| CAS Number | 67059-01-2 | [1] |
| Molecular Formula | C₉H₁₂Cl₄O | [1] |
| Molecular Weight | 278.00 g/mol | [1] |
| Appearance | White Powder | [2] |
| Known Hazards | Irritant (Eyes, Skin, Respiratory), Potentially Harmful | [2][3] |
Guiding Principle: Segregation and Professional Disposal
Given the lack of validated laboratory-scale degradation protocols and the compound's inherent hazards, the primary directive for the disposal of this compound is to treat it as hazardous chemical waste . In-lab neutralization or degradation is not recommended without extensive, compound-specific research and validation due to the risk of uncontrolled reactions and the generation of equally or more hazardous byproducts.
The most prudent and compliant approach is to collect and segregate this waste for pickup and disposal by a certified environmental management company. These companies have the specialized facilities, such as high-temperature incinerators with acid gas scrubbers, to destroy chlorinated organic compounds safely and completely.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling this compound in any capacity—weighing, transferring, or preparing for disposal—the following PPE is mandatory:
-
Eye Protection: Chemical safety glasses or goggles.[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2]
-
Body Protection: A lab coat or appropriate protective work clothing is essential.[2]
-
Respiratory Protection: In situations with a risk of aerosolization or if handling outside of a certified chemical fume hood, a respirator should be used.[2]
All handling of the solid material should be conducted within a chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
This protocol ensures the safe collection, storage, and preparation of this compound waste for professional disposal.
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity.
-
Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly bases, strong oxidizing agents, or other reactive chemicals.
-
Solid Waste: Collect any unreacted this compound directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this container.
-
Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate must be collected as halogenated organic waste. Do not dispose of rinsate down the drain. [6][7]
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[2]
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Follow your institution's procedures for documenting the waste and scheduling a pickup.
The following diagram illustrates the decision-making process and workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your EHS department immediately.
-
Wear Full PPE: Before cleaning, don all required PPE, including respiratory protection if the powder is airborne.
-
Contain the Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Wash the Area: After decontamination, wash the area with soap and water.[2]
This comprehensive approach to the disposal of this compound prioritizes safety, compliance, and environmental stewardship. By adhering to these procedures, research professionals can manage this hazardous waste stream effectively, fostering a culture of safety and responsibility within the laboratory.
References
- Process for Disposal of Chlorin
- 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE | Georganics.
- 67059-01-2 | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | ChemScene.
- Study of the reaction products of 2,2,5,5-tetrakis(halogenomethyI)- cyclopentanone with potassium cyanide - Chemical Papers.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC - PubMed Central.
- 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE | Georganics.
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Mastering the Handling of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: A Guide to Personal Protective Equipment and Safe Disposal
For the vanguard of research and development, the synthesis of novel compounds is a routine yet critical task. With this innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth operational plan for the safe handling and disposal of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone, a compound that demands meticulous attention to safety protocols due to its chemical properties.
This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles to empower researchers, scientists, and drug development professionals. By understanding the causality behind each procedural step, laboratory personnel can cultivate a proactive safety culture, minimizing risk and ensuring the integrity of their work.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] While the full toxicological profile has not been exhaustively investigated, its structure as a chlorinated ketone warrants a high degree of caution.[1] The presence of multiple chloromethyl groups suggests potential reactivity and the possibility of harmful byproducts upon decomposition, such as poisonous fumes in high temperatures or fire.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are paramount when handling this compound. The following provides a detailed, step-by-step guide to establishing a robust protective barrier.
Hand Protection: The Critical First Layer
The choice of gloves is crucial, as hands are most likely to come into direct contact with the chemical. Standard disposable nitrile gloves offer broad, short-term protection against a range of chemicals but are not the optimal choice for prolonged or intensive work with chlorinated solvents and ketones.
Recommended Glove Selection:
For handling this compound, a dual-glove system is recommended to provide a balance of chemical resistance and dexterity.
-
Inner Glove: A thin, disposable nitrile glove. This provides a preliminary barrier and makes the doffing process safer.
-
Outer Glove: A more robust glove made of a material with high resistance to both chlorinated compounds and ketones.
| Glove Material | Resistance to Chlorinated Solvents | Resistance to Ketones | Recommendation for this compound |
| Butyl Rubber | Poor | Excellent [2][3][4] | Highly Recommended (Outer Glove) |
| Viton™ | Excellent [2][5] | Poor[2][6] | Not Recommended as a primary barrier |
| Nitrile | Fair to Good | Poor to Fair[4] | Recommended as an inner glove or for very brief contact |
| Neoprene | Fair | Fair | Not Recommended for prolonged use |
| Natural Rubber (Latex) | Poor | Good | Not Recommended due to poor solvent resistance and potential for allergies |
The Rationale: Butyl rubber gloves are the superior choice for the outer layer due to their excellent resistance to ketones.[2][3][4] While Viton™ gloves offer excellent protection against chlorinated solvents, their poor performance with ketones makes them unsuitable as the primary barrier for this specific compound.[2][6] A double-gloving strategy, with a nitrile inner glove and a butyl rubber outer glove, provides comprehensive protection.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.[1]
-
Primary Protection: Tightly fitting chemical splash goggles are essential to prevent any liquid from entering the eyes.
-
Secondary Protection: A face shield worn over the goggles provides an additional layer of protection for the entire face from splashes. This is particularly important when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection: Safeguarding Against Inhalation
As the compound may cause respiratory irritation, appropriate respiratory protection is necessary, especially when working outside of a certified chemical fume hood or with the potential for aerosol generation.[1]
Respirator Selection:
A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is the minimum requirement.
-
Cartridge Type: Use NIOSH-approved organic vapor (OV) cartridges. The NIOSH color code for organic vapor cartridges is black .
-
Particulate Filter: If there is a risk of generating dust or aerosols, a P100 particulate filter should be used in combination with the OV cartridge. The NIOSH color code for P100 filters is magenta .
Change-Out Schedule: Respirator cartridges do not have an indefinite lifespan. A cartridge change-out schedule must be established based on the workplace conditions, frequency of use, and the concentration of the contaminant. In the absence of specific data for this compound, a conservative approach is to replace the cartridges at the end of each shift or sooner if any odor or taste is detected.
Protective Clothing: Minimizing Skin Contact
To prevent skin contact, the following protective clothing is required:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure.
-
Apron: A chemical-resistant apron made of a material like butyl rubber should be worn over the lab coat when handling significant quantities of the chemical.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory. For added protection, chemical-resistant shoe covers should be considered.
Procedural Guidance: A Step-by-Step Approach to Safety
A methodical approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Doffing PPE Workflow
Caption: Sequential process for safely removing Personal Protective Equipment.
Spill Management and Disposal: A Plan for Containment and Decontamination
Accidents can happen, and a well-defined spill response and disposal plan is a critical component of laboratory safety.
Spill Response
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3] Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[7]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste. This is crucial for proper disposal and can also impact disposal costs.[8]
Disposal Procedure:
-
Collection: Collect all materials contaminated with this compound, including gloves, absorbent materials from spills, and empty chemical containers, in the designated hazardous waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
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- Chemical-Resistant Gloves: Key Consider
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- OSHA Glove Selection Chart.
- Gloves - Tables of Properties and Resistances. Princeton University Environmental Health and Safety.
- Hazardous Waste Segreg
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Safetyware.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Viton Chemical Comp
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.
- Technical Resource Document: Treatment Technologies for Halogen
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Guidance on Safe Storage of Chemicals in Labor
- 2,2,5,5-TETRAKIS-(CHLOROMETHYL)-CYCLOPENTANONE Safety Data Sheet. (2011, February 21). Georganics.
- Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
- 3M Respir
- How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023, October 23). Storemasta Blog.
- NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training.
- 7.9.1 General Storage Guidelines. Cornell University Environmental Health and Safety.
- Understanding NIOSH Ratings and Labels for Filters and Cartridges. (2023, July 31). Fastenal.
- Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Alabama in Huntsville.
- Working with Chemicals - Prudent Practices in the Laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
